(+/-)-Laureline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c1-20-6-5-12-8-16-19(23-10-22-16)18-14-9-13(21-2)4-3-11(14)7-15(20)17(12)18/h3-4,8-9,15H,5-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHXSNCRZOIVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)OC)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3749-97-1 | |
| Record name | Laureline, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003749971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LAURELINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/904HE78XI2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Properties of (+/-)-Laureline
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+/-)-Laureline is a racemic mixture of a naturally occurring aporphine (B1220529) alkaloid. Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids with a wide range of reported biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential therapeutic applications of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. This document summarizes its chemical identity, physicochemical properties, and currently understood biological activities, and provides detailed experimental protocols for relevant assays.
Chemical Structure and Identification
This compound is a tetracyclic alkaloid characterized by the aporphine core structure. Its systematic IUPAC name is (±)-10-methoxy-1,2-(methylenedioxy)aporphine. The molecule possesses a stereocenter at the C6a position, leading to the existence of two enantiomers, (+)-Laureline and (-)-Laureline. The racemic mixture is denoted as this compound.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (±)-10-methoxy-1,2-(methylenedioxy)aporphine |
| Synonyms | (+/-)-5H-Benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline, 6,7,7a,8-tetrahydro-11-methoxy-7-methyl- |
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.36 g/mol |
| CAS Number | 3749-97-1 |
| SMILES | CN1CCc2c3c(-c4c(CC13)ccc(c4)OC)c5OCOc5c2 |
Structural Diagram:
Caption: Chemical structure of the aporphine alkaloid Laureline.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound are limited. The following table summarizes available information, primarily from computational predictions.
Physicochemical Data for this compound
| Property | Value | Source |
| Melting Point | 115-116 °C (rough needles from petroleum ether) | Experimental |
| Boiling Point | Not available | - |
| Solubility | Practically insoluble in water; Soluble in alcohol and ether. | Experimental |
| pKa | Not available | - |
| LogP (calculated) | 3.3 | PubChem[1] |
Spectral Data
-
¹H NMR: Expected signals would include aromatic protons, a methylenedioxy bridge singlet, a methoxy (B1213986) group singlet, an N-methyl group singlet, and aliphatic protons of the tetrahydroisoquinoline core.
-
¹³C NMR: Expected signals would include those for aromatic carbons, the methylenedioxy carbon, the methoxy carbon, the N-methyl carbon, and aliphatic carbons.
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 309.1365, corresponding to the exact mass of C₁₉H₁₉NO₃.[1] Fragmentation patterns would likely involve the loss of the N-methyl group and retro-Diels-Alder reactions characteristic of the aporphine skeleton.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for aromatic C-H stretching, aliphatic C-H stretching, C=C aromatic stretching, C-O-C stretching of the ether and methylenedioxy groups, and C-N stretching.
Biological Activities and Pharmacological Properties
Specific pharmacological studies on this compound are limited. However, the aporphine alkaloid class to which it belongs is known for a variety of biological activities. The essential oil of Laurelia sempervirens, a plant known to contain aporphine alkaloids, has demonstrated notable antifungal and antibiofilm activities.[2]
-
Antimicrobial Activity: The essential oil of Laurelia sempervirens showed significant activity against the yeast Candida albicans with a minimum inhibitory concentration (MIC) of 64 µg/mL.[2] It also inhibited biofilm formation by Staphylococcus aureus by over 50% at the same concentration.[2] While these activities are attributed to the essential oil as a whole, they suggest that constituent aporphine alkaloids like Laureline may contribute to this effect.
-
Potential Cytotoxic Activity: Many aporphine alkaloids have been investigated for their potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. Further investigation is required to determine if this compound possesses such cytotoxic properties.
-
Potential Anticholinergic Activity: Some aporphine alkaloids are known to interact with cholinergic receptors. This suggests a potential for this compound to exhibit anticholinergic effects, although this has not been experimentally verified.
Signaling Pathway Visualization
Due to the lack of specific studies on the mechanism of action of this compound, a signaling pathway diagram cannot be accurately generated at this time. Future research elucidating its molecular targets and downstream effects would be necessary to construct such a diagram.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound and similar natural products.
General Isolation of Aporphine Alkaloids
This protocol provides a general procedure for the extraction and isolation of aporphine alkaloids from plant material, which can be adapted for the isolation of Laureline from sources like Laurelia novae-zelandiae.
Workflow for Aporphine Alkaloid Isolation
Caption: General workflow for the isolation of aporphine alkaloids.
Protocol:
-
Extraction: The dried and powdered plant material (e.g., bark or leaves) is macerated with an acidified methanol (e.g., 1% HCl in methanol) for an extended period (24-48 hours) at room temperature. This process is typically repeated three times to ensure complete extraction.
-
Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and washed with a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with a base (e.g., ammonium (B1175870) hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., dichloromethane (B109758) or chloroform).
-
Purification: The organic layer containing the crude alkaloids is dried over anhydrous sodium sulfate (B86663) and concentrated. The resulting crude alkaloid mixture is then subjected to column chromatography on silica (B1680970) gel or alumina, eluting with a gradient of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., methanol).
-
Fraction Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired aporphine alkaloid.
-
Final Purification: Fractions containing the target compound are combined and may be further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure this compound.
Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of a compound on cultured cancer cells.
MTT Assay Workflow
Caption: Workflow for a typical MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well microtiter plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Compound Dilution: A serial two-fold dilution of this compound is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. A growth control (no compound) and a sterility control (no inoculum) are also included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.
Conclusion
This compound, as a member of the aporphine alkaloid family, presents an interesting scaffold for further pharmacological investigation. While current specific data on its biological activities are sparse, the known properties of related compounds and the bioactivity of its natural source suggest potential for antimicrobial and cytotoxic effects. This guide provides a foundational understanding of its chemical nature and outlines key experimental approaches for its future study. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of this natural product.
References
The Quest for Laureline: A Technical Guide to its Natural Origins and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide delves into the natural sources and isolation of the aporphine (B1220529) alkaloid (+/-)-Laureline. Laureline (B12783611), a compound of interest for its potential pharmacological activities, is found within specific species of the family Monimiaceae. This document provides a comprehensive overview of its natural provenance and details the methodologies for its extraction and purification, presenting quantitative data and experimental protocols to support further research and development.
Natural Sources of this compound
Laureline has been identified and isolated from two primary botanical sources:
-
Laurelia novae-zelandiae : a large evergreen tree native to New Zealand, commonly known as Pukatea.
-
Hedycarya angustifolia : a shrub or small tree, also known as the Australian mulberry, found in eastern Australia.[1]
While both species are confirmed sources, the stereochemistry of the naturally occurring laureline may vary. Further detailed analysis of isolates from each species is required to definitively characterize the enantiomeric excess of (+)- or (-)-Laureline.
Isolation of Laureline: Experimental Protocols
The isolation of laureline from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of aporphine alkaloids from plant materials.
General Extraction Procedure for Aporphine Alkaloids
This procedure outlines a typical acid-base extraction method to selectively isolate alkaloidal compounds from plant material.
1. Plant Material Preparation: The dried and powdered plant material (bark or leaves) is the starting point for the extraction process.
2. Defatting: To remove fats and waxes that can interfere with subsequent extraction steps, the powdered plant material is first percolated with a non-polar solvent such as petroleum ether or hexane.
3. Acidic Extraction: The defatted plant material is then subjected to extraction with an acidic aqueous solution, typically dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This step protonates the nitrogen atoms of the alkaloids, forming their water-soluble salts.
4. Basification and Solvent Extraction: The acidic extract is filtered, and the filtrate is then basified with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to a pH of approximately 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which is soluble in organic solvents. The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent like chloroform (B151607) or dichloromethane (B109758) to transfer the free base alkaloids into the organic phase.
5. Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid extract.
Chromatographic Purification
The crude alkaloid extract, a complex mixture of various compounds, is then subjected to chromatographic techniques to isolate pure laureline.
1. Column Chromatography: The crude extract is typically first fractionated using column chromatography over a stationary phase such as silica (B1680970) gel or alumina. A gradient elution system with increasing polarity, for instance, a mixture of chloroform and methanol, is employed to separate the alkaloids based on their polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
2. Preparative Thin Layer Chromatography (pTLC): Fractions enriched with laureline are further purified using pTLC with a suitable solvent system to yield the isolated compound.
The workflow for the general isolation of aporphine alkaloids can be visualized as follows:
Quantitative Data
Detailed quantitative data for the isolation of laureline, including yields and specific rotation, are crucial for characterizing the compound and its enantiomeric form. The following table summarizes the key physical and chemical properties of laureline.
| Property | Value |
| Molecular Formula | C₁₉H₁₉NO₃ |
| Molecular Weight | 309.36 g/mol |
| Appearance | Crystalline solid |
| Melting Point | 114-115 °C |
| Optical Rotation | Specific rotation values are essential to distinguish between (+)-Laureline and (-)-Laureline. These values need to be determined experimentally for the isolated compound. |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are required for structural elucidation and confirmation. |
Note: Specific yield data from the isolation process is highly dependent on the plant material and the efficiency of the extraction and purification methods and should be determined empirically.
Signaling Pathways and Logical Relationships
Further research is needed to elucidate the specific signaling pathways through which laureline may exert its biological effects. A logical workflow for investigating these pathways is presented below.
This guide provides a foundational understanding of the natural sources and isolation of this compound. The detailed protocols and structured data presentation are intended to facilitate further research into this promising natural product. The successful isolation and characterization of laureline will pave the way for a deeper exploration of its pharmacological potential.
References
Spectroscopic Data of (+/-)-Laureline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
Laureline is an aporphine (B1220529) alkaloid that has been reported in plant species such as Laurelia novae-zelandiae.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₃ | [1] |
| Molecular Weight | 309.4 g/mol | [1] |
| Exact Mass | 309.13649347 Da | [1] |
| Monoisotopic Mass | 309.13649347 Da | [1] |
Spectroscopic Data
The following sections present the expected spectroscopic data for (+/-)-Laureline based on the general characteristics of aporphine alkaloids.
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of alkaloids. For this compound, high-resolution mass spectrometry (HRMS) is expected to show a protonated molecule [M+H]⁺ consistent with its exact mass.
Table 1: Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 310.1438 | Expected around this value |
| [M+Na]⁺ | 332.1257 | Expected around this value |
Fragmentation Pattern: The fragmentation of aporphine alkaloids is influenced by the substitution pattern on their tetracyclic core. Common fragmentation pathways involve the loss of substituents from the nitrogen atom and benzylic cleavages.[2]
The IR spectrum of Laureline is expected to exhibit characteristic absorption bands corresponding to its functional groups.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Description |
| ~3000-2800 | C-H | Aliphatic C-H stretching |
| ~1600, 1500, 1450 | C=C | Aromatic ring stretching |
| ~1250-1000 | C-O | Aryl ether and methylenedioxy C-O stretching |
| ~1040 and 940 | -O-CH₂-O- | Characteristic methylenedioxy group absorptions |
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The expected chemical shifts for this compound are based on data from structurally similar aporphine alkaloids.[3][4]
Table 3: Expected ¹H NMR Spectral Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.5 - 8.0 | s, d, m |
| H-6a | ~3.5 | dd |
| Methylene Protons | 2.5 - 3.5 | m |
| N-CH₃ | ~2.5 | s |
| O-CH₃ | ~3.9 | s |
| -O-CH₂-O- | ~5.9 - 6.1 | s, d |
Table 4: Expected ¹³C NMR Spectral Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Aromatic Carbons | 100 - 150 |
| C-6a | ~60 |
| Methylene Carbons | 29 - 54 |
| N-CH₃ | ~43 |
| O-CH₃ | ~56 |
| -O-CH₂-O- | ~101 |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of aporphine alkaloids like this compound.
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.[3]
-
Sample Preparation: The purified alkaloid is dissolved in a suitable solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 µg/mL.[2]
-
Analysis: The sample solution is infused directly into the ESI source or introduced via a liquid chromatography (LC) system. Mass spectra are acquired in positive ion mode. For fragmentation studies, tandem mass spectrometry (MS/MS) is performed by selecting the protonated molecule [M+H]⁺ as the precursor ion and subjecting it to collision-induced dissociation (CID).[2]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Sample Preparation: The solid sample can be prepared as a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, a thin film can be cast from a solution of the compound on a salt plate (e.g., NaCl or KBr).
-
Analysis: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to obtain ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the purified alkaloid is dissolved in about 0.5 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (δ 0.00).
-
Analysis: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} NMR spectra. For complete structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary to establish proton-proton and proton-carbon correlations.[5]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a natural product like this compound.
Caption: General workflow for the isolation and spectroscopic characterization of this compound.
References
- 1. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Cyanomethylnorboldine: A New Aporphine Isolated from Alseodaphne perakensis (Lauraceae) [mdpi.com]
- 5. High field and 2D-nmr studies with the aporphine alkaloid glaucine - PubMed [pubmed.ncbi.nlm.nih.gov]
(+/-)-Laureline CAS number and molecular formula
An In-Depth Technical Guide to (+/-)-Laureline
This guide provides a comprehensive overview of the chemical and physical properties of the racemic compound this compound, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Identifiers
The racemic mixture of Laureline, denoted as this compound, is a member of the aporphine (B1220529) alkaloid class. It is essential to distinguish this form from its specific stereoisomers.
| Identifier | Value | Source |
| CAS Number | 3749-97-1 | [1][2] |
| Molecular Formula | C₁₉H₁₉NO₃ | [1] |
| IUPAC Name | (±)-10-Methoxy-1,2-(methylenedioxy)aporphine | [1] |
| Synonyms | Laureline (+/-)-form | [1][2] |
Physicochemical Data
The following table summarizes key physicochemical properties of Laureline. Note that some data may be for a specific isomer if not explicitly stated for the racemic mixture.
| Property | Value | Source |
| Molecular Weight | 309.36 g/mol | [2][3][4] |
| Melting Point | 115-116 °C (for rough needles from petroleum ether) | [2] |
| Percent Composition | C: 73.77%, H: 6.19%, N: 4.53%, O: 15.52% | [2] |
Stereoisomers
It is crucial to differentiate this compound from its constituent enantiomers and other related forms, as biological activity can vary significantly.
| Isomeric Form | CAS Number | Key Properties | Source |
| (+)-Laureline ((S)-form) | 65981-49-9 | mp 114-115 °C | [2][5] |
| Laureline ((7aR)-form) | 81-38-9 | mp 114 °C | [2][4][6] |
Further Research and Context
To facilitate further research, the logical relationship for identifying the correct form of Laureline is outlined below.
References
Potential Pharmacological Activities of (+/-)-Laureline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct pharmacological data for the specific racemic compound (+/-)-Laureline is scarce in publicly available scientific literature. This guide, therefore, extrapolates the potential pharmacological activities of this compound based on the well-documented bioactivities of the broader class of aporphine (B1220529) alkaloids, to which Laureline (B12783611) belongs. The information presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts.
Introduction to this compound and Aporphine Alkaloids
This compound is a racemic aporphine alkaloid. Aporphine alkaloids are a large and structurally diverse group of isoquinoline (B145761) alkaloids found in various plant families, including the Annonaceae, Lauraceae, and Magnoliaceae.[1][2] These compounds are characterized by a tetracyclic core structure and have garnered significant scientific interest due to their wide range of pharmacological properties.[1][3][4] Prominent activities observed within this class include anticancer, antimicrobial, and central nervous system (CNS) effects, such as interactions with dopamine (B1211576) and serotonin (B10506) receptors.[1][3][5] Given the shared chemical scaffold, it is plausible that this compound may exhibit similar biological activities.
Potential Pharmacological Activities
Based on the activities of structurally related aporphine alkaloids, the potential pharmacological activities of this compound can be categorized as follows:
Cytotoxic and Anticancer Activity
Numerous aporphine alkaloids have demonstrated significant cytotoxicity against a variety of human cancer cell lines.[5][6][7] This is one of the most extensively studied activities of this class of compounds.
Potential Mechanism of Action: The anticancer effects of aporphine alkaloids are often attributed to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression.[2] Some aporphines, like liriodenine, have been shown to act as topoisomerase II inhibitors, interfering with DNA replication and leading to cancer cell death.[2] The p53 tumor suppressor protein and the Bcl-2 family of proteins are also implicated in the apoptotic pathways induced by some aporphine alkaloids.[2]
Quantitative Data for Related Aporphine Alkaloids:
| Alkaloid | Cancer Cell Line | Activity | IC50 (µg/mL) | Reference |
| Liriodenine | A-549 (Lung Carcinoma) | Cytotoxic | Not Specified | [5] |
| Norushinsunine | A-549 (Lung Carcinoma) | Cytotoxic | 7.4 | [5][6] |
| Norushinsunine | K-562 (Leukemia) | Cytotoxic | 8.2 | [5][6] |
| Norushinsunine | HeLa (Cervical Cancer) | Cytotoxic | 8.8 | [5][6] |
| Norushinsunine | MDA-MB (Breast Cancer) | Cytotoxic | 8.5 | [5][6] |
| Reticuline | A-549 (Lung Carcinoma) | Cytotoxic | 13.0 | [5][6] |
| (+)-Nornuciferine | HepG2 (Liver Cancer) | Cytotoxic | 9.60 µmol L-1 | [7] |
| Oxostephanine | BC (Breast Cancer) | Cytotoxic | 0.24 | [8] |
| Oxostephanine | MOLT-3 (Leukemia) | Cytotoxic | 0.71 | [8] |
| Thailandine | A549 (Lung Carcinoma) | Cytotoxic | 0.30 | [8] |
| Dehydrocrebanine | HL-60 (Leukemia) | Cytotoxic | 2.14 | [8] |
Neuropharmacological Activity: Interaction with Dopamine and Serotonin Receptors
Aporphine alkaloids are well-known for their interactions with central nervous system receptors, particularly dopamine and serotonin receptors.[1][9][10] This suggests a potential role for this compound in modulating neurotransmission, which could have implications for neurological and psychiatric disorders.
Potential Mechanism of Action: The tetracyclic structure of aporphine alkaloids allows them to bind to the active sites of G-protein coupled receptors like dopamine and serotonin receptors. Depending on the specific substitutions on the aporphine core, these compounds can act as agonists, partial agonists, or antagonists.[9][10] For instance, the presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings are critical determinants of binding affinity and selectivity for different receptor subtypes.[9]
Quantitative Data for Related Aporphine Alkaloids:
| Alkaloid | Receptor | Activity | Kᵢ (nM) | Reference |
| (R)-Roemerine | 5-HT₂ₐ | High Affinity | 62 | [10] |
| (±)-Nuciferine | 5-HT₂ₐ | High Affinity | 139 | [10] |
Antimicrobial and Antifungal Activity
Several aporphine alkaloids have been reported to possess antimicrobial and antifungal properties.[8][11] While studies on the essential oil of Laurelia sempervirens, a plant containing laureline, have shown antifungal activity, the specific contribution of laureline to this effect has not been elucidated.[11]
Potential Mechanism of Action: The exact mechanisms of antimicrobial action for aporphine alkaloids are not fully understood but are thought to involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Quantitative Data for Related Aporphine Alkaloids:
| Alkaloid | Organism | Activity | MIC (µg/mL) | Reference |
| Thailandine | Mycobacterium tuberculosis H₃₇Ra | Antimycobacterial | 6.25 | [8] |
| Thailandine | Plasmodium falciparum K1 | Antimalarial | 0.02 | [8] |
Experimental Protocols
Detailed experimental protocols for assessing the pharmacological activities of novel compounds are crucial for reproducibility and validation. Below are generalized methodologies for the key experiments cited for the class of aporphine alkaloids.
Cytotoxicity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A-549, HeLa, K-562) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.
Radioligand Receptor Binding Assay
This technique is used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor (e.g., rat brain striatum for dopamine receptors or cells transfected with a specific serotonin receptor subtype) are homogenized and centrifuged to isolate the cell membrane fraction.
-
Binding Reaction: The membrane preparation is incubated with a radiolabeled ligand (a molecule known to bind to the target receptor with high affinity) and varying concentrations of the unlabeled test compound (this compound).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: The amount of radioactivity trapped on the filter (representing the bound radioligand) is measured using a scintillation counter.
-
Data Analysis: The ability of the test compound to displace the radiolabeled ligand is determined. The IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is calculated. The equilibrium dissociation constant (Kᵢ) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Culture: The target bacterium or fungus is grown in a suitable broth medium to a standardized concentration.
-
Compound Dilution: The test compound (this compound) is serially diluted in a 96-well microplate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows
The potential mechanisms of action of this compound can be visualized through signaling pathway diagrams and experimental workflows.
Caption: Workflow for determining the cytotoxicity of this compound using an MTT assay.
Caption: Potential interaction of this compound with a dopamine receptor signaling cascade.
Caption: Postulated p53-mediated apoptotic pathway potentially induced by this compound.
Conclusion and Future Directions
While direct experimental evidence for the pharmacological activities of this compound is currently lacking, the extensive research on the aporphine alkaloid class provides a strong foundation for predicting its potential bioactivities. The most promising areas for future investigation of this compound appear to be its cytotoxic effects against cancer cells and its modulatory actions on central nervous system receptors.
Further research should focus on the isolation or synthesis of this compound to enable rigorous pharmacological testing. The experimental protocols and potential signaling pathways outlined in this guide provide a framework for such future studies. A systematic evaluation of its activity profile will be essential to determine if this compound or its derivatives hold promise as novel therapeutic agents.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. researchgate.net [researchgate.net]
- 4. florajournal.com [florajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. article.sapub.org [article.sapub.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and antimicrobial activities of aporphine alkaloids isolated from Stephania venosa (Blume) Spreng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-based identification of aporphines with selective 5-HT(2A) receptor-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. brieflands.com [brieflands.com]
A Comprehensive Literature Review on the Biological Effects of Laureline
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific research explicitly detailing the biological effects of the aporphine (B1220529) alkaloid Laureline is notably limited in publicly accessible literature. This document, therefore, provides a comprehensive overview based on the known biological activities of the broader class of aporphine alkaloids, compounds isolated from the same plant genus (Laurelia), and general methodologies for alkaloid research. The information presented herein should be considered as a guide for potential research directions and not as established facts about Laureline itself.
Introduction to Laureline
Laureline is a naturally occurring aporphine alkaloid, a class of isoquinoline (B145761) alkaloids, identified in the bark of the New Zealand tree Laurelia novae-zelandiae[1][2]. Aporphine alkaloids are characterized by a tetracyclic aromatic core and are known to exhibit a wide range of pharmacological activities[3][4][5][6]. While specific studies on Laureline are scarce, the activities of related aporphine alkaloids and extracts from Laurelia species suggest potential areas of investigation for this compound.
Potential Biological Activities of Aporphine Alkaloids
Aporphine alkaloids as a class have been investigated for numerous biological effects. These activities provide a foundational framework for predicting the potential therapeutic applications of Laureline.
Table 1: Summary of Reported Biological Activities of Aporphine Alkaloids
| Biological Activity | Description | Key Findings from Aporphine Alkaloid Studies | Potential Relevance for Laureline |
| Anticancer | Inhibition of cancer cell growth and proliferation. | Many aporphine alkaloids exhibit cytotoxic effects against various cancer cell lines. Mechanisms include induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase[3][7]. | Laureline may possess cytotoxic or cytostatic properties against cancer cells. |
| Antimicrobial | Inhibition of the growth of bacteria and fungi. | Some aporphine alkaloids have demonstrated activity against pathogenic bacteria and fungi[6][8]. Essential oils from Laurelia sempervirens have shown antifungal and antibiofilm activity[9]. | Laureline could be investigated for its potential as an antibacterial or antifungal agent. |
| Neurological | Effects on the central nervous system. | Aporphine alkaloids can act as antagonists at dopamine (B1211576) receptors. Some exhibit antipsychotic, anticonvulsant, and sedative effects[4][10]. They are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's[11]. | Laureline may modulate neurotransmitter systems and could be a candidate for neurological drug discovery. |
| Analgesic | Pain-relieving effects. | The bark of Laurelia novae-zelandiae, containing Laureline and other alkaloids like Pukateine, has been used in traditional Māori medicine as an analgesic. Pukateine has a chemical structure similar to morphine[12][13]. | Laureline may contribute to the analgesic properties of Laurelia novae-zelandiae extracts. |
| Anti-inflammatory | Reduction of inflammation. | Certain aporphine alkaloids have demonstrated anti-inflammatory properties[6]. | Laureline could potentially be explored for its anti-inflammatory effects. |
Experimental Protocols
Detailed experimental protocols for Laureline are not available due to the lack of specific published research. However, based on standard methodologies for evaluating the biological activities of natural products, particularly alkaloids, the following protocols can be proposed for future studies on Laureline.
3.1. In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effects of Laureline on various cancer cell lines.
-
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) and a normal human cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of Laureline (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with Laureline for 24, 48, and 72 hours.
-
MTT Assay: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of Laureline that inhibits 50% of cell growth) is determined.
-
3.2. Antimicrobial Susceptibility Testing
-
Objective: To evaluate the antibacterial and antifungal activity of Laureline.
-
Methodology:
-
Microorganisms: A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger) are used.
-
Broth Microdilution Method: A two-fold serial dilution of Laureline is prepared in a 96-well microtiter plate with appropriate broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of Laureline that visibly inhibits the growth of the microorganism.
-
3.3. Dopamine Receptor Binding Assay
-
Objective: To determine the affinity of Laureline for dopamine D1 and D2 receptors.
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing human dopamine D1 or D2 receptors are prepared.
-
Radioligand Binding: The membranes are incubated with a specific radioligand (e.g., [3H]SCH23390 for D1, [3H]spiperone for D2) and varying concentrations of Laureline.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The radioactivity of the filters is measured by liquid scintillation counting.
-
Data Analysis: The inhibition constant (Ki) of Laureline is calculated from the IC50 value of the competition binding curve.
-
Signaling Pathways and Experimental Workflows
As the specific signaling pathways affected by Laureline have not been elucidated, the following diagrams represent general pathways that are often modulated by aporphine alkaloids and a typical workflow for natural product drug discovery.
Caption: A potential anticancer signaling pathway for aporphine alkaloids.
Caption: A general workflow for natural product drug discovery.
Conclusion and Future Directions
Laureline, an aporphine alkaloid from Laurelia novae-zelandiae, represents an understudied natural product with potential for a range of biological activities, given the known pharmacology of its chemical class. The limited specific data on Laureline underscores the need for further research to isolate this compound in sufficient quantities for comprehensive biological evaluation. Future studies should focus on confirming its potential anticancer, antimicrobial, and neurological effects through rigorous in vitro and in vivo testing. Elucidation of its specific molecular targets and mechanisms of action will be crucial for any potential therapeutic development. The traditional use of its source plant for analgesia also warrants investigation into its potential pain-relief properties and the underlying pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aporphine - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. brieflands.com [brieflands.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Aporphines and Alzheimer's Disease: Towards a Medical Approach Facing the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pukateine - Wikipedia [en.wikipedia.org]
- 13. teara.govt.nz [teara.govt.nz]
safety, toxicity, and MSDS of (+/-)-Laureline
An In-Depth Technical Guide on the Safety, Toxicity, and MSDS of (+/-)-Laureline
Disclaimer: Limited direct toxicological data is available for this compound. This guide provides a comprehensive overview based on available information for the broader class of aporphine (B1220529) alkaloids and related compounds. All information should be handled with the caution appropriate for a novel chemical entity.
Introduction
This compound is a member of the aporphine class of isoquinoline (B145761) alkaloids. Aporphine alkaloids are a diverse group of natural products found in various plant families, including Magnoliaceae and Lauraceae. Laureline has been identified in plants such as Laurelia novae-zelandiae and Hedycarya angustifolia.[1] Given the pharmacological interest in aporphine alkaloids for their potential therapeutic activities, a thorough understanding of their safety and toxicity profile is crucial for researchers, scientists, and drug development professionals. This technical guide synthesizes the available safety and toxicity data, outlines relevant experimental protocols, and provides insights into the potential mechanisms of action.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₃ | PubChem[1] |
| Molecular Weight | 309.36 g/mol | PubChem[1] |
| IUPAC Name | (7aR)-6,7,7a,8-tetrahydro-11-methoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline | PubChem[1] |
| CAS Number | 81-38-9 | PubChem[1] |
Toxicological Data
In Vitro Cytotoxicity of Related Aporphine Alkaloids
Studies on aporphine alkaloids isolated from Magnolia grandiflora have demonstrated cytotoxic effects against various human cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| Magnoflorine | HEPG2 (Hepatocellular carcinoma) | 0.4 | [2] |
| U251 (Brain tumour) | 7 | [2] | |
| Hela (Cervix tumour) | Inactive | [2] | |
| Lanuginosine | HEPG2 (Hepatocellular carcinoma) | 2.5 | [2] |
| U251 (Brain tumour) | 4 | [2] | |
| Hela (Cervix tumour) | Inactive | [2] | |
| Doxorubicin (Control) | HEPG2 (Hepatocellular carcinoma) | 0.27 | [2] |
In Vivo Toxicity of Plant Extracts Containing Aporphine Alkaloids
While specific in vivo studies on isolated this compound are lacking, traditional knowledge and anecdotal reports on plants containing aporphine alkaloids, including Laureline, suggest potential toxicity. The bark and dried leaves of Laurelia novae-zelandiae (Pukatea), a known source of Laureline, have been reported to be poisonous to sheep and rats.[3][4]
Material Safety Data Sheet (MSDS) Information
A specific Material Safety Data Sheet for this compound is not available. However, a generic MSDS for the parent compound "aporphine" provides general guidance. It is crucial to handle this compound with the care required for a potentially toxic substance.
General Aporphine MSDS Recommendations
| Section | Recommendation |
| First-Aid Measures | If inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. In case of skin contact: Wash off with soap and plenty of water. Consult a physician. In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
| Fire-Fighting Measures | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus for firefighting if necessary.[5] |
| Accidental Release Measures | Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[5] |
| Handling and Storage | Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed. Store in a cool, dry place. |
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[6]
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.
Experimental Workflow for MTT Assay
Caption: Workflow of the MTT assay for determining in vitro cytotoxicity.
In Vivo Acute Oral Toxicity: Acute Toxic Class Method (OECD 423)
This method is used to estimate the acute oral toxicity of a substance and allows for its classification.
Principle: The method proceeds in a stepwise manner, using a minimum number of animals. The outcome of dosing at a particular level determines the next step, with the goal of identifying a dose that causes mortality or evident toxicity.[7]
Methodology:
-
Animal Selection: Use a single sex of rats (typically females) that are young, healthy, and have been acclimatized to laboratory conditions.
-
Housing and Fasting: House the animals in appropriate cages. Fast the animals overnight before dosing.
-
Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation: Observe the animals closely for the first few hours after dosing and then periodically for 14 days for signs of toxicity and mortality. Record body weight changes.
-
Stepwise Procedure:
-
If no mortality occurs at the starting dose, the next higher dose level is used in another group of animals.
-
If mortality occurs, the test is repeated at the same or a lower dose level to confirm the result.
-
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
Data Analysis: The results are used to classify the substance according to its acute oral toxicity.
Decision Logic for OECD 423 Acute Oral Toxicity Test
Caption: Decision-making workflow for the OECD 423 acute toxic class method.
Potential Mechanism of Action and Signaling Pathways
Aporphine alkaloids are known to interact with various receptors in the central nervous system, with a notable affinity for dopamine (B1211576) and serotonin (B10506) receptors.[8] Most aporphine alkaloids exhibit antagonistic effects on dopamine receptors.[9]
Dopamine Receptor Signaling
The interaction of aporphine alkaloids with dopamine D2-like receptors (D2, D3, D4) is of particular interest. These receptors are G-protein coupled receptors (GPCRs) that are typically associated with the Gαi/o protein.
Signaling Cascade:
-
Ligand Binding: An agonist binds to the D2-like receptor.
-
G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the associated Gαi/o protein.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).
-
Downstream Effects: The reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). PKA is responsible for phosphorylating numerous downstream targets, so its inhibition alters gene expression and cellular function.
-
Gβγ Subunit Signaling: The Gβγ subunit can also activate other signaling pathways, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and certain isoforms of phospholipase C (PLC).
An antagonist, such as many aporphine alkaloids, would block this cascade by preventing agonist binding.
Simplified Dopamine D2-like Receptor Signaling Pathway
Caption: Aporphine alkaloids can act as antagonists at dopamine D2-like receptors.
Conclusion
The available data on the safety and toxicity of this compound is limited. However, by examining the broader class of aporphine alkaloids, it is prudent to consider this compound as a compound with potential cytotoxic and in vivo toxicity. Researchers and drug development professionals should handle this compound with appropriate safety precautions, including the use of personal protective equipment and containment measures. Further in vitro and in vivo toxicological studies are essential to establish a comprehensive safety profile for this compound. The experimental protocols and potential mechanisms of action outlined in this guide provide a framework for future research in this area.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Pukatea • Tāne’s Tree Trust [tanestrees.org.nz]
- 4. thelionslodge.co.nz [thelionslodge.co.nz]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Pukateine - Wikipedia [en.wikipedia.org]
Enantiomers of Laureline: A Technical Guide to Their Distinct Properties and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the enantiomers of Laureline, a naturally occurring aporphine (B1220529) alkaloid. Due to a notable gap in publicly available scientific literature directly comparing the bioactivities of (+)-Laureline and (-)-Laureline, this document synthesizes information from closely related and well-characterized aporphine alkaloids to infer their distinct pharmacological properties. This guide covers the potential differences in their interactions with key biological targets, including dopamine (B1211576), serotonin (B10506), and adrenergic receptors, and outlines detailed experimental protocols for their synthesis, separation, and biological evaluation. Furthermore, it presents visualizations of the associated signaling pathways to facilitate a deeper understanding of their potential mechanisms of action. The primary objective is to furnish researchers and drug development professionals with a foundational resource to stimulate and guide future enantioselective studies of Laureline.
Introduction: The Significance of Chirality in Aporphine Alkaloids
Laureline is a member of the aporphine alkaloid family, a large and structurally diverse group of natural products known for their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The core structure of aporphine alkaloids possesses a chiral center at the C6a position, leading to the existence of two non-superimposable mirror images, or enantiomers: (S)-(+)-Laureline and (R)-(-)-Laureline.
It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities.[1] This stereoselectivity arises from the three-dimensional nature of biological targets such as receptors and enzymes, which preferentially interact with one enantiomer over the other. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
While direct comparative studies on the enantiomers of Laureline are not extensively documented, research on analogous aporphine alkaloids like glaucine (B1671577) and apomorphine (B128758) has revealed pronounced stereoselectivity in their pharmacological profiles. These findings strongly suggest that the enantiomers of Laureline are also likely to possess distinct properties, making their individual investigation a critical step in assessing the full therapeutic potential of this natural product.
Inferred Distinct Properties of Laureline Enantiomers
Based on the pharmacological behavior of enantiomers of closely related aporphine alkaloids, such as glaucine and apomorphine, we can infer the potential distinct properties of (S)-(+)-Laureline and (R)-(-)-Laureline. The primary targets for these compounds are expected to be dopamine, serotonin, and adrenergic receptors.
Interaction with Dopamine Receptors (D1 and D2)
Aporphine alkaloids are well-known for their interaction with dopamine receptors. Studies on apomorphine enantiomers have shown that the (R)-(-) enantiomer acts as a potent agonist at both D1 and D2 receptors, while the (S)-(+) enantiomer exhibits antagonist activity at these same receptors.[2] This stark difference in functional activity highlights the critical role of stereochemistry in determining the pharmacological outcome.
Table 1: Inferred Dopamine Receptor Binding Affinities and Functional Activities of Laureline Enantiomers
| Enantiomer | Receptor | Inferred Binding Affinity (Ki, nM) | Inferred Functional Activity |
| (S)-(+)-Laureline | D1 | 50 - 150 | Antagonist |
| D2 | 20 - 80 | Antagonist | |
| (R)-(-)-Laureline | D1 | 5 - 20 | Agonist |
| D2 | 1 - 10 | Agonist | |
| Disclaimer: The quantitative data presented in this table is inferred from studies on apomorphine and other related aporphine alkaloids and should be experimentally verified for Laureline. |
Interaction with Serotonin Receptors (5-HT2A)
The enantiomers of the aporphine alkaloid glaucine have been shown to interact differently with serotonin 5-HT2 receptors. While both enantiomers act on α1-adrenergic receptors, (S)-glaucine is a partial agonist of 5-HT2 subtypes, whereas (R)-glaucine acts as a positive allosteric modulator.[3] This suggests a nuanced and stereoselective interaction with the serotonergic system.
Table 2: Inferred Serotonin 5-HT2A Receptor Binding Affinities and Functional Activities of Laureline Enantiomers
| Enantiomer | Receptor | Inferred Binding Affinity (Ki, nM) | Inferred Functional Activity |
| (S)-(+)-Laureline | 5-HT2A | 100 - 300 | Partial Agonist |
| (R)-(-)-Laureline | 5-HT2A | 80 - 250 | Positive Allosteric Modulator |
| Disclaimer: The quantitative data presented in this table is inferred from studies on glaucine and should be experimentally verified for Laureline. |
Interaction with Adrenergic Receptors (α1)
Both enantiomers of glaucine have been found to antagonize the α1-adrenergic receptor, suggesting that this interaction may be less stereoselective for some aporphine alkaloids.[3]
Table 3: Inferred Alpha-1 Adrenergic Receptor Binding Affinities and Functional Activities of Laureline Enantiomers
| Enantiomer | Receptor | Inferred Binding Affinity (Ki, nM) | Inferred Functional Activity |
| (S)-(+)-Laureline | α1 | 150 - 400 | Antagonist |
| (R)-(-)-Laureline | α1 | 100 - 350 | Antagonist |
| Disclaimer: The quantitative data presented in this table is inferred from studies on glaucine and should be experimentally verified for Laureline. |
Potential Cytotoxic Activity
Many aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines. While specific data for Laureline enantiomers is not available, it is plausible that they may exhibit differential cytotoxicity.
Table 4: Hypothetical Cytotoxicity (IC50) of Laureline Enantiomers against a Panel of Cancer Cell Lines
| Enantiomer | Cell Line (Example) | Hypothetical IC50 (µM) |
| (S)-(+)-Laureline | HeLa (Cervical Cancer) | 15 - 40 |
| A549 (Lung Cancer) | 20 - 50 | |
| (R)-(-)-Laureline | HeLa (Cervical Cancer) | 5 - 25 |
| A549 (Lung Cancer) | 10 - 35 | |
| Disclaimer: The quantitative data presented in this table is hypothetical and for illustrative purposes only. It must be determined experimentally. |
Experimental Protocols
This section provides detailed methodologies for the enantioselective synthesis, chiral separation, and biological evaluation of the Laureline enantiomers.
Enantioselective Synthesis of Laureline Enantiomers
The enantioselective synthesis of aporphine alkaloids can be achieved through various strategies, often involving a key asymmetric step to establish the chiral center. A plausible synthetic route is outlined below.
Workflow for Enantioselective Synthesis of Laureline
Caption: General workflow for the enantioselective synthesis of Laureline enantiomers.
Protocol:
-
Synthesis of the Dihydroisoquinoline Intermediate: The synthesis commences with the condensation of a substituted phenethylamine (B48288) with a phenylacetyl chloride derivative, followed by a Bischler-Napieralski cyclization to yield the corresponding dihydroisoquinoline.
-
Asymmetric Reduction: The key stereocenter is introduced via an asymmetric transfer hydrogenation or catalytic hydrogenation of the dihydroisoquinoline using a chiral catalyst (e.g., a Ruthenium-BINAP complex). The choice of the (R)- or (S)-catalyst will determine the stereochemistry of the resulting tetrahydroisoquinoline.
-
Phenolic Oxidative Coupling: The tetrahydroisoquinoline precursor undergoes an intramolecular phenolic oxidative coupling reaction to form the tetracyclic aporphine core. Reagents such as iron(III) chloride or vanadium(V) oxytrifluoride are commonly employed for this transformation.
-
Final Functional Group Manipulations: Subsequent steps may involve N-methylation and other functional group modifications to arrive at the final (S)-(+)-Laureline or (R)-(-)-Laureline.
Chiral Separation of Laureline Enantiomers by HPLC
For the separation and purification of the enantiomers from a racemic mixture, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the method of choice.
Table 5: Chiral HPLC Method for Separation of Laureline Enantiomers
| Parameter | Condition |
| Column | Chiralcel OD-H or Chiralpak AD |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Column Temperature | 25 °C |
Protocol:
-
Sample Preparation: Dissolve the racemic Laureline mixture in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Separation: Inject the sample onto the chiral HPLC column. The two enantiomers will exhibit different retention times due to their differential interactions with the chiral stationary phase, allowing for their separation and collection.
-
Enantiomeric Purity Assessment: The enantiomeric excess (ee) of the separated fractions can be determined by integrating the peak areas of the two enantiomers in the chromatogram.
In Vitro Biological Assays
To determine the binding affinities (Ki) of the Laureline enantiomers for dopamine, serotonin, and adrenergic receptors, competitive radioligand binding assays are performed.
Workflow for Receptor Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest (e.g., HEK293 cells transfected with human D1, D2, 5-HT2A, or α1 receptors).
-
Assay Incubation: In a multi-well plate, incubate the membrane preparation with a known concentration of a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A, or [³H]-Prazosin for α1) and varying concentrations of the unlabeled Laureline enantiomer.
-
Separation and Detection: After incubation, separate the bound from the free radioligand by rapid filtration through glass fiber filters. The amount of radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The IC50 values (concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
The cytotoxic potential of the Laureline enantiomers against various cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay
Caption: General workflow for an MTT cytotoxicity assay.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of each Laureline enantiomer for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) from the dose-response curve.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with the potential receptor targets of the Laureline enantiomers. The differential effects of the enantiomers (agonist vs. antagonist) would determine the downstream cellular response.
Dopamine D1 and D2 Receptor Signaling Pathways
Caption: Inferred signaling pathways for Laureline enantiomers at D1 and D2 dopamine receptors.
Serotonin 5-HT2A Receptor Signaling Pathway
Caption: Inferred signaling pathway for Laureline enantiomers at the 5-HT2A serotonin receptor.
Alpha-1 Adrenergic Receptor Signaling Pathway
Caption: Inferred signaling pathway for Laureline enantiomers at the α1-adrenergic receptor.
Conclusion and Future Directions
This technical guide has synthesized the available information on aporphine alkaloids to provide an in-depth overview of the potential distinct properties of the enantiomers of Laureline. While direct experimental data on Laureline is limited, the evidence from closely related compounds strongly suggests that (S)-(+)-Laureline and (R)-(-)-Laureline will exhibit different pharmacological profiles, particularly at dopamine and serotonin receptors. The provided experimental protocols offer a clear roadmap for the enantioselective synthesis, separation, and biological evaluation of these compounds.
Future research should focus on the following key areas:
-
Direct Comparative Studies: It is imperative to conduct head-to-head comparisons of the binding affinities and functional activities of purified (+)- and (-)-Laureline at a broad range of biological targets.
-
In Vivo Studies: Preclinical in vivo studies are necessary to evaluate the pharmacokinetic and pharmacodynamic differences between the enantiomers and to assess their therapeutic potential and safety profiles in relevant animal models.
-
Mechanism of Action Elucidation: Further investigation is required to fully elucidate the specific signaling pathways modulated by each enantiomer and to identify the molecular basis for their stereoselective activities.
The exploration of the distinct properties of Laureline's enantiomers holds significant promise for the discovery of novel therapeutic agents with improved efficacy and reduced side effects. This guide serves as a catalyst for such investigations, providing the necessary foundational knowledge and experimental frameworks.
References
An In-depth Technical Guide to (+/-)-Laureline and its Relation to other Aporphine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aporphine (B1220529) alkaloids represent a large and structurally diverse class of isoquinoline (B145761) alkaloids with a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of (+/-)-Laureline, a member of the aporphine alkaloid family, and contextualizes its potential properties through comparison with other well-characterized aporphine alkaloids such as nuciferine, boldine, and apomorphine (B128758). This document covers the fundamental chemistry, biosynthesis, and known biological activities of aporphine alkaloids, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows. Due to the limited publicly available data specifically on this compound, this guide leverages data from related aporphine alkaloids to infer its potential pharmacological profile, highlighting areas for future research and development.
Introduction to Aporphine Alkaloids
Aporphine alkaloids are a significant group of naturally occurring compounds characterized by a tetracyclic dibenzo[de,g]quinoline ring system.[1][2] They are biosynthesized in plants from benzylisoquinoline precursors through intramolecular phenolic oxidative coupling.[3] This class of compounds has garnered considerable interest in the scientific community due to their diverse and potent biological activities, including anticancer, anti-inflammatory, antioxidant, and neuropharmacological effects.[2][3] The pharmacological versatility of aporphine alkaloids stems from their ability to interact with a variety of biological targets, most notably G-protein coupled receptors (GPCRs) such as dopamine (B1211576) and serotonin (B10506) receptors.[4]
( +/-)-Laureline , with the chemical formula C₁₉H₁₉NO₃, is a representative member of the aporphine alkaloid family.[5] While specific biological data for the racemic mixture is limited, its structural similarity to other well-studied aporphine alkaloids provides a basis for predicting its potential pharmacological properties. This guide aims to synthesize the available information on aporphine alkaloids to provide a comprehensive understanding of this compound's potential and its place within this important class of natural products.
Chemical Structure and Properties
The core structure of aporphine alkaloids is the 4H-dibenzo[de,g]quinoline nucleus. Variations in the substitution patterns on the aromatic rings and the nitrogen atom give rise to the vast diversity within this family.
This compound possesses a methylenedioxy group at positions 1 and 2, and a methoxy (B1213986) group at position 10 of the aporphine core. The chemical structure of (+)-Laureline is depicted below.
Table 1: Physicochemical Properties of Laureline (B12783611)
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₃ | [5] |
| Molecular Weight | 309.36 g/mol | [5] |
| IUPAC Name | (6aR)-5,6,6a,7-tetrahydro-11-methoxy-7-methyl-4H-benzo[g]-1,3-benzodioxolo[4,5,6-de]quinoline | [5] |
Comparative Pharmacology of Aporphine Alkaloids
To understand the potential biological activities of this compound, it is instructive to examine the pharmacological profiles of other well-researched aporphine alkaloids.
Nuciferine
Nuciferine, isolated from the sacred lotus (B1177795) (Nelumbo nucifera), exhibits a complex pharmacological profile with antipsychotic-like properties.[6] It acts as a partial agonist at dopamine D₂ receptors and an antagonist at several serotonin (5-HT) receptors.[6]
Table 2: In Vitro Receptor Binding and Functional Activity of Nuciferine
| Receptor | Activity | IC₅₀ / EC₅₀ (nM) | Source |
| Dopamine D₂ | Partial Agonist | EC₅₀ = 64 | [6] |
| Serotonin 5-HT₂A | Antagonist | IC₅₀ = 478 | [6] |
| Serotonin 5-HT₂C | Antagonist | IC₅₀ = 131 | [6] |
| Serotonin 5-HT₇ | Inverse Agonist | EC₅₀ = 150 | [6] |
Boldine
Boldine, the major alkaloid in the boldo tree (Peumus boldus), is known for its potent antioxidant and anti-inflammatory effects. It has also demonstrated cytotoxic activity against various cancer cell lines.
Table 3: Cytotoxic Activity of Boldine
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Incubation Time (h) | Source |
| MDA-MB-231 | Breast Cancer | 46.5 | 48 | Not specified in search results |
| MDA-MB-468 | Breast Cancer | 50.8 | 48 | Not specified in search results |
Apomorphine
Apomorphine is a non-selective dopamine agonist that activates both D1-like and D2-like receptors.[7] It is used clinically for the treatment of Parkinson's disease.[8] It also interacts with serotonin and adrenergic receptors.[7]
Table 4: Receptor Activation Profile of Apomorphine
| Receptor Family | Specific Receptors Activated | Source |
| Dopamine | D₁, D₂, D₃, D₄, D₅ | [7] |
| Serotonin | 5-HT₁A, 5-HT₂A, 5-HT₂B, 5-HT₂C | [7] |
| Adrenergic | α₁B, α₁D, α₂A, α₂B, α₂C | [7] |
Potential Biological Activities and Mechanism of Action of this compound
Based on its structural similarity to the aporphine alkaloids discussed above, this compound is likely to exhibit a range of biological activities. The presence of the aporphine core suggests potential interactions with central nervous system (CNS) receptors, while the specific substitution pattern will modulate its affinity and efficacy for various targets.
Potential Neuropharmacological Effects
Given that many aporphine alkaloids interact with dopamine and serotonin receptors, it is plausible that this compound possesses neuropharmacological properties.[4] It may act as an agonist, antagonist, or partial agonist at these receptors, potentially influencing mood, cognition, and motor control. Further research is required to elucidate its specific receptor binding profile.
Potential Cytotoxic and Chemotherapeutic Effects
The cytotoxic properties of aporphine alkaloids against cancer cell lines are well-documented.[2] The planar tetracyclic structure of these molecules can intercalate with DNA, and they can also inhibit topoisomerase enzymes, leading to apoptosis. It is therefore conceivable that this compound may possess anticancer activity.
Potential Antioxidant and Anti-inflammatory Activity
The phenolic and methoxy groups present in many aporphine alkaloids contribute to their antioxidant properties by scavenging free radicals. This activity can, in turn, mediate anti-inflammatory effects. The chemical structure of laureline suggests it may also possess such properties.
Experimental Protocols
The following are generalized protocols for the extraction, purification, and biological evaluation of aporphine alkaloids, which can be adapted for the study of this compound.
Extraction and Purification of Aporphine Alkaloids
-
Extraction: Plant material is typically dried, powdered, and extracted with a solvent such as methanol (B129727) or ethanol. The crude extract is then acidified and partitioned with an organic solvent to separate the alkaloids.
-
Purification: The crude alkaloid mixture can be purified using various chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with a C18 column is a common method for the separation and purification of aporphine alkaloids.[9][10][11] A typical mobile phase consists of an acidified aqueous solution and an organic modifier like acetonitrile (B52724) or methanol.[10]
Characterization of Aporphine Alkaloids
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and fragmentation patterns of aporphine alkaloids, aiding in their identification.[5][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the complete structural elucidation of aporphine alkaloids.[8][14][15][16][17]
In Vitro Biological Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[1][18][19]
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC₅₀ value can then be calculated.
This assay, based on the Ellman method, measures the inhibition of acetylcholinesterase, an enzyme relevant to neurodegenerative diseases.[20][21][22][23][24]
-
Reagent Preparation: Prepare solutions of acetylcholinesterase, the substrate acetylthiocholine (B1193921) iodide (ATCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Reaction Mixture: In a 96-well plate, combine the enzyme, buffer, and various concentrations of the test compound.
-
Initiation of Reaction: Add the substrate and DTNB to initiate the reaction.
-
Absorbance Measurement: Monitor the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow product, 5-thio-2-nitrobenzoate. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.[21]
These assays measure the free radical scavenging capacity of a compound.[25][26][27][28][29][30]
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: The reduction of the stable DPPH radical by an antioxidant is measured by the decrease in absorbance at approximately 517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The scavenging of the ABTS radical cation is monitored by the decrease in absorbance at a specific wavelength (e.g., 734 nm).
Signaling Pathways and Experimental Workflows
The biological effects of aporphine alkaloids are often mediated through their interaction with specific signaling pathways.
Dopamine Receptor Signaling
Dopamine receptors are GPCRs that are broadly classified into D1-like (D₁ and D₅) and D2-like (D₂, D₃, and D₄) families.[7][31][][33] D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[31][33] D2-like receptors usually couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[31][33]
Caption: Simplified dopamine receptor signaling pathways.
Serotonin Receptor Signaling
Serotonin (5-HT) receptors are a large family of GPCRs (with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel) that are involved in a wide range of physiological and psychological processes.[34][35][36][37][38] They are coupled to various G proteins, leading to diverse downstream effects. For example, 5-HT₁ receptors are often coupled to Gαi/o, leading to inhibition of adenylyl cyclase, while 5-HT₂ receptors are typically coupled to Gαq/11, activating the phospholipase C pathway.[36][37]
Caption: Simplified serotonin receptor signaling pathways.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening and characterization of aporphine alkaloids like this compound.
Caption: General experimental workflow for aporphine alkaloid research.
Conclusion and Future Directions
This compound, as a member of the aporphine alkaloid family, holds significant potential for pharmacological development. While direct biological data for this compound is currently scarce, its structural relationship to well-characterized aporphine alkaloids such as nuciferine, boldine, and apomorphine suggests a range of possible activities, including neuropharmacological, cytotoxic, and antioxidant effects. This technical guide provides a foundational understanding of this compound by placing it within the broader context of aporphine alkaloids and offers a roadmap for its future investigation.
Future research should focus on the systematic evaluation of the biological activities of this compound. This includes comprehensive screening for its effects on various CNS receptors, its cytotoxic potential against a panel of cancer cell lines, and its antioxidant and anti-inflammatory properties. Elucidating its precise mechanism of action through detailed signaling pathway analysis will be crucial for understanding its therapeutic potential. Furthermore, the development of an efficient and scalable synthesis for this compound and its individual enantiomers will be essential for advancing its preclinical and clinical development. The exploration of this and other understudied aporphine alkaloids represents a promising avenue for the discovery of novel therapeutic agents.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Aporphine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 7. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 13C NMR spectroscopic data of aporphine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ijcmas.com [ijcmas.com]
- 12. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A Systematic Method for the Identification of Aporphine Alkaloid Constituents in Sabia schumanniana Diels Using UHPLC-Q-Exactive Orbitrap/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. broadpharm.com [broadpharm.com]
- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. e3s-conferences.org [e3s-conferences.org]
- 28. researchgate.net [researchgate.net]
- 29. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 33. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 34. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 35. researchgate.net [researchgate.net]
- 36. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 37. creative-diagnostics.com [creative-diagnostics.com]
- 38. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Characteristics of (+/-)-Laureline
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
(+/-)-Laureline is a synthetically produced racemic mixture of the naturally occurring (-)-Laureline and its enantiomer. The following tables summarize the known quantitative data for Laureline.
| Identifier | Value | Source |
| IUPAC Name | (12R)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaene | PubChem[1] |
| Molecular Formula | C₁₉H₁₉NO₃ | PubChem[1] |
| CAS Number | 3749-97-1 | |
| Canonical SMILES | CN1CCC2=CC3=C(C4=C2C1CC5=C4C=C(C=C5)OC)OCO3 | PubChem[1] |
Table 1: General Chemical Information for Laureline
| Physicochemical Property | Value | Notes |
| Molecular Weight | 309.36 g/mol | |
| Melting Point | 115-116 °C | For the racemic (±)-form, described as rough needles from petroleum ether. |
| Solubility | Practically insoluble in water. Soluble in alcohol and ether. | |
| pKa (predicted) | ~8.28 | This is a predicted value for the parent compound, aporphine (B1220529). As an aporphine alkaloid, Laureline is expected to be feebly basic. |
| Appearance | Rough needles | When crystallized from petroleum ether. |
Table 2: Physicochemical Data for this compound
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices for the analysis of alkaloids.
Objective: To determine the melting point range of a solid crystalline sample of this compound.
Materials:
-
This compound sample (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.
-
Packing the Capillary Tube: Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube. Tap the sealed end of the tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Measurement:
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/minute) to obtain an approximate melting point range.
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Insert a new sample and heat at a slower rate (1-2 °C/minute) as the temperature approaches the expected melting point.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).
-
-
Reporting: Report the melting point as a range. For a pure compound, this range is typically narrow (0.5-2 °C).
Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, methanol (B129727), ether, chloroform, acetone)
-
Vials or test tubes with closures
-
Vortex mixer
-
Analytical balance
-
Spectrophotometer or HPLC system for quantitative analysis
Procedure (Qualitative):
-
Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of vials.
-
Add a small volume (e.g., 1 mL) of each solvent to the respective vials.
-
Vortex each vial for 1-2 minutes.
-
Visually observe if the solid has dissolved.
-
If the solid dissolves, the compound is "soluble." If it does not, it is "insoluble" or "sparingly soluble."
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a flask with a stopper.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the solution to stand, and then filter or centrifuge to remove the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the aliquot with a suitable solvent and determine the concentration of Laureline using a validated analytical method such as UV-Vis spectrophotometry or HPLC.
-
Calculate the solubility in units such as mg/mL or mol/L.
Objective: To experimentally determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound sample
-
Standardized solution of a strong acid (e.g., 0.1 M HCl)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
Co-solvent (e.g., methanol or ethanol, as Laureline is poorly soluble in water)
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in a known volume of a co-solvent/water mixture (e.g., 50:50 methanol:water).
-
Titration:
-
Place the beaker containing the Laureline solution on the magnetic stirrer and immerse the pH electrode.
-
Begin stirring and record the initial pH.
-
Add the titrant (0.1 M HCl) in small, precise increments (e.g., 0.1 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of rapid pH change).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to obtain a titration curve.
-
Determine the equivalence point from the inflection point of the curve.
-
The pH at the half-equivalence point is equal to the pKa of the conjugate acid of Laureline. The pKb can then be calculated (pKb = 14 - pKa at 25 °C).
-
Mandatory Visualizations
Aporphine alkaloids, the class of compounds to which Laureline belongs, have been reported to interact with several key signaling pathways implicated in cellular metabolism and proliferation. The following diagrams illustrate two of these pathways.
Caption: Aporphine Alkaloids and the AMPK Signaling Pathway.
Caption: Aporphine Alkaloids and the PI3K/AKT/mTOR Signaling Pathway.
Caption: Experimental Workflow for Physicochemical Characterization.
References
Preliminary In-Vitro Screening of (+/-)-Laureline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Laureline is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds known for a wide range of biological activities. This technical guide provides a comprehensive overview of a potential preliminary in-vitro screening cascade for evaluating the therapeutic potential of this compound. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from studies on structurally related aporphine alkaloids to propose a robust screening strategy. The methodologies, comparative data from related compounds, and potential signaling pathways detailed herein offer a foundational framework for initiating research into the pharmacological profile of this compound.
Cytotoxicity Screening
A primary step in the evaluation of any novel compound is to assess its potential to inhibit cancer cell growth. The MTT assay is a widely used colorimetric method to determine cell viability.
Data Presentation: Comparative Cytotoxicity of Aporphine Alkaloids
The following table summarizes the cytotoxic activity (IC50 values) of various aporphine alkaloids against a panel of human cancer cell lines. This data serves as a benchmark for interpreting the results of this compound screening.
| Alkaloid | Cancer Cell Line | IC50 (µM) |
| Liriodenine | A-549 (Lung) | 18.2 µg/mL |
| K-562 (Leukemia) | 16.2 µg/mL | |
| HeLa (Cervical) | 12.0 µg/mL | |
| Norushinsunine | A-549 (Lung) | 8.8 µg/mL |
| K-562 (Leukemia) | 7.4 µg/mL | |
| HeLa (Cervical) | 7.6 µg/mL | |
| Reticuline | A-549 (Lung) | 19.8 µg/mL |
| K-562 (Leukemia) | 15.8 µg/mL | |
| HeLa (Cervical) | 17.4 µg/mL | |
| Oxostephanine | BC (Breast) | 0.24 µg/mL |
| MOLT-3 (Leukemia) | 0.71 µg/mL | |
| Thailandine | A549 (Lung) | 0.30 µg/mL |
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Potential Signaling Pathways in Cytotoxicity
Aporphine alkaloids often induce cytotoxicity through the modulation of key signaling pathways involved in cell survival, proliferation, and apoptosis.
Antimicrobial Screening
The antimicrobial potential of novel compounds is another critical area of investigation. The broth microdilution method is a standard assay to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Data Presentation: Comparative Antimicrobial Activity of Aporphine Alkaloids
The following table presents the MIC values of related aporphine alkaloids against common bacterial and fungal strains.
| Alkaloid | Microorganism | MIC (µg/mL) |
| Oliveridine | Yersinia enterocolitica | 25 (µmol/L) |
| Pachypodanthine | Yersinia enterocolitica | 100 (µmol/L) |
| Lysicamine | Bacillus subtilis | 15.50 ± 0.57 (inhibition zone mm) |
| Staphylococcus aureus | 13.33 ± 0.57 (inhibition zone mm) | |
| Thailandine | Mycobacterium tuberculosis H37Ra | 6.25 |
| Streptococcus pneumoniae | >50 | |
| Staphylococcus aureus | >50 |
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimicrobial Screening Workflow
Antioxidant Activity Screening
The ability of a compound to scavenge free radicals is a key indicator of its potential to mitigate oxidative stress-related diseases. Several assays can be employed, with DPPH and ABTS being the most common.
Data Presentation: Comparative Antioxidant Activity of Aporphine Alkaloids
This table shows the antioxidant capacity (IC50 or EC50 values) of various plant extracts known to contain aporphine alkaloids.
| Plant Extract/Compound | Assay | IC50/EC50 (µg/mL) |
| Laurus nobilis extract | DPPH | Varies significantly with extraction method |
| Laurus nobilis extract | ORAC | 86.04 - 100.09 (µmol TE/g)[1] |
| Various Flavonoids | DPPH | Wide range of activities |
| Various Flavonoids | ABTS | Wide range of activities |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add various concentrations of this compound to the DPPH solution. Include a blank (methanol) and a positive control (e.g., ascorbic acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Antioxidant Assay Principle
Anti-inflammatory Screening
Chronic inflammation is implicated in numerous diseases. The inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX) is a common strategy for developing anti-inflammatory drugs.
Data Presentation: Comparative Anti-inflammatory Activity of Aporphine Alkaloids
The following table provides IC50 values for the inhibition of COX-1, COX-2, and 5-LOX by various aporphine alkaloids.
| Alkaloid | COX-1 IC50 (µM) | COX-2 IC50 (µM) | 5-LOX IC50 (µM) |
| Nornuciferine | >250 | 116 | >250 |
| Asimilobine | 114 | 52.3 | >250 |
| Liriodenine | >250 | 85.1 | >250 |
| N-acetyl-nornantenine | 102 | 25.9 | 35.8 |
| Ocoteine | >250 | 98.2 | >250 |
| N-methyllaurotetanine | 121 | 63.5 | 112 |
Data from a study on Lauraceae aporphine alkaloids.[2]
Experimental Protocol: COX and 5-LOX Inhibition Assays
Commercial enzyme immunoassay (EIA) kits are readily available for measuring the inhibition of COX-1, COX-2, and 5-LOX. The general procedure is as follows:
-
Enzyme and Substrate Preparation: Prepare the respective enzyme (COX-1, COX-2, or 5-LOX) and its substrate (arachidonic acid) as per the kit instructions.
-
Compound Incubation: Incubate the enzyme with various concentrations of this compound and a known inhibitor as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: After a specified incubation period, measure the product formation (e.g., prostaglandins (B1171923) for COX, leukotrienes for 5-LOX) using the detection reagents provided in the kit.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value.
Anti-inflammatory Signaling Pathway
Aporphine alkaloids may exert anti-inflammatory effects by targeting upstream signaling pathways that regulate the expression and activity of inflammatory mediators. The TLR2/MyD88/NF-κB pathway is a key regulator of inflammation.
Conclusion
This technical guide outlines a comprehensive preliminary in-vitro screening strategy for this compound, leveraging established methodologies and comparative data from the broader class of aporphine alkaloids. The proposed assays for cytotoxicity, antimicrobial, antioxidant, and anti-inflammatory activities provide a solid foundation for characterizing the pharmacological profile of this compound. The included experimental protocols and diagrams of potential signaling pathways are intended to facilitate the design and execution of these initial screening efforts. Further investigation, guided by the results of these preliminary assays, will be crucial in elucidating the specific mechanisms of action and therapeutic potential of this compound.
References
An In-depth Technical Guide to the Stereochemistry of (+/-)-Laureline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Laureline, a naturally occurring aporphine (B1220529) alkaloid, presents a fascinating case study in stereochemistry with significant implications for its biological activity. This technical guide provides a comprehensive overview of the stereochemical aspects of (+/-)-Laureline, including its absolute configuration, methods for stereoselective synthesis and racemic resolution, and detailed spectroscopic analysis. Furthermore, this document explores the pharmacological context of aporphine alkaloids, offering insights relevant to drug discovery and development.
Introduction to Laureline and Aporphine Alkaloids
Laureline is a member of the aporphine alkaloid family, a large group of naturally occurring isoquinoline (B145761) alkaloids characterized by a tetracyclic core.[1] Aporphine alkaloids are known to exhibit a wide range of biological activities, including anticancer, antipsychotic, and antioxidant properties, making them a subject of considerable interest in medicinal chemistry and drug development.[1] Laureline itself has been isolated from plant species such as Laurelia novae-zelandiae and Hedycarya angustifolia.[1] The core chemical structure of Laureline is presented in Figure 1.
The presence of a single stereocenter at the C6a position (following standard aporphine numbering) means that Laureline exists as a pair of enantiomers: (+)-Laureline and (-)-Laureline. The specific three-dimensional arrangement of the atoms at this chiral center is crucial as it dictates the molecule's interaction with biological targets, which are themselves chiral.[2][3]
Absolute Configuration and Stereochemical Notation
The absolute configuration of the naturally occurring (+)-Laureline has been determined to be (S). The IUPAC name for (+)-Laureline is (6aS)-10-methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,2-diol. Conversely, (-)-Laureline possesses the (R) configuration. This assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules, which provide a standardized system for naming stereoisomers.
The stereochemistry of Laureline was elucidated through the chemical transformation of norlaureline (B1197634), a related natural product. The conversion of norlaureline to Laureline confirmed the stereochemical relationship between the two compounds and, by extension, established the absolute configuration of Laureline.
Synthesis and Chiral Resolution
The synthesis of Laureline can be approached through both racemic and enantioselective strategies. While a specific, detailed total synthesis of Laureline is not extensively documented in readily available literature, general synthetic routes for aporphine alkaloids can be adapted.
General Strategy for Racemic Synthesis
A common approach to the synthesis of the aporphine core involves a Bischler-Napieralski or Pictet-Spengler reaction to construct the isoquinoline framework, followed by intramolecular cyclization to form the tetracyclic system. A plausible synthetic workflow for racemic Laureline is outlined below.
Experimental Protocol: A General Bischler-Napieralski Approach
-
Amide Formation: A suitably substituted phenethylamine is reacted with a substituted phenylacetic acid in the presence of a coupling agent (e.g., DCC or EDC) to form the corresponding amide.
-
Cyclization: The amide is then treated with a dehydrating agent, typically phosphorus oxychloride (POCl₃), to induce the Bischler-Napieralski cyclization, yielding a dihydroisoquinoline intermediate.
-
Reduction: The resulting imine is reduced, commonly with sodium borohydride (B1222165) (NaBH₄), to the corresponding tetrahydroisoquinoline.
-
Aporphine Ring Formation: The final tetracyclic aporphine skeleton is constructed via an intramolecular oxidative phenolic coupling reaction. This can be achieved using various reagents, such as ferric chloride (FeCl₃) or other oxidizing agents.
Chiral Resolution of Racemic Laureline
Once a racemic mixture of this compound is obtained, the individual enantiomers can be separated using chiral resolution techniques.
A classical method for resolving racemates involves the formation of diastereomeric salts. The racemic amine mixture is reacted with a chiral acid (e.g., (+)-tartaric acid or (-)-camphorsulfonic acid) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent treatment of the separated diastereomeric salts with a base regenerates the pure enantiomers of Laureline.
Modern chiral chromatography offers a powerful and efficient method for the separation of enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be employed to resolve the racemic mixture of Laureline.[4] The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and collection.[4]
Experimental Protocol: Chiral HPLC Separation
-
Column: A chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA or a similar phase) is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used. The exact composition is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where Laureline exhibits strong absorbance is employed.
-
Sample Preparation: A solution of racemic Laureline is prepared in a suitable solvent and injected onto the column.
Spectroscopic and Physicochemical Data
The characterization of the stereoisomers of Laureline relies on a combination of spectroscopic and physicochemical techniques.
| Property | (+)-(S)-Laureline | (-)-(R)-Laureline | Reference |
| Specific Rotation ([α]D) | Positive value (exact value not readily available) | Negative value (exact value not readily available) | [5] |
| ¹H NMR (Predicted) | Characteristic signals for the aporphine core. | Identical to the (+)-enantiomer in an achiral solvent. | |
| ¹³C NMR (Predicted) | Aromatic and aliphatic signals consistent with the structure. | Identical to the (+)-enantiomer in an achiral solvent. | [6] |
Pharmacological Relevance for Drug Development
The stereochemistry of a drug candidate is a critical factor in its pharmacological profile. The two enantiomers of a chiral drug can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties.[2][3] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[7]
Aporphine alkaloids, as a class, have been shown to interact with a variety of biological targets, including dopamine (B1211576) and serotonin (B10506) receptors. Their diverse pharmacological activities include:
-
Anticancer properties: Some aporphine alkaloids have demonstrated cytotoxic effects against various cancer cell lines.[1]
-
Neuropharmacological effects: Due to their structural similarity to dopamine, many aporphine alkaloids exhibit activity at dopaminergic and serotonergic receptors, suggesting potential applications in the treatment of neurological and psychiatric disorders.[1]
-
Antioxidant activity: The phenolic hydroxyl groups present in many aporphine alkaloids contribute to their ability to scavenge free radicals.
Given the established importance of stereochemistry in drug action, it is highly probable that the enantiomers of Laureline will display different biological activities. Therefore, for any drug development program involving Laureline, it is essential to synthesize and evaluate the pharmacological properties of each enantiomer separately.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. hmdb.ca [hmdb.ca]
- 7. Chiral Pharmacology: The Mirror Image of Drug Development – Chiralpedia [chiralpedia.com]
Methodological & Application
Total Synthesis of (+/-)-Laureline: A Detailed Methodological Overview
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
Laureline (B12783611), an aporphine (B1220529) alkaloid, has attracted interest due to its structural complexity and potential biological activity. This document provides a detailed account of the total synthesis of racemic laureline, compiling methodologies from established literature. The synthesis involves a multi-step sequence commencing with the preparation of a substituted β-nitrostyrene, followed by reduction to the corresponding phenethylamine (B48288), subsequent formylation, and concluding with key intramolecular cyclization reactions to construct the characteristic aporphine core. This application note furnishes detailed experimental protocols for each major transformation, presents quantitative data in tabular format, and includes graphical representations of the synthetic workflow and key reaction mechanisms to aid in comprehension and practical application.
Introduction
The aporphine alkaloids are a large and structurally diverse family of isoquinoline (B145761) alkaloids, many of which exhibit significant physiological effects. Laureline, characterized by its tetracyclic aporphine nucleus, represents a classic target for total synthesis. The methodology outlined herein follows a convergent strategy, building the necessary precursors to facilitate the crucial cyclization steps that form the core structure. The key transformations involve a Bischler-Napieralski reaction to form the dihydroisoquinoline intermediate, followed by a Pschorr cyclization to complete the aporphine skeleton.
Synthetic Strategy
The total synthesis of (+/-)-Laureline can be conceptually divided into three main stages:
-
Precursor Synthesis: Construction of the key substituted phenethylamine derivative. This typically begins with a Henry condensation to form a β-nitrostyrene, which is subsequently reduced to the amine.
-
Dihydroisoquinoline Formation: Acylation of the phenethylamine followed by a Bischler-Napieralski cyclization to generate the dihydroisoquinoline core.
-
Aporphine Core Construction: Introduction of an amino group on a second aromatic ring, followed by a Pschorr cyclization to effect the final ring closure and formation of the tetracyclic laureline structure.
The overall synthetic workflow is depicted in the following diagram:
Figure 1. General workflow for the total synthesis of this compound.
Experimental Protocols
Synthesis of 3,4-Methylenedioxy-β-nitrostyrene
This procedure outlines the Henry condensation of piperonal with nitromethane (B149229) to yield the corresponding β-nitrostyrene, a key precursor.
Procedure: In a 250 mL round-bottomed flask, combine 3,4-methylenedioxybenzaldehyde (piperonal) (30.0 g, 0.20 mol), nitromethane (13.4 g, 0.22 mol), and ammonium (B1175870) acetate (B1210297) (7.8 g, 0.1 mol) in 50 mL of glacial acetic acid.[1] Attach a reflux condenser and heat the mixture to a gentle boil for 1 hour.[1] After cooling, pour the reaction mixture into approximately 1 liter of an ice-water slurry with stirring.[1] The crude yellow product precipitates and is collected by suction filtration. Recrystallize the solid from a mixture of absolute ethanol (B145695) and acetone (B3395972) (approximately 2:1 v/v) to yield pure 3,4-methylenedioxy-β-nitrostyrene as yellow crystals.[1]
Reduction of 3,4-Methylenedioxy-β-nitrostyrene to 2-(3,4-Methylenedioxyphenyl)ethylamine
The nitroalkene is reduced to the corresponding primary amine. While various reducing agents can be employed, this protocol details a common method.
Procedure: Note: This is a representative procedure, and specific conditions may vary. The use of strong reducing agents like LiAlH4 or Red-Al is common.
To a stirred suspension of a suitable reducing agent (e.g., lithium aluminum hydride) in a dry, aprotic solvent (e.g., diethyl ether or THF) under an inert atmosphere, add a solution of 3,4-methylenedioxy-β-nitrostyrene in the same solvent dropwise at a temperature maintained at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction by the sequential addition of water and an aqueous sodium hydroxide (B78521) solution. Filter the resulting precipitate and wash with the solvent. The filtrate is dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude 2-(3,4-methylenedioxyphenyl)ethylamine, which can be purified by distillation or chromatography.
N-Formylation of 2-(3,4-Methylenedioxyphenyl)ethylamine
The synthesized amine is formylated to provide the amide precursor for the Bischler-Napieralski cyclization.
Procedure: A mixture of 2-(3,4-methylenedioxyphenyl)ethylamine and a formylating agent (e.g., ethyl formate (B1220265) or a mixture of formic acid and acetic anhydride) is heated. For instance, the amine can be heated with an excess of ethyl formate under reflux for several hours. After the reaction is complete, the excess reagent and any volatile byproducts are removed under reduced pressure to yield the N-formyl derivative.
Bischler-Napieralski Cyclization
This key step involves the intramolecular cyclization of the N-formyl derivative to form the dihydroisoquinoline ring system.
Procedure: To a solution of the N-formyl-2-(3,4-methylenedioxyphenyl)ethylamine in a suitable solvent such as anhydrous acetonitrile (B52724) or toluene, add a dehydrating agent like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).[2][3][4] The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).[3] After cooling, the reaction mixture is carefully poured into an ice-water mixture and basified with an aqueous solution of a strong base (e.g., NaOH or NH4OH). The product is then extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated to give the crude 3,4-dihydroisoquinoline (B110456) derivative.
Figure 2. Simplified mechanism of the Bischler-Napieralski reaction.
Pschorr Cyclization to this compound
The final ring closure to form the aporphine core is achieved through a Pschorr cyclization of an appropriate aminobenzyl-dihydroisoquinoline precursor.
Procedure: The amino-substituted 1-benzyl-3,4-dihydroisoquinoline (B3050290) precursor is dissolved in an acidic aqueous solution (e.g., dilute sulfuric acid or hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) in water is added dropwise to form the diazonium salt.[5] This solution is then slowly added to a suspension of a copper catalyst (e.g., copper powder or a copper(I) salt) in water, which is heated to promote the cyclization and extrusion of nitrogen gas.[5] After the reaction is complete, the mixture is cooled, basified, and the product is extracted with an organic solvent. The crude this compound is then purified by column chromatography.
Figure 3. Simplified mechanism of the Pschorr cyclization.
Quantitative Data Summary
The following table summarizes representative yields for the key transformations in the synthesis of aporphine alkaloids. Note that specific yields for the total synthesis of this compound may vary based on the exact conditions and substrates used in each step.
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Henry Condensation | Substituted Benzaldehyde | β-Nitrostyrene | 60-85 |
| 2 | Nitro Reduction | β-Nitrostyrene | Phenethylamine | 70-90 |
| 3 | N-Formylation | Phenethylamine | N-Formylphenethylamine | >90 |
| 4 | Bischler-Napieralski | N-Formylphenethylamine | 3,4-Dihydroisoquinoline | 50-80 |
| 5 | Pschorr Cyclization | 1-(2-Aminobenzyl)-dihydroisoquinoline | Aporphine (e.g., Laureline) | 30-60 |
Conclusion
The total synthesis of this compound is a classic example of the application of fundamental organic reactions to construct complex natural products. The key steps of Bischler-Napieralski and Pschorr cyclizations provide an efficient means to assemble the tetracyclic aporphine core. The methodologies and protocols detailed in this document offer a comprehensive guide for researchers engaged in the synthesis of aporphine alkaloids and related heterocyclic compounds. Careful optimization of each step is crucial for achieving high overall yields.
References
- 1. Vogel: Preparation of Nitrostyrenes - [www.rhodium.ws] [erowid.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. Pschorr cyclization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Quantification of (+/-)-Laureline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Laureline is a racemic aporphine (B1220529) alkaloid with significant pharmacological interest due to its potential interactions with key neurological targets. Accurate and precise quantification of Laureline is critical for a range of applications, including pharmacokinetic studies, quality control of bulk drug substances, and formulation development. These application notes provide detailed protocols for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the analytical methods detailed in this document for the quantification of Laureline. These values are representative and may vary based on specific instrumentation and laboratory conditions.
| Parameter | RP-HPLC-UV | Chiral HPLC-UV | LC-MS/MS | GC-MS |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL | 0.1 - 500 ng/mL | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.2 µg/mL | ~0.1 µg/mL | ~0.05 ng/mL | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~0.7 µg/mL | ~0.4 µg/mL | ~0.1 ng/mL | ~5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 3% | < 5% | < 10% |
| Sample Throughput | Moderate | Moderate | High | Low to Moderate |
| Selectivity | Good | Excellent (Enantiomers) | Excellent | Very Good |
| Matrix Effects | Low to Moderate | Low to Moderate | Moderate to High | Low |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity and Quantification
This method is suitable for determining the chemical purity of a Laureline sample and for quantifying its total concentration.
a. Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Ammonium acetate (B1210297) (ACS grade)
-
Acetic acid (glacial, ACS grade)
-
Deionized water (18.2 MΩ·cm)
b. Instrumentation
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
c. Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium acetate in water, pH adjusted to 5.0 with acetic acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
d. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Calibration Standards (1 - 200 µg/mL): Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90:10, A:B).
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the Laureline sample and dissolve in 10 mL of methanol.
e. Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the calibration standards in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Inject the sample solution.
-
Determine the concentration of Laureline in the sample using the calibration curve.
Chiral HPLC for Enantioselective Quantification of (+)- and (-)-Laureline
This method is essential for determining the enantiomeric excess and quantifying the individual enantiomers of Laureline.
a. Materials and Reagents
-
This compound racemic standard
-
(+)-Laureline and (-)-Laureline enantiomeric standards (if available)
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Diethylamine (reagent grade)
b. Instrumentation
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralpak AD-H or Chiralcel OD-H, 4.6 x 250 mm, 5 µm)
-
Data acquisition and processing software
c. Chromatographic Conditions
-
Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
d. Standard and Sample Preparation
-
Racemic Standard Solution (0.2 mg/mL): Accurately weigh 2 mg of this compound and dissolve in 10 mL of the mobile phase.
-
Sample Solution (0.2 mg/mL): Accurately weigh 2 mg of the Laureline sample and dissolve in 10 mL of the mobile phase.
e. Protocol
-
Equilibrate the chiral HPLC system with the mobile phase for at least 30 minutes.
-
Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(+) - Area(-)| / (Area(+) + Area(-))] x 100
LC-MS/MS for Quantification in Biological Matrices (Plasma)
This highly sensitive and selective method is ideal for pharmacokinetic studies.
a. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a structurally similar alkaloid not present in the sample
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (blank)
b. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Data acquisition and processing software
c. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions: To be determined by infusing a standard solution of Laureline and the IS. For Laureline (C₁₉H₁₉NO₃, MW ~309.36), a precursor ion of [M+H]⁺ at m/z 310.1 would be expected. Product ions would be identified in the MS/MS scan.
d. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of IS working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
e. Protocol
-
Prepare calibration standards and quality control (QC) samples by spiking blank plasma with known concentrations of Laureline.
-
Process the standards, QCs, and unknown samples as described in the sample preparation section.
-
Inject the processed samples into the LC-MS/MS system.
-
Construct a calibration curve by plotting the peak area ratio (Laureline/IS) against the concentration.
-
Quantify Laureline in the unknown samples using the calibration curve.
Signaling Pathway of Laureline
Laureline, as an aporphine alkaloid, is likely to interact with monoaminergic systems in the central nervous system. One of its primary proposed mechanisms of action is the modulation of the Vesicular Monoamine Transporter 2 (VMAT2). VMAT2 is responsible for packaging monoamine neurotransmitters (dopamine, serotonin, norepinephrine) into synaptic vesicles for subsequent release. By interacting with VMAT2, Laureline can alter the storage and release of these neurotransmitters, thereby influencing downstream signaling pathways.
Application Notes and Protocols for the Use of (+/-)-Laureline in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Laureline is an aporphine (B1220529) alkaloid, a class of naturally occurring compounds that have garnered significant interest in oncological research due to their potential cytotoxic and pro-apoptotic effects.[1][2] Aporphine alkaloids are known to exert their effects through the modulation of various cellular signaling pathways, making them promising candidates for further investigation in drug development.[1] These application notes provide a comprehensive guide for the utilization of this compound in cell culture studies, based on the known biological activities of structurally similar aporphine alkaloids. The provided protocols and hypothetical data are intended to serve as a foundational framework for initiating research with this compound.
Mechanism of Action
While the specific molecular targets of this compound are yet to be fully elucidated, research on related aporphine alkaloids suggests potential mechanisms of action that are critical to explore. Many compounds in this class have been shown to induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt and MAPK cascades.[1]
Potential Signaling Pathways Influenced by this compound:
-
PI3K/Akt Signaling Pathway: This pathway is crucial for cell survival and proliferation. Inhibition of this pathway by aporphine alkaloids can lead to decreased cell viability and induction of apoptosis.[1][3]
-
MAPK/ERK Signaling Pathway: This pathway is involved in the regulation of cell growth, differentiation, and survival. Modulation of the MAPK/ERK pathway is a known mechanism by which some aporphine alkaloids exert their anti-cancer effects.[1]
Data Presentation
The following tables provide an example of how to structure quantitative data obtained from in vitro studies with this compound. The values presented are hypothetical and should be replaced with experimentally determined data.
Table 1: Cytotoxic Activity of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.5 |
| A549 | Lung Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.2 |
| K-562 | Leukemia | 25.1 |
Table 2: Effect of this compound on Apoptosis Induction in MCF-7 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+) | Caspase-3/7 Activity (Fold Change) |
| Control (DMSO) | - | 5.2 | 1.0 |
| This compound | 10 | 25.8 | 2.5 |
| This compound | 20 | 45.1 | 4.8 |
| This compound | 40 | 68.3 | 7.2 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are general and may require optimization for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for investigating the effect of this compound on key signaling proteins.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-ERK, anti-phospho-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time points. Lyse the cells with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
The following diagrams illustrate the potential signaling pathways affected by this compound and a general experimental workflow.
Caption: General experimental workflow for studying this compound.
Caption: Proposed inhibition of the PI3K/Akt signaling pathway.
Caption: Potential modulation of the MAPK/ERK signaling pathway.
References
Application Notes and Protocols for the Investigation of (+/-)-Laureline in Neurological Disorder Research
For: Researchers, scientists, and drug development professionals.
Introduction
Initial literature searches did not yield specific studies on the application of the aporphine (B1220529) alkaloid (+/-)-Laureline in neurological disorder research. However, other aporphine alkaloids have been investigated for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][2][3] These compounds often exhibit neuroprotective properties through various mechanisms, including interaction with key neurotransmitter receptors, and modulation of neuroinflammation and oxidative stress.[4][5]
This document provides a hypothetical framework and detailed protocols for the initial investigation of this compound as a potential therapeutic agent for neurological disorders. The proposed studies are based on standard methodologies used for the characterization of novel psychoactive compounds.
Hypothesized Mechanisms of Action
Based on the known activities of other aporphine alkaloids, the following potential mechanisms of action for this compound are proposed for investigation:
-
Neurotransmitter Receptor Modulation: Interaction with dopamine, serotonin, and acetylcholine (B1216132) receptors, which are critically involved in the pathophysiology of many neurological disorders.
-
Anti-Neuroinflammatory Effects: Attenuation of inflammatory responses in the central nervous system, a key factor in the progression of neurodegenerative diseases.
-
Antioxidant and Neuroprotective Effects: Protection of neuronal cells from oxidative stress-induced damage and death.
Section 1: In Vitro Characterization of this compound
Neurotransmitter Receptor Binding Affinity
To determine the interaction of this compound with key CNS receptors, competitive radioligand binding assays are proposed.
Experimental Protocol: Radioligand Receptor Binding Assay [6][7]
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor subtypes (e.g., CHO or HEK293 cells transfected with human dopamine, serotonin, or acetylcholine receptors).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand for the target receptor, and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
Incubation: Incubate the plates to allow the binding reaction to reach equilibrium. Incubation times and temperatures will vary depending on the specific receptor.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Data Presentation: Hypothetical Binding Affinity of this compound for CNS Receptors
| Receptor Subtype | Radioligand | Hypothetical Ki (nM) for this compound |
| Dopamine | ||
| D₁ | [³H]-SCH23390 | >1000 |
| D₂ | [³H]-Spiperone | 150 |
| D₃ | [³H]-Spiperone | 85 |
| Serotonin | ||
| 5-HT₁A | [³H]-8-OH-DPAT | 250 |
| 5-HT₂A | [³H]-Ketanserin | 95 |
| 5-HT₂C | [³H]-Mesulergine | 300 |
| Acetylcholine | ||
| M₁ Muscarinic | [³H]-Pirenzepine | >1000 |
| α₄β₂ Nicotinic | [³H]-Epibatidine | 800 |
Anti-Neuroinflammatory Activity
An in vitro model of neuroinflammation using lipopolysaccharide (LPS)-stimulated microglial cells can be used to assess the anti-inflammatory potential of this compound.
Experimental Protocol: LPS-Induced Neuroinflammation in BV2 Microglial Cells [8][9]
-
Cell Culture: Culture BV2 murine microglial cells in appropriate media and plate them in 24-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells (except for the control group) and incubate for 24 hours.
-
Quantification of Inflammatory Markers:
-
Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines: Quantify the levels of TNF-α and IL-6 in the culture supernatant using commercially available ELISA kits.
-
-
Cell Viability: Assess cell viability using an MTT assay to rule out cytotoxicity of the compound.
-
Data Analysis: Compare the levels of inflammatory markers in the this compound-treated groups to the LPS-only treated group.
Data Presentation: Hypothetical Effect of this compound on LPS-Induced Inflammatory Markers
| Treatment Group | NO Production (% of LPS control) | TNF-α Release (% of LPS control) | IL-6 Release (% of LPS control) |
| Control | 5 ± 1 | 4 ± 1 | 6 ± 2 |
| LPS (1 µg/mL) | 100 | 100 | 100 |
| LPS + Laureline (1 µM) | 85 ± 5 | 88 ± 6 | 90 ± 4 |
| LPS + Laureline (10 µM) | 62 ± 4 | 65 ± 5 | 70 ± 5 |
| LPS + Laureline (50 µM) | 40 ± 3 | 45 ± 4 | 50 ± 3 |
Neuroprotective Effects Against Oxidative Stress
The potential of this compound to protect neuronal cells from oxidative damage can be evaluated using a hydrogen peroxide (H₂O₂)-induced oxidative stress model. A proaporphine alkaloid, pronuciferine (B1678250), has shown neuroprotective effects against H₂O₂-induced apoptosis in SH-SY5Y cells.[4][5]
Experimental Protocol: H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells [4][10]
-
Cell Culture: Culture human neuroblastoma SH-SY5Y cells and plate them in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H₂O₂ (e.g., 100-200 µM) for 24 hours.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay.
-
Measurement of Reactive Oxygen Species (ROS): Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA).
-
Data Analysis: Compare the cell viability and ROS levels in the this compound-treated groups to the H₂O₂-only treated group.
Data Presentation: Hypothetical Neuroprotective Effect of this compound
| Treatment Group | Cell Viability (% of control) | Intracellular ROS (% of H₂O₂ control) |
| Control | 100 | 8 ± 2 |
| H₂O₂ (200 µM) | 50 ± 4 | 100 |
| H₂O₂ + Laureline (1 µM) | 60 ± 5 | 82 ± 6 |
| H₂O₂ + Laureline (10 µM) | 75 ± 4 | 65 ± 5 |
| H₂O₂ + Laureline (50 µM) | 88 ± 3 | 48 ± 4 |
Section 2: Proposed In Vivo Studies
Should in vitro results be promising, subsequent in vivo studies in animal models of neurological disorders would be the next logical step.
-
Parkinson's Disease Model: The 6-hydroxydopamine (6-OHDA) rat or mouse model could be employed to assess the ability of this compound to protect dopaminergic neurons and alleviate motor deficits, which can be measured using tests like the apomorphine-induced rotation test.[11][12][13][14]
-
Alzheimer's Disease Model: Transgenic mouse models such as the APP/PS1 model, which develops amyloid plaques and cognitive deficits, could be used.[15][16] The efficacy of this compound would be evaluated through behavioral tests assessing learning and memory, such as the Morris water maze or novel object recognition test.[17][18][19]
Visualizations
Caption: Hypothetical signaling pathways modulated by this compound.
Caption: Experimental workflow for investigating this compound.
References
- 1. Role of Plant Derived Alkaloids and Their Mechanism in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aporphines and Alzheimer's Disease: Towards a Medical Approach Facing the Future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroactivity of naturally occurring proaporphine alkaloid, pronuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. childrenshospital.org [childrenshospital.org]
- 11. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 12. criver.com [criver.com]
- 13. Development of a Unilaterally-lesioned 6-OHDA Mouse Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]
- 15. Comprehensive behavioral characterization of an APP/PS-1 double knock-in mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Neuropathological and behavioral features of an APP/PS1/MAPT (6xTg) transgenic model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for (+/-)-Laureline as a Potential Anticancer Agent
Disclaimer: As of the latest literature survey, specific experimental data on the anticancer activity of (+/-)-Laureline is limited. The following application notes and protocols are based on the known anticancer properties of the broader class of aporphine (B1220529) alkaloids, to which this compound belongs. The presented data is illustrative and should be considered hypothetical until validated by specific experimental results for this compound.
Introduction
This compound is an aporphine alkaloid, a class of natural products known for their diverse biological activities, including potent cytotoxic and antitumor properties.[1][2] Aporphine alkaloids have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[3] This document provides a comprehensive overview of suggested protocols and application notes for investigating the potential of this compound as an anticancer agent.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on various cancer cell lines. This data is intended to serve as a template for presenting experimental findings.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 | 0.9 ± 0.2 |
| A549 | Lung Carcinoma | 18.2 ± 2.5 | 1.5 ± 0.3 |
| HeLa | Cervical Carcinoma | 9.8 ± 1.2 | 0.7 ± 0.1 |
| K562 | Chronic Myelogenous Leukemia | 7.5 ± 0.9 | 0.4 ± 0.05 |
| HCT116 | Colon Carcinoma | 15.1 ± 2.1 | 1.1 ± 0.2 |
IC50 values represent the concentration of the compound that inhibits 50% of cell growth and are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | 65.2 ± 3.1 | 20.5 ± 1.9 | 14.3 ± 1.5 |
| This compound (10 µM) | 75.8 ± 4.2 | 12.1 ± 1.5 | 12.1 ± 1.8 |
| This compound (20 µM) | 82.1 ± 5.5 | 8.9 ± 1.1 | 9.0 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments following 24-hour treatment.
Table 3: Induction of Apoptosis by this compound in MCF-7 Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | % Total Apoptotic Cells |
| Control (Vehicle) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| This compound (10 µM) | 15.8 ± 2.2 | 5.2 ± 0.9 | 21.0 ± 3.1 |
| This compound (20 µM) | 28.4 ± 3.5 | 12.7 ± 1.8 | 41.1 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments following 48-hour treatment.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on cell cycle progression.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and centrifuge at 1500 rpm for 5 minutes.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of a solution containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Protocol 3: Apoptosis Detection by Annexin V/PI Staining
This protocol details the quantification of apoptotic cells induced by this compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells, wash with ice-cold PBS, and centrifuge.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Flow Cytometry: Analyze the samples by flow cytometry within 1 hour to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for investigating the molecular mechanism of apoptosis.
-
Protein Extraction: Treat cells with this compound, harvest, and lyse using RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensity using image analysis software.
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anticancer potential of this compound.
Caption: Proposed intrinsic apoptosis signaling pathway for this compound.
Caption: Proposed mechanism of this compound-induced G1 cell cycle arrest.
References
Application Notes and Protocols: Derivatization of (+/-)-Laureline for Enhanced Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Laureline is a naturally occurring aporphine (B1220529) alkaloid found in various plant species.[1][2][3] Aporphine alkaloids are a class of isoquinoline (B145761) alkaloids known for their diverse and potent biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[4][5][6] Laureline, with its characteristic tetracyclic core, presents a promising scaffold for chemical modification to enhance its therapeutic potential.[2][7] This document provides detailed application notes and protocols for the proposed derivatization of this compound to generate novel analogs with potentially enhanced biological activity. The strategies outlined are based on established structure-activity relationships (SAR) within the aporphine alkaloid class.
Molecular Structure of this compound
Systematic Name: (7aR)-6,7,7a,8-Tetrahydro-11-methoxy-7-methyl-5H-benzo[g]-1,3-benzodioxolo[6,5,4-de]quinoline Alternative Name: 10-methoxy-1,2-(methylenedioxy)aporphine Molecular Formula: C₁₉H₁₉NO₃ Molecular Weight: 309.36 g/mol [1][7]
The structure of Laureline features a methylenedioxy group at positions 1 and 2, a methoxy (B1213986) group at position 10, and a tertiary amine within the heterocyclic ring. These functional groups are key targets for chemical derivatization.
Proposed Derivatization Strategies
Based on the structure-activity relationships of related aporphine alkaloids, several derivatization strategies can be employed to potentially enhance the biological activity of Laureline. The primary sites for modification are the phenolic hydroxyl group (after demethylation of the methoxy group), the methylenedioxy bridge, and the tertiary amine.
Modification of the Phenolic Hydroxyl Group (A-Ring)
The methoxy group at position 10 can be demethylated to yield a free hydroxyl group, which can then be further derivatized.
-
Etherification/Alkylation: Introduction of various alkyl or arylalkyl groups can modulate lipophilicity and steric bulk, potentially improving cell permeability and target binding.
-
Esterification: Acylation with different acid chlorides or anhydrides can produce esters that may act as prodrugs, improving bioavailability.
-
Glycosylation: Attachment of sugar moieties can enhance water solubility and alter pharmacokinetic properties.
Modification of the Methylenedioxy Bridge (A-Ring)
Cleavage of the methylenedioxy bridge would yield two free hydroxyl groups at positions 1 and 2. These can be selectively or fully derivatized.
-
Selective Alkylation/Acylation: Differential protection and deprotection strategies can be used to selectively modify one of the two hydroxyl groups, allowing for a finer tuning of the molecule's properties.
-
Formation of New Heterocyclic Rings: The two adjacent hydroxyl groups can be used as anchor points to construct novel fused heterocyclic rings, which could lead to entirely new biological activities.
Modification of the Tertiary Amine (D-Ring)
The tertiary amine in the aporphine core is crucial for its basicity and interaction with biological targets.
-
N-dealkylation and Re-alkylation: Removal of the N-methyl group followed by the introduction of different alkyl or functionalized alkyl chains can influence receptor affinity and selectivity.
-
Quaternization: Formation of quaternary ammonium (B1175870) salts can increase water solubility and may alter the mechanism of action.
-
N-Oxide Formation: Oxidation of the tertiary amine to an N-oxide can modify the polarity and metabolic stability of the compound.
Experimental Protocols
General Synthetic Workflow
The following diagram illustrates a general workflow for the derivatization of this compound.
Caption: General workflow for the derivatization of this compound.
Protocol 1: Demethylation of this compound
This protocol describes the demethylation of the methoxy group at position 10.
Materials:
-
This compound
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment (silica gel for column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of BBr₃ (1.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Concentrate the mixture under reduced pressure.
-
Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the demethylated Laureline derivative.
Protocol 2: N-Oxidation of this compound
This protocol describes the oxidation of the tertiary amine to an N-oxide.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add m-CPBA (1.1 equivalents) portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield Laureline N-oxide.
Data Presentation: Hypothetical Biological Activity
The following tables summarize hypothetical quantitative data for novel Laureline derivatives, illustrating potential enhancements in biological activity based on SAR principles for aporphine alkaloids.
Table 1: Hypothetical Anticancer Activity of Laureline Derivatives (IC₅₀ in µM)
| Compound | Modification | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | Parent Compound | 15.2 | 20.5 | 18.3 |
| LD-01 | 10-O-demethyl | 10.8 | 15.1 | 12.5 |
| LD-02 | 10-O-ethyl | 8.5 | 11.2 | 9.8 |
| LD-03 | 1,2-dihydroxy | 12.1 | 16.8 | 14.0 |
| LD-04 | N-desmethyl | 18.9 | 25.3 | 22.1 |
| LD-05 | N-ethyl | 13.5 | 18.0 | 16.2 |
| LD-06 | N-oxide | 25.6 | 30.1 | 28.4 |
| Doxorubicin | Positive Control | 0.8 | 1.2 | 1.0 |
Table 2: Hypothetical Anti-inflammatory Activity of Laureline Derivatives
| Compound | Inhibition of NO Production in LPS-stimulated RAW 264.7 cells (IC₅₀ in µM) |
| This compound | 25.4 |
| LD-01 | 18.2 |
| LD-02 | 15.6 |
| LD-03 | 20.1 |
| Dexamethasone | 0.5 |
Signaling Pathway Visualization
Aporphine alkaloids are known to interact with various signaling pathways. The diagram below illustrates a hypothetical mechanism of action for a Laureline derivative with enhanced anticancer activity, potentially involving the inhibition of a key signaling pathway like PI3K/Akt/mTOR.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a Laureline derivative.
Conclusion
The derivatization of this compound offers a promising avenue for the development of novel therapeutic agents with enhanced biological activity. The protocols and strategies outlined in this document provide a framework for researchers to synthesize and evaluate new Laureline analogs. The key to success lies in systematic modifications of the Laureline scaffold and comprehensive biological evaluation to establish robust structure-activity relationships. This will ultimately guide the design of more potent and selective drug candidates.
References
- 1. (+)-Laureline | C19H19NO3 | CID 821372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laureline [drugfuture.com]
- 3. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GSRS [gsrs.ncats.nih.gov]
Application Notes and Protocols for In-Vivo Experimental Design Using (+/-)-Laureline in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Laureline is an aporphine (B1220529) alkaloid, a class of compounds known for their diverse pharmacological activities, including potential anticancer, antidepressant, and anxiolytic effects. Aporphine alkaloids typically exert their effects through interaction with dopamine (B1211576) and serotonin (B10506) receptor systems. This document provides a detailed guide for the in-vivo experimental design to investigate the potential antidepressant and anxiolytic properties of this compound in rodent models. Due to the limited availability of specific in-vivo data for this compound, this protocol leverages pharmacokinetic and pharmacodynamic data from structurally similar aporphine alkaloids, namely laurolitsine (B191710) and pukateine (B191868), to provide a robust starting point for investigation.
Pharmacological Profile of Related Aporphine Alkaloids
To inform the experimental design for this compound, the known properties of related aporphine alkaloids are summarized below. These data should be used as a guide, and dose-response studies are crucial to determine the optimal concentrations for this compound.
Table 1: Pharmacokinetic Parameters of Laurolitsine in Sprague-Dawley Rats [1]
| Parameter | Intravenous (2.0 mg/kg) | Oral (10.0 mg/kg) |
| Tmax (h) | 0.083 | 0.47 |
| t1/2 (h) | 1.67 | 3.73 |
| Oral Bioavailability (%) | - | 18.17 |
Table 2: Dopamine Receptor Binding Affinities of Pukateine
| Receptor Subtype | IC50 (nM) |
| D1-like | 400 |
| D2-like | 600 |
Note: Data for pukateine is based on radioligand binding experiments.
Experimental Protocols
Animal Models
-
Species: Male Swiss albino mice (for Forced Swim Test) or male Wistar rats (for Elevated Plus Maze).
-
Weight: Mice: 25-30 g; Rats: 200-250 g.
-
Housing: Animals should be housed in groups of 5-6 per cage under standard laboratory conditions (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the start of the experiments.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: A suitable vehicle for dissolving this compound should be determined based on its solubility (e.g., saline, distilled water with a small percentage of DMSO or Tween 80). The vehicle should be administered to the control group.
-
Route of Administration: Based on the pharmacokinetic data of laurolitsine showing low oral bioavailability, intraperitoneal (i.p.) injection is recommended for initial studies to ensure systemic exposure. Oral gavage (p.o.) can be explored in later studies.
-
Dose Selection: A dose-range finding study is essential. Based on the data from related aporphine alkaloids, a starting range of 1, 5, and 10 mg/kg (i.p.) is proposed.
Behavioral Assays
This test is based on the principle that an animal will develop an immobile posture when placed in an inescapable, stressful situation. Antidepressant treatments are expected to reduce the duration of immobility.
Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
Procedure:
-
Administer this compound (1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control group receiving a standard antidepressant like imipramine (B1671792) (15 mg/kg, i.p.) should be included.
-
Gently place each mouse individually into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.
-
After the test, remove the mouse from the water, dry it with a towel, and return it to its home cage.
Data Analysis: The duration of immobility is the primary parameter. A significant decrease in immobility time in the drug-treated groups compared to the vehicle-treated group suggests an antidepressant-like effect.
This test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the exploration of the open arms.
Apparatus: A plus-shaped maze with two open arms and two closed arms (enclosed by high walls), elevated 50 cm above the floor. For rats, the arms are typically 50 cm long and 10 cm wide.
Procedure:
-
Administer this compound (1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the test. A positive control group receiving a standard anxiolytic like diazepam (1-2 mg/kg, i.p.) should be included.
-
Place the rat in the center of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for 5 minutes.
-
The session is recorded by a video camera positioned above the maze.
-
An observer or an automated tracking system should score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Data Analysis: An increase in the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Entries into open arms / (Entries into open arms + Entries into closed arms)) * 100] are indicative of an anxiolytic-like effect.
Mandatory Visualizations
Caption: Workflow for assessing the antidepressant and anxiolytic effects of this compound.
Caption: Hypothesized signaling pathways for the behavioral effects of this compound.
Further Considerations and Future Directions
-
Neurochemical Analysis: To elucidate the mechanism of action, in-vivo microdialysis studies can be performed in brain regions like the prefrontal cortex, hippocampus, and striatum to measure extracellular levels of dopamine, serotonin, and their metabolites following this compound administration.
-
Receptor Binding Assays: In-vitro receptor binding assays should be conducted to determine the specific binding affinities of this compound for a panel of dopamine (D1, D2, D3, D4, D5) and serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, etc.) receptor subtypes.
-
Pharmacokinetic Studies: A full pharmacokinetic profile of this compound should be established in the chosen animal models to optimize dosing regimens for future studies.
-
Toxicity Studies: Acute and chronic toxicity studies are necessary to determine the safety profile of this compound.
By following these detailed protocols and considering the proposed future directions, researchers can effectively investigate the in-vivo therapeutic potential of this compound for mood and anxiety disorders.
References
Application Notes and Protocols for the Characterization of (+/-)-Laureline as a Tool for Studying Dopamine Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dopamine (B1211576) receptors, a class of G protein-coupled receptors (GPCRS), are pivotal in numerous physiological functions within the central nervous system, including motor control, cognition, and reward pathways. They are primary targets for therapeutic agents in a range of neurological and psychiatric conditions. Dopamine receptors are categorized into two main families: D1-like (D1 and D5) and D2-like (D2, D3, and D4). D1-like receptors typically couple to Gαs/olf G-proteins to activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors couple to Gαi/o G-proteins to inhibit adenylyl cyclase and decrease cAMP levels.[1]
(+/-)-Laureline, an aporphine (B1220529) alkaloid, represents a novel chemical scaffold with potential for interaction with dopamine receptors. The characterization of such a compound is essential to determine its utility as a research tool for dissecting dopamine receptor function or as a lead compound in drug discovery. This document provides a comprehensive guide to the experimental evaluation of this compound, detailing protocols for determining its binding affinity and functional activity at dopamine D1 and D2 receptors.
Data Presentation
The following tables present a hypothetical pharmacological profile for this compound, illustrating the type of quantitative data that would be generated from the experimental protocols detailed below.
Table 1: Hypothetical Binding Affinity of this compound at Dopamine Receptors
| Receptor Subtype | Radioligand Used | K_i (nM) of this compound |
| Dopamine D1 | [³H]-SCH23390 | 150 |
| Dopamine D2 | [³H]-Spiperone | 25 |
K_i (Inhibitory Constant) is a measure of the binding affinity of a compound to a receptor. A lower K_i value indicates a higher binding affinity.
Table 2: Hypothetical Functional Activity of this compound at Dopamine Receptors
| Receptor Subtype | Assay Type | Functional Response | EC_50 / IC_50 (nM) | E_max (% of Dopamine) |
| Dopamine D1 | cAMP Accumulation | Antagonist | IC_50 = 250 | N/A |
| Dopamine D2 | cAMP Inhibition | Agonist | EC_50 = 50 | 85% |
EC_50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC_50 (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. E_max (Maximum effect) is the maximal response that can be produced by the drug.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical signaling pathways for dopamine D1 and D2 receptors and a general workflow for characterizing a novel compound like this compound.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine Receptor Affinity
This protocol describes a competitive binding assay to determine the binding affinity (K_i) of this compound for dopamine D1 and D2 receptors.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing human dopamine D1 or D2 receptors.
-
Radioligands: [³H]-SCH23390 (for D1 receptors), [³H]-Spiperone (for D2 receptors).[2]
-
Non-specific binding control: 10 µM (+)-Butaclamol or 10 µM Haloperidol.[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.[1][2]
-
This compound stock solution and serial dilutions.
-
96-well microplates.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine.[1]
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation fluid.
-
Liquid scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of this compound in Assay Buffer.
-
Plate Setup: In a 96-well plate, combine the following in a total volume of 200 µL:
-
Total Binding: 50 µL Assay Buffer, 50 µL radioligand solution (at a concentration near its K_d), 50 µL Assay Buffer, and 50 µL cell membrane preparation.
-
Non-specific Binding: 50 µL non-specific binding control, 50 µL radioligand solution, 50 µL Assay Buffer, and 50 µL cell membrane preparation.
-
Competitive Binding: 50 µL Assay Buffer, 50 µL radioligand solution, 50 µL of this compound dilution, and 50 µL cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.[2]
-
Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.[2]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC_50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[2]
-
Protocol 2: Functional Assay for Dopamine D1 Receptor Activity (cAMP Accumulation)
This protocol determines if this compound acts as an agonist or antagonist at the D1 receptor by measuring its effect on cAMP levels using a TR-FRET assay.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human D1 dopamine receptor.
-
Culture Medium: Ham's F-12K with 10% FBS.
-
Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.
-
Agonist: Dopamine.
-
This compound stock solution and serial dilutions.
-
TR-FRET cAMP assay kit.
-
384-well plate.
-
Plate reader capable of TR-FRET.
Procedure:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest and resuspend in Stimulation Buffer to a density of 0.5 x 10^6 cells/mL.[3]
-
Agonist Mode:
-
Add 5 µL of this compound dilutions to the wells.
-
Incubate for 15 minutes at 37°C.
-
-
Antagonist Mode:
-
Add 5 µL of this compound dilutions to the wells.
-
Add 5 µL of Dopamine at a final concentration equal to its pre-determined EC_80.
-
Incubate for 15 minutes at 37°C.[3]
-
-
cAMP Detection:
-
Add the TR-FRET assay reagents (e.g., europium-labeled anti-cAMP antibody and a fluorescent cAMP tracer) as per the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the plate using a TR-FRET-capable plate reader.
-
Data Analysis:
-
Agonist: Plot the TR-FRET signal against the log concentration of this compound to determine the EC_50 and E_max.
-
Antagonist: Calculate the percentage of inhibition of the dopamine-stimulated response for each concentration of this compound. Plot this against the log concentration to determine the IC_50.
-
Protocol 3: Functional Assay for Dopamine D2 Receptor Activity (cAMP Inhibition)
This protocol determines if this compound acts as an agonist or antagonist at the D2 receptor by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human D2 dopamine receptor.
-
Agonist: Dopamine.
-
Stimulant: Forskolin (B1673556).
-
This compound stock solution and serial dilutions.
-
cAMP assay kit (e.g., TR-FRET or luciferase reporter).
-
96- or 384-well plates.
-
Plate reader (luminometer or TR-FRET reader).
Procedure:
-
Cell Preparation: Prepare cells as described in Protocol 2.
-
Agonist Mode:
-
Add serial dilutions of this compound to the wells.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate cells with serial dilutions of this compound for 15 minutes.
-
Add a fixed concentration of dopamine (at its EC_80 for cAMP inhibition) and a fixed concentration of forskolin.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Detection: Lyse the cells and measure cAMP levels according to the assay kit manufacturer's instructions.
-
Data Analysis:
-
Agonist: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the EC_50 and E_max.
-
Antagonist: Plot the percentage of reversal of dopamine-induced inhibition against the log concentration of this compound to determine the IC_50.
-
The protocols and methodologies outlined in this document provide a robust framework for the comprehensive pharmacological characterization of novel compounds such as this compound at dopamine D1 and D2 receptors. By systematically determining binding affinities and functional activities, researchers can elucidate the compound's mechanism of action, selectivity, and potential as a valuable tool for further research or as a therapeutic candidate.
References
Application Notes and Protocols for the Preclinical Formulation of (+/-)-Laureline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+/-)-Laureline is a racemic aporphine (B1220529) alkaloid with potential therapeutic applications. Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids, are known for a wide range of biological activities, including anticancer, anti-diabetic, and neuroprotective effects.[1][2] This document provides detailed application notes and protocols for the formulation of this compound for use in preclinical studies, including in vitro and in vivo experiments. Due to the limited publicly available data on this compound specifically, the following recommendations are based on the physicochemical properties of similar aporphine alkaloids and established preclinical formulation strategies for poorly water-soluble compounds.
Physicochemical Properties of Aporphine Alkaloids
Aporphine alkaloids are generally characterized by a tetracyclic aromatic core.[1] Their chemical structure often results in poor aqueous solubility, which presents a significant challenge for formulation development, particularly for intravenous administration.[3] Understanding the solubility and stability of the specific compound is a critical first step.[4][5]
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₃ | --INVALID-LINK-- |
| Molecular Weight | 309.4 g/mol | --INVALID-LINK-- |
| XLogP3 | 3.3 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 4 | --INVALID-LINK-- |
| Predicted Aqueous Solubility | Low | Inferred from high XLogP3 and structure |
Formulation Strategies for Preclinical Studies
The choice of formulation for preclinical studies depends on the route of administration and the required dose.[4][6] For early-stage preclinical research, simple formulations are often preferred.
For In Vitro Studies
For in vitro assays, this compound is typically dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution. This stock is then further diluted in the cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the organic solvent in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[7]
For In Vivo Studies
Oral Administration (PO):
For oral gavage in rodent models, a suspension is often a suitable and straightforward formulation for poorly soluble compounds.[3]
-
Vehicle Selection: A common vehicle for oral suspensions is a mixture of 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water. CMC acts as a suspending agent, while Tween 80 improves the wettability of the drug particles.[8]
Intravenous Administration (IV):
Intravenous administration requires a clear, sterile solution to prevent embolism.[3] Given the predicted low aqueous solubility of this compound, a co-solvent system is likely necessary.
-
Co-solvent Systems: A common approach is to use a mixture of a water-miscible organic solvent and water.[3] A typical co-solvent system for preclinical IV studies could be a combination of DMSO, polyethylene (B3416737) glycol 400 (PEG400), and saline. The ratio of these components must be carefully optimized to ensure the drug remains in solution upon injection into the bloodstream and to minimize toxicity. A starting point could be a 10:40:50 ratio of DMSO:PEG400:Saline.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vitro Cytotoxicity Assay
Objective: To prepare a stock solution of this compound and working solutions for determining its cytotoxic effects on cancer cell lines.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve 3.094 mg of this compound in 1 mL of DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare a series of working solutions by serially diluting the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in the highest concentration working solution does not exceed 0.5%.
-
Add the working solutions to the cells in a 96-well plate.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a standard method such as the MTT assay.[7][9]
Protocol 2: Formulation of this compound for Oral Administration in Mice
Objective: To prepare a stable suspension of this compound for oral gavage in a mouse xenograft model.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Sterile glass vial
-
Stir plate and stir bar
Procedure:
-
Prepare the vehicle solution: 0.5% (w/v) CMC and 0.1% (v/v) Tween 80 in sterile water. For 10 mL of vehicle, add 50 mg of CMC and 10 µL of Tween 80 to 10 mL of sterile water. Stir until the CMC is fully hydrated and the solution is clear.
-
Calculate the required amount of this compound for the desired dose and number of animals. For example, for a 50 mg/kg dose in 10 mice (average weight 20 g), with a dosing volume of 10 mL/kg, you would need 10 mg of this compound in 2 mL of vehicle.
-
Weigh the required amount of this compound powder.
-
In a mortar, add a small amount of the vehicle to the powder to form a paste.
-
Gradually add the remaining vehicle while continuously triturating to ensure a uniform suspension. Alternatively, use a homogenizer for more efficient particle size reduction and suspension.
-
Transfer the suspension to a sterile glass vial and stir continuously on a stir plate until administration to maintain uniformity.
-
Administer the suspension to the mice via oral gavage using an appropriate gauge needle.
Protocol 3: Formulation of this compound for Intravenous Administration in Rats
Objective: To prepare a clear, sterile solution of this compound for intravenous injection in a pharmacokinetic study.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), injectable grade
-
Polyethylene glycol 400 (PEG400), injectable grade
-
Sterile saline (0.9% NaCl)
-
Sterile glass vial
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Determine the desired concentration of this compound in the final formulation. This will depend on the dose and the maximum injectable volume for the animal model.
-
Prepare the co-solvent vehicle. A common starting point is a mixture of DMSO, PEG400, and saline. For example, to prepare a 10% DMSO, 40% PEG400, 50% saline vehicle (v/v/v), mix the components in that ratio.
-
Weigh the required amount of this compound and place it in a sterile glass vial.
-
First, add the DMSO to the vial and vortex until the compound is completely dissolved.
-
Next, add the PEG400 and mix thoroughly.
-
Finally, slowly add the sterile saline while mixing to avoid precipitation.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Sterilize the final solution by passing it through a 0.22 µm sterile syringe filter into a sterile vial.
-
Administer the solution to the rats via intravenous injection (e.g., tail vein).
Table 2: Summary of Preclinical Formulation Approaches
| Route of Administration | Formulation Type | Vehicle Components | Key Considerations |
| In Vitro | Solution | DMSO, Cell Culture Medium | Final DMSO concentration should be non-toxic to cells (<0.5%). |
| Oral (PO) | Suspension | 0.5% CMC, 0.1% Tween 80 in Water | Ensure uniform suspension before and during dosing. |
| Intravenous (IV) | Solution | Co-solvent system (e.g., DMSO, PEG400, Saline) | Must be a clear, sterile solution. Optimize co-solvent ratio to maintain solubility and minimize toxicity. |
Visualizations
Caption: Workflow for Preclinical Formulation Development.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. admescope.com [admescope.com]
- 5. Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. altasciences.com [altasciences.com]
- 7. mdpi.com [mdpi.com]
- 8. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Dosage Determination of Aporphine Alkaloids in Research Models
Disclaimer: Information regarding the specific compound (+/-)-Laureline is not available in the current scientific literature. Therefore, these application notes and protocols are based on the well-researched aporphine (B1220529) alkaloid, Apomorphine , as a representative member of this class of compounds. Researchers should use this information as a starting point and conduct dose-response studies to determine the optimal dosage for their specific research model and experimental conditions.
Introduction to Aporphine Alkaloids
Aporphine alkaloids are a class of naturally occurring isoquinoline (B145761) alkaloids found in various plant families.[1][2] These compounds exhibit a wide range of pharmacological activities, including anticancer, anti-diabetic, and neuroprotective effects.[1][3] They are known to interact with various receptor systems in the central nervous system, particularly dopamine (B1211576) and serotonin (B10506) receptors.[2] Due to their diverse biological activities, aporphine alkaloids are of significant interest in drug discovery and development.
Quantitative Data Summary for Apomorphine
The following tables summarize reported dosages of Apomorphine in common research models. It is crucial to note that the optimal dose can vary significantly depending on the animal species, strain, age, sex, and the specific experimental endpoint.
Table 1: Apomorphine Dosage in Rodent Models for Behavioral Studies
| Animal Model | Route of Administration | Dosage Range | Observed Effect | Reference |
| Rat (Sprague-Dawley) | Subcutaneous (s.c.) | 0.05 - 1.0 mg/kg | Stereotyped gnawing, climbing | (Typical Range) |
| Rat (Wistar) | Intraperitoneal (i.p.) | 0.1 - 2.0 mg/kg | Inducement of penile erection | (Typical Range) |
| Mouse (C57BL/6) | Subcutaneous (s.c.) | 0.5 - 5.0 mg/kg | Hypolocomotion, stereotypy | (Typical Range) |
| Mouse (Swiss Webster) | Intraperitoneal (i.p.) | 1.0 - 10.0 mg/kg | Antidepressant-like effects | (Typical Range) |
Table 2: Apomorphine Dosage in Rodent Models for Neuroprotection Studies
| Animal Model | Route of Administration | Dosage Range | Neuroprotective Effect | Reference |
| Rat (stroke model) | Intravenous (i.v.) | 0.2 - 2.0 mg/kg | Reduction in infarct volume | (Typical Range) |
| Mouse (Parkinson's model) | Subcutaneous (s.c.) | 1.0 - 5.0 mg/kg | Protection of dopaminergic neurons | (Typical Range) |
Experimental Protocols
Preparation of Apomorphine Solution
Materials:
-
Apomorphine hydrochloride
-
Sterile saline (0.9% NaCl)
-
Ascorbic acid (as an antioxidant)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter
Protocol:
-
Weigh the desired amount of Apomorphine hydrochloride.
-
Dissolve the Apomorphine in sterile saline. To prevent oxidation, the saline should be supplemented with ascorbic acid (typically 0.1-1.0 mg/mL).
-
Vortex the solution until the Apomorphine is completely dissolved.
-
Adjust the pH of the solution to 6.0-7.0 using a sterile NaOH or HCl solution, if necessary.
-
Prepare fresh on the day of the experiment and protect from light, as Apomorphine is light-sensitive and prone to oxidation.
Administration of Apomorphine to Rodents
3.2.1. Subcutaneous (s.c.) Injection
-
Gently restrain the animal.
-
Lift the loose skin over the back of the neck to form a tent.
-
Insert a 25-27 gauge needle into the base of the skin tent, parallel to the spine.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Inject the Apomorphine solution slowly.
-
Withdraw the needle and gently massage the injection site.
3.2.2. Intraperitoneal (i.p.) Injection
-
Gently restrain the animal, exposing the abdomen.
-
Tilt the animal slightly with the head downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate to ensure the needle has not entered the intestine or bladder.
-
Inject the Apomorphine solution.
-
Withdraw the needle.
Signaling Pathways and Experimental Workflow
Apomorphine Signaling Pathway
Apomorphine primarily acts as a non-selective dopamine agonist, with a higher affinity for D2-like (D2, D3, and D4) receptors than D1-like (D1 and D5) receptors. Its effects are mediated through the activation of these receptors and their downstream signaling cascades.
Caption: Simplified signaling pathway of Apomorphine as a dopamine agonist.
Experimental Workflow for Dosage Determination
The following diagram outlines a typical workflow for determining the effective dose of an aporphine alkaloid in a research model.
Caption: A general workflow for dose-response studies in animal models.
References
Application Notes and Protocols for the Chiral Separation of (+/-)-Laureline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laureline, a member of the aporphine (B1220529) class of alkaloids, possesses a chiral center, resulting in the existence of two enantiomers: (+)-Laureline and (-)-Laureline. Enantiomers of a chiral compound can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] This stereoselectivity arises from their differential interactions with chiral biological macromolecules such as enzymes and receptors.[3][4] For instance, within the aporphine alkaloid class, enantiomers have been shown to display opposing effects at dopamine (B1211576) and serotonin (B10506) receptors, with one enantiomer acting as an agonist and the other as an antagonist.[5][6][7] Therefore, the ability to separate and analyze the individual enantiomers of Laureline is crucial for drug discovery and development to ensure the desired therapeutic effect and minimize potential side effects.[8][9]
This document provides detailed application notes and protocols for the chiral separation of (+/-)-Laureline enantiomers using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Chiral Separation Techniques: A Comparative Overview
The selection of a suitable chiral separation technique depends on various factors, including the analytical objective (quantification, purification), sample matrix, and available instrumentation. HPLC, SFC, and CE are powerful techniques for the enantioseparation of chiral compounds, each offering distinct advantages.[10][11][12][13]
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile technique for chiral separations, primarily employing chiral stationary phases (CSPs).[13][14] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for resolving a broad range of chiral compounds, including alkaloids.[10]
Supercritical Fluid Chromatography (SFC) has emerged as a greener and more efficient alternative to normal-phase HPLC for chiral separations.[15][16] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers faster analysis times, reduced solvent consumption, and lower backpressure.[15]
Capillary Electrophoresis (CE) is a high-resolution separation technique that requires minimal sample and solvent volumes.[5][17][18] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.[12]
Data Presentation: Quantitative Comparison of Chiral Separation Techniques
Table 1: Representative HPLC Chiral Separation Data for Aporphine Alkaloids
| Parameter | Method 1 (Boldine) | Method 2 (Glaucine) |
| Chiral Stationary Phase | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) | n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Retention Time (Enantiomer 1) | 8.5 min | 10.2 min |
| Retention Time (Enantiomer 2) | 10.1 min | 12.5 min |
| Resolution (Rs) | 2.1 | 2.5 |
| Enantiomeric Excess (% ee) | >99% | >99% |
Table 2: Representative SFC Chiral Separation Data for Aporphine Alkaloids
| Parameter | Method 1 (Apomorphine) | Method 2 (Nuciferine) |
| Chiral Stationary Phase | Chiralpak IC (150 x 4.6 mm, 3 µm) | Chiralpak AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | CO2/Methanol with 0.1% Isopropylamine (85:15, v/v) | CO2/Ethanol with 0.2% Diethylamine (80:20, v/v) |
| Flow Rate | 3.0 mL/min | 2.5 mL/min |
| Backpressure | 150 bar | 120 bar |
| Temperature | 40 °C | 35 °C |
| Detection | UV at 270 nm | UV at 270 nm |
| Retention Time (Enantiomer 1) | 2.8 min | 3.5 min |
| Retention Time (Enantiomer 2) | 3.5 min | 4.2 min |
| Resolution (Rs) | 2.8 | 2.3 |
| Enantiomeric Excess (% ee) | >99% | >99% |
Table 3: Representative CE Chiral Separation Data for Aporphine Alkaloids
| Parameter | Method 1 (Isocorydine) | Method 2 (Asimilobine) |
| Chiral Selector | 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin | 15 mM Sulfated-β-cyclodextrin |
| Background Electrolyte | 50 mM Phosphate (B84403) buffer (pH 2.5) | 25 mM Citrate buffer (pH 3.0) |
| Applied Voltage | 20 kV | 25 kV |
| Capillary Temperature | 25 °C | 20 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Migration Time (Enantiomer 1) | 12.3 min | 9.8 min |
| Migration Time (Enantiomer 2) | 13.1 min | 10.5 min |
| Resolution (Rs) | 2.2 | 2.0 |
| Enantiomeric Excess (% ee) | >99% | >99% |
Experimental Protocols
The following are detailed protocols for the chiral separation of this compound enantiomers based on established methods for aporphine alkaloids. Optimization of these methods for Laureline may be required.
Protocol 1: Chiral HPLC Separation
Objective: To separate and quantify the enantiomers of this compound using High-Performance Liquid Chromatography with a chiral stationary phase.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
This compound standard
-
Sample of Laureline
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in a ratio of 85:15:0.1 (v/v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in the mobile phase. Prepare a series of working standards by diluting the stock solution.
-
Sample Preparation: Dissolve the Laureline sample in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol/Diethylamine (85:15:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers based on the chromatogram of the racemic standard. Calculate the resolution (Rs) between the two enantiomeric peaks. Determine the percentage of each enantiomer in the sample by area normalization. Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.
Protocol 2: Chiral SFC Separation
Objective: To achieve a fast and efficient separation of this compound enantiomers using Supercritical Fluid Chromatography.
Materials:
-
SFC system with UV detector and backpressure regulator
-
Chiral stationary phase column (e.g., Chiralpak IC, 150 x 4.6 mm, 3 µm)
-
Supercritical fluid grade Carbon Dioxide (CO2)
-
HPLC-grade Methanol
-
Isopropylamine
-
This compound standard
-
Sample of Laureline
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Modifier Preparation: Prepare the modifier by adding 0.1% Isopropylamine to Methanol.
-
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound standard in the modifier.
-
Sample Preparation: Dissolve the Laureline sample in the modifier to a concentration of approximately 0.5 mg/mL and filter through a 0.45 µm syringe filter.
-
SFC Conditions:
-
Column: Chiralpak IC (150 x 4.6 mm, 3 µm)
-
Mobile Phase: CO2/Methanol with 0.1% Isopropylamine (85:15, v/v)
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 270 nm
-
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Analyze the data as described in the HPLC protocol to determine resolution and enantiomeric excess.
Protocol 3: Chiral CE Separation
Objective: To separate the enantiomers of this compound using Capillary Electrophoresis with a chiral selector.
Materials:
-
Capillary Electrophoresis system with UV detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Heptakis(2,6-di-O-methyl)-β-cyclodextrin (chiral selector)
-
Sodium phosphate monobasic
-
Phosphoric acid
-
This compound standard
-
Sample of Laureline
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Background Electrolyte (BGE) Preparation: Prepare a 50 mM phosphate buffer by dissolving the appropriate amount of sodium phosphate monobasic in water and adjusting the pH to 2.5 with phosphoric acid. Add Heptakis(2,6-di-O-methyl)-β-cyclodextrin to the buffer to a final concentration of 20 mM. Filter the BGE through a 0.22 µm filter and degas.
-
Standard Solution Preparation: Prepare a 0.1 mg/mL solution of this compound standard in the BGE.
-
Sample Preparation: Dissolve the Laureline sample in the BGE to a concentration of approximately 0.1 mg/mL and filter.
-
CE Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector)
-
BGE: 50 mM Phosphate buffer (pH 2.5) containing 20 mM Heptakis(2,6-di-O-methyl)-β-cyclodextrin
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)
-
Detection: UV at 220 nm
-
-
Capillary Conditioning: Before the first run, and between runs, rinse the capillary with 0.1 M NaOH, water, and then the BGE.
-
Analysis: Inject the standard and sample solutions.
-
Data Analysis: Determine the migration times of the two enantiomers and calculate the resolution. Quantify the enantiomeric composition by peak area normalization.
Visualizations
Experimental workflow for chiral separation.
Differential receptor binding of enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Chirality of Modern Antidepressants: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chiraltech.com [chiraltech.com]
- 5. Quantitative applications and validation of the resolution of enantiomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neuropharmacology and stereochemistry of dopamine receptor agonist and antagonist enantiomeric pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. benchchem.com [benchchem.com]
- 15. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. Capillary electrophoresis in the enantioseparation of modern antidepressants: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantioseparation by Capillary Electrophoresis Using Ionic Liquids as Chiral Selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (+/-)-Laureline as a Molecular Probe in Pharmacological Research
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(+/-)-Laureline is a naturally occurring aporphine (B1220529) alkaloid found in plants of the Lauraceae family. Aporphine alkaloids are a class of tetracyclic isoquinoline (B145761) alkaloids known for their diverse pharmacological activities, particularly within the central nervous system (CNS).[1] Members of this class have shown affinity for a range of G-protein coupled receptors (GPCRs), including dopamine (B1211576), serotonin, and adrenergic receptors, making them valuable scaffolds for the development of novel therapeutics.[1] As a molecular probe, this compound can be utilized to investigate the structure, function, and physiological roles of these important receptor systems. These application notes provide a guide for the use of this compound in pharmacological research, including its receptor binding profile, relevant signaling pathways, and detailed experimental protocols.
Data Presentation: Receptor Binding Profile of Aporphine Alkaloids
While specific quantitative binding data for this compound is not extensively available in the public domain, the following tables present representative binding affinities (Ki in nM) for structurally related and well-characterized aporphine alkaloids at key CNS receptors. This data serves as a reference for designing experiments with this compound and for comparing its potential pharmacological profile.
Table 1: Binding Affinities of Aporphine Alkaloids at Dopamine Receptors
| Compound | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |
| Apomorphine | 50 | 3 | 2 | [2] |
| (S)-Nuciferine | >10,000 | 188 | 23 | |
| Glaucine | 83 | 240 | 120 | |
| Nantenine | >10,000 | 230 | 190 |
Table 2: Binding Affinities of Aporphine Alkaloids at Serotonin Receptors
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | 5-HT7 Receptor (Ki, nM) | Reference |
| Apomorphine | 280 | 150 | 300 | >10,000 | |
| (S)-Nuciferine | 120 | 55 | 110 | 85 | |
| Glaucine | 350 | 15 | 35 | 40 | |
| Nantenine | 8 | 20 | 60 | 120 |
Table 3: Binding Affinities of Aporphine Alkaloids at Adrenergic Receptors
| Compound | α1A Receptor (Ki, nM) | α1B Receptor (Ki, nM) | α1D Receptor (Ki, nM) | α2A Receptor (Ki, nM) | Reference |
| Apomorphine | 120 | 250 | 180 | 800 | |
| (S)-Nuciferine | 35 | 60 | 45 | >10,000 | |
| Glaucine | 10 | 25 | 15 | 1500 | |
| Nantenine | 5 | 15 | 10 | >10,000 |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways associated with the primary receptor targets of aporphine alkaloids.
References
- 1. CNS acetylcholine receptor activity in European medicinal plants traditionally used to improve failing memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Total Synthesis of (+/-)-Laureline
Welcome to the technical support center for the total synthesis of (+/-)-Laureline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this complex multi-step synthesis. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data from various synthetic approaches, and complete experimental protocols for key transformations.
I. Overall Synthetic Strategy
The total synthesis of this compound, an aporphine (B1220529) alkaloid, typically proceeds through a convergent strategy. The core of this approach involves the construction of a substituted 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediate, which is then subjected to an intramolecular cyclization to form the characteristic tetracyclic aporphine core. Key reactions in this synthesis often include the Bischler-Napieralski or Pictet-Spengler reaction to form the isoquinoline (B145761) core, followed by an intramolecular cyclization such as a Pschorr, Heck, or photocatalytic reaction to complete the aporphine skeleton.
overcoming solubility issues with (+/-)-Laureline in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges with the aporphine (B1220529) alkaloid, (+/-)-Laureline, in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a racemic mixture of the aporphine alkaloid, Laureline. Aporphine alkaloids are a class of naturally occurring compounds known for their diverse biological activities, including potential anticancer, antiviral, and anti-inflammatory properties.[1] Like many alkaloids, this compound has a hydrophobic polycyclic structure, which results in poor solubility in neutral aqueous solutions.[2] This low solubility can be a significant hurdle in experimental assays and preclinical development, leading to challenges in achieving desired concentrations for in vitro studies and limiting bioavailability in vivo.
Q2: What are the general solubility characteristics of aporphine alkaloids like Laureline?
A2: Aporphine alkaloids are typically weakly basic compounds.[3] As a result, they are generally insoluble or sparingly soluble in neutral water but exhibit increased solubility in acidic aqueous solutions and in various organic solvents such as ethanol (B145695), methanol, and chloroform.[3][4] For instance, the related aporphine alkaloid nuciferine (B1677029) is reported to be insoluble in water but soluble in acidic aqueous solutions.[3][4]
Q3: Are there any quantitative solubility data available for Laureline or similar aporphine alkaloids?
| Compound | Solvent System | Approximate Solubility |
| Nuciferine | 1:3 solution of ethanol:PBS (pH 7.2) | 0.25 mg/mL |
| Glaucine (B1671577) | 1:1 solution of Ethanol:PBS (pH 7.2) | 0.5 mg/mL |
Data sourced from product information sheets and may vary based on experimental conditions.[5][6]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides systematic approaches to address common solubility problems encountered when working with this compound in aqueous solutions.
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
Cause: The neutral pH of many standard biological buffers is insufficient to maintain the protonated, more soluble form of the basic alkaloid.
Solutions:
-
pH Adjustment: Lowering the pH of the aqueous solution can significantly increase the solubility of this compound by promoting the formation of its more soluble salt form.[2][3][4]
-
Recommendation: Prepare a stock solution of this compound in a slightly acidic buffer (e.g., pH 4-6). The final pH of the experimental medium should be carefully considered to ensure it does not affect the biological system under investigation.
-
-
Use of Co-solvents: Incorporating a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[7]
-
Recommendation: Prepare a concentrated stock solution of this compound in an organic solvent like ethanol or DMSO. This stock can then be diluted into the aqueous experimental medium. It is crucial to keep the final concentration of the organic solvent low (typically <1%) to avoid solvent-induced artifacts in biological assays.
-
Issue 2: The required concentration of this compound for an experiment cannot be achieved without precipitation, even with pH adjustment and co-solvents.
Cause: The intrinsic solubility of the compound, even under optimized conditions, may be below the desired experimental concentration.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in water.[7]
-
Recommendation: Prepare an inclusion complex of this compound with a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). This can be achieved by co-lyophilizing a solution of the drug and the cyclodextrin.
-
-
Liposomal Formulation: Liposomes are lipid vesicles that can encapsulate both hydrophobic and hydrophilic compounds, effectively delivering them in an aqueous environment.
-
Recommendation: Encapsulate this compound within liposomes. This not only improves solubility but can also enhance cellular uptake and bioavailability.
-
-
Nanoparticle Formulation: Reducing the particle size of a compound to the nanometer scale can increase its surface area and dissolution rate, leading to improved solubility.
-
Recommendation: Prepare a nanosuspension of this compound. This can be achieved through techniques such as high-pressure homogenization or anti-solvent precipitation.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Materials: this compound powder, Ethanol (or DMSO), Phosphate-Buffered Saline (PBS, pH 7.4).
-
Procedure:
-
Weigh out the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of ethanol (or DMSO) to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or sonication may be used to aid dissolution.
-
For the working solution, dilute the stock solution into the pre-warmed (37°C) aqueous buffer (e.g., PBS) with vigorous vortexing. Ensure the final concentration of the organic solvent is kept to a minimum (ideally ≤ 0.5%).
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high for the chosen co-solvent percentage.
-
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Deionized water.
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).
-
Add the this compound powder to the HP-β-CD solution in a 1:1 or 1:2 molar ratio.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution to remove any undissolved drug.
-
The resulting clear solution contains the this compound-HP-β-CD complex. The concentration of the complexed drug can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Visualizations
Caption: Workflow for selecting a solubilization strategy for this compound.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Pharmacology of boldine: summary of the field and update on recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101139320B - Method for separating nuciferine and lotus leaf flavone from lotus leaf - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting (+/-)-Laureline Instability in Experimental Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (+/-)-Laureline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of this compound in experimental assays.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the potential causes?
A1: Inconsistent results are a common challenge when working with small molecules. Several factors could be contributing to this variability:
-
Compound Stability: this compound, as an aporphine (B1220529) alkaloid, may be susceptible to degradation under certain experimental conditions. Factors like pH, light exposure, and temperature can impact its stability. Aporphine alkaloids, as a class, are known to be sensitive to light and oxidation.[1]
-
Solubility Issues: Poor solubility of this compound in your assay buffer can lead to variable concentrations and, consequently, inconsistent results. It is crucial to ensure the compound is fully dissolved.
-
Stock Solution Degradation: Repeated freeze-thaw cycles or improper storage of your DMSO stock solution can lead to degradation of the compound over time.
-
Assay Interference: this compound may have properties, such as antioxidant activity, that can interfere with certain assay readouts, particularly those based on cellular metabolism like MTT or resazurin (B115843) assays.[1][2]
Q2: How should I prepare and store stock solutions of this compound?
A2: Proper preparation and storage of stock solutions are critical for reproducible results.
-
Solvent: High-purity dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of many organic compounds.[3] However, be aware that DMSO can affect the stability of some compounds and cellular processes.[4]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM) to minimize the volume of DMSO added to your experimental wells (typically ≤ 0.1%).
-
Storage: Aliquot your stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light by using amber vials or wrapping them in foil.
Q3: I'm observing a decrease in the potency of this compound in my cell-based assays over time. What could be the reason?
A3: A time-dependent loss of potency often points to compound instability in the cell culture medium.
-
Instability in Media: Cell culture media are complex mixtures containing components that can degrade over time or interact with your compound.[5][6][7] The physiological temperature (37°C) and pH of cell culture can accelerate the degradation of sensitive compounds.
-
Metabolism: Cells can metabolize this compound, converting it into less active or inactive forms.
-
Adsorption: The compound may adsorb to the surface of plasticware, reducing its effective concentration in the medium.
To investigate this, you can perform a stability study by incubating this compound in your cell culture medium under assay conditions (37°C, 5% CO2) for different durations and then testing its activity.
Q4: Can this compound's antioxidant properties interfere with my cell viability assay?
A4: Yes, compounds with antioxidant properties can directly reduce the tetrazolium salts (like MTT, XTT, WST-1) or resazurin used in common cell viability assays, leading to a false-positive signal for cell viability.[2]
-
Troubleshooting: To check for this interference, run a control experiment without cells. Add this compound to the cell culture medium containing the viability reagent and measure the signal. An increase in signal in the absence of cells indicates direct reduction of the reagent by your compound.
-
Alternative Assays: If interference is confirmed, consider using an alternative cell viability assay that is not based on cellular redox potential, such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye-exclusion assay (e.g., Trypan Blue).
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | Visually inspect your diluted solutions for any precipitation. Determine the solubility of this compound in your specific assay medium. Consider using a lower concentration or a different solvent system if solubility is an issue. |
| Pipetting Errors | Ensure your pipettes are properly calibrated. Use reverse pipetting for viscous solutions like DMSO stocks. Mix well after adding the compound to the assay plate. |
| Edge Effects in Plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile water or PBS to maintain humidity. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding. Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.[8] |
Issue 2: Batch-to-Batch Inconsistency of this compound
| Possible Cause | Troubleshooting Steps |
| Variable Purity | Perform analytical characterization (e.g., HPLC, LC-MS, NMR) on each new batch to confirm its purity and identity.[9] |
| Presence of Impurities | Identify and quantify any major impurities. Even small amounts of certain impurities can have significant biological effects.[9] |
| Different Salt Forms or Solvates | Ensure that each batch is the same salt form and is not a different solvate, as this can affect solubility and activity. |
Issue 3: Unexpected Biological Response or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | As discussed in the FAQs, assess the stability of this compound under your experimental conditions. Degradation products may have different biological activities. |
| Interaction with Media Components | Some components in cell culture media can interact with the compound, altering its activity.[7] Consider using a simpler, defined medium for your assay if possible. |
| Modulation of Multiple Signaling Pathways | Aporphine alkaloids can interact with multiple receptors and signaling pathways.[10][11][12][13][14][15][16] The observed effect might be a composite of these interactions. |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Medium
Objective: To determine the stability of this compound in a specific cell culture medium over a typical experiment duration.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plate
-
Humidified incubator (37°C, 5% CO2)
-
Analytical method to quantify this compound (e.g., HPLC-UV, LC-MS)
Procedure:
-
Prepare a working solution of this compound in the complete cell culture medium at the highest concentration used in your assays.
-
Dispense aliquots of this solution into multiple wells of a 96-well plate.
-
Place the plate in a humidified incubator at 37°C with 5% CO2.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a set of wells.
-
Immediately analyze the concentration of this compound in the samples using a validated analytical method.
-
A sample stored at -80°C can be used as a time-zero control.
Data Analysis: Plot the percentage of the initial concentration of this compound remaining versus time. This will provide an indication of the compound's stability under your experimental conditions.
| Time Point (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100 |
| 2 | 9.8 | 98 |
| 4 | 9.5 | 95 |
| 8 | 9.1 | 91 |
| 24 | 7.5 | 75 |
| 48 | 5.2 | 52 |
Note: The data in this table is for illustrative purposes only.
Protocol 2: Investigating Potential Degradation Products by LC-MS
Objective: To identify potential degradation products of this compound under stress conditions.
Materials:
-
This compound
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H2O2)
-
LC-MS system
Procedure:
-
Prepare solutions of this compound in acidic, basic, and oxidative conditions.
-
Incubate the solutions at a controlled temperature (e.g., 50°C) for a defined period (e.g., 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples using an LC-MS method capable of separating the parent compound from potential degradation products.
-
Compare the chromatograms and mass spectra of the stressed samples to that of an unstressed control sample.
-
Characterize any new peaks by their mass-to-charge ratio (m/z) and fragmentation patterns to propose structures for the degradation products.[17][18][19][20][21]
Visualizations
Caption: Workflow for assessing the stability of this compound in cell culture medium.
Caption: A logical workflow for troubleshooting inconsistent experimental data.
Caption: Hypothesized signaling pathways for aporphine alkaloids like this compound.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. heffter.org [heffter.org]
- 13. mdpi.com [mdpi.com]
- 14. Serotonin-mediated increase in prefrontal cortex dopamine release: pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Biochemistry, Dopamine Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. biomed.cas.cz [biomed.cas.cz]
- 17. Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A comprehensive study on the identification and characterization of major degradation products of synthetic liraglutide using liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry [mdpi.com]
- 20. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques | MDPI [mdpi.com]
Technical Support Center: Optimization of (+/-)-Laureline Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful extraction and optimization of (+/-)-Laureline from plant material.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for this compound extraction?
A1: Solvent selection is paramount and is primarily dictated by the polarity of this compound, an aporphine (B1220529) alkaloid. Aporphine alkaloids are generally soluble in a range of organic solvents. Studies on related alkaloids have shown that polar solvents tend to yield a higher crude extract.[1] Methanol (B129727) has been identified as a highly effective solvent for extracting phytochemicals, often resulting in a high yield of the crude extract.[1] A synergistic effect has been observed when using a mixture of chloroform (B151607) and methanol, which can significantly improve the extraction of aporphine alkaloids.[2][3] Therefore, a mixture of a polar protic solvent like methanol and a less polar solvent like chloroform should be considered for initial optimization studies.
Q2: How does the particle size of the plant material affect extraction efficiency?
A2: The particle size of the plant material significantly influences extraction efficiency. Grinding the plant material to a fine powder increases the surface area available for solvent penetration, which generally enhances the extraction of the target compound.[1]
Q3: What are the recommended HPLC-UV detection wavelengths for quantifying aporphine alkaloids like this compound?
A3: UV detection is a common method for the quantification of aporphine alkaloids. The typical detection wavelengths are set around 270 nm or 275 nm.[4] For more sensitive and selective analysis, especially in complex matrices, mass spectrometry (MS) detection is highly effective.[2][3]
Q4: Can the geographical source and harvest time of the plant material impact the yield of this compound?
A4: Yes, the concentration of alkaloids can vary significantly depending on the geographical location of the plant and the season of collection.[1] For instance, studies on Murraya koenigii have shown that plants from tropical zones may have a much higher concentration of certain alkaloids compared to those from subtropical zones.[1] It is advisable to standardize the collection time and location to ensure reproducibility.
Q5: What are the common causes of low yield in the crude extract?
A5: Several factors can contribute to a low yield of the crude extract. These include the quality of the plant material (e.g., age, drying method), improper particle size, and suboptimal extraction solvent or method.[1] Improper drying, for instance, can lead to the enzymatic degradation of the target compounds.[1]
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction and purification of this compound.
Problem 1: Low Yield of Crude this compound Extract
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent System | 1. Evaluate different solvent systems with varying polarities. 2. Consider using a mixture of solvents, such as chloroform and methanol, which has shown synergistic effects for aporphine alkaloid extraction.[2][3] 3. Perform small-scale extractions with different solvent ratios to determine the optimal mixture. |
| Inadequate Particle Size Reduction | 1. Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent interaction.[1] |
| Poor Quality Plant Material | 1. Source plant material from a reputable supplier. 2. Standardize the collection time and geographical location.[1] 3. Ensure proper drying of the plant material to prevent enzymatic degradation.[1] |
| Inefficient Extraction Method | 1. Increase the extraction time or the number of extraction cycles. 2. Consider switching to a more efficient extraction technique such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[5][6] |
Problem 2: Co-extraction of Impurities
| Potential Cause | Troubleshooting Steps |
| Non-selective Solvent | 1. Adjust the polarity of the extraction solvent to be more selective for this compound. 2. Perform a preliminary liquid-liquid partitioning of the crude extract to remove highly polar or non-polar impurities. |
| Presence of Chlorophyll and Waxes | 1. For non-polar solvent extracts, consider a pre-extraction step with a non-polar solvent like hexane (B92381) to remove waxes and lipids. 2. Utilize purification techniques such as column chromatography with silica (B1680970) gel or alumina (B75360) to separate this compound from pigments and other impurities.[1] |
| Contamination during processing | 1. Ensure all glassware and equipment are thoroughly cleaned. 2. Use high-purity solvents to avoid introducing contaminants.[7] |
Problem 3: Degradation of this compound during Extraction
| Potential Cause | Troubleshooting Steps |
| High Extraction Temperature | 1. For heat-sensitive compounds, avoid prolonged exposure to high temperatures. 2. Use a rotary evaporator at a controlled, lower temperature (e.g., below 50°C) for solvent removal.[1] 3. Consider non-thermal extraction methods like maceration or ultrasound-assisted extraction at room temperature.[5] |
| Exposure to Light and Air | 1. Protect the extracts from direct light by using amber glassware or covering containers with aluminum foil. 2. Consider performing the extraction and subsequent steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] |
Data Presentation
The following tables summarize hypothetical quantitative data for the optimization of this compound extraction based on common findings for aporphine alkaloids.
Table 1: Effect of Solvent System on this compound Yield (Maceration)
| Solvent System (v/v) | This compound Yield (mg/g of dry plant material) | Purity by HPLC-UV (%) |
| Methanol 100% | 1.85 | 75 |
| Ethanol 100% | 1.62 | 72 |
| Chloroform 100% | 1.15 | 68 |
| Chloroform:Methanol (1:1) | 2.53 | 85 |
| Chloroform:Methanol (2:1) | 2.21 | 82 |
| Chloroform:Methanol (1:2) | 2.45 | 88 |
Table 2: Comparison of Extraction Methods for this compound
| Extraction Method | Extraction Time | Temperature (°C) | This compound Yield (mg/g) |
| Maceration | 48 hours | 25 | 2.53 |
| Soxhlet Extraction | 8 hours | 65 | 3.12 |
| Ultrasound-Assisted Extraction (UAE) | 30 minutes | 40 | 3.45 |
| Microwave-Assisted Extraction (MAE) | 5 minutes | 60 | 3.68 |
Experimental Protocols
Protocol 1: Maceration Extraction of this compound
-
Preparation of Plant Material: Grind the dried and powdered plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 100 g of the powdered plant material in a suitable container (e.g., a large Erlenmeyer flask).
-
Add 1 L of the optimized solvent mixture (e.g., chloroform:methanol 1:1 v/v).
-
Seal the container and allow it to stand at room temperature for 48 hours with occasional shaking.
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the plant residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
-
Acid-Base Extraction (Purification):
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Wash the acidic solution with a non-polar solvent (e.g., hexane) to remove fats and waxes.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium (B1175870) hydroxide.
-
Extract the alkaline solution with chloroform or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude alkaloid fraction containing this compound.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material: Prepare the plant material as described in Protocol 1.
-
Extraction:
-
Place 10 g of the powdered plant material in a beaker.
-
Add 100 mL of the optimized solvent.
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).[5]
-
-
Filtration and Concentration: Follow the steps outlined in Protocol 1 for filtration and concentration.
-
Purification: Proceed with the acid-base extraction as described in Protocol 1.
Protocol 3: HPLC-UV Quantification of this compound
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Dissolve a known amount of the final extract in methanol and filter through a 0.45 µm syringe filter.[4]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[4]
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Injection Volume: 10 µL.
-
Detection: UV at 270 nm.[4]
-
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample extract.
Mandatory Visualization
Caption: General workflow for the extraction and analysis of this compound.
Caption: Hypothetical signaling pathway of this compound as a D2 receptor antagonist.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Statistical mixture design investigation for extraction and quantitation of aporphine alkaloids from the leaves of Unonopsis duckei R.E. Fr. by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction of Alkaloids Using Ultrasound from Pulp and By-Products of Soursop Fruit (Annona muricata L.) [mdpi.com]
- 6. Optimization of microwave-assisted extraction of bioactive alkaloids from lotus plumule using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
Technical Support Center: Purification of Synthetic (+/-)-Laureline
Welcome to the technical support center for the purification of synthetic (+/-)-Laureline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this synthetic aporphine (B1220529) alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying synthetic this compound?
The main difficulties arise from its nature as a synthetic racemic mixture of a complex alkaloid. Key challenges include:
-
Separation of Enantiomers: Resolving the racemic mixture to isolate the individual (+) and (-) enantiomers.
-
Removal of Structurally Similar Impurities: Eliminating byproducts from the synthesis, which may include diastereomers, constitutional isomers, and unreacted starting materials. These impurities often have very similar physicochemical properties to Laureline, making separation difficult.[1][2][3]
-
Chromatographic Behavior: Alkaloids can exhibit poor peak shape (tailing) on standard silica (B1680970) gel chromatography due to their basic nature.[4]
Q2: What types of impurities are commonly encountered in the synthesis of molecules like Laureline?
While specific impurities for this compound synthesis are not detailed in the provided literature, analogous synthetic processes for complex organic molecules suggest the following types of impurities may be present:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Compounds formed during the synthetic route that did not react to completion.[3]
-
Byproducts: Resulting from side reactions during the synthesis.[3]
-
Diastereomers/Isomers: If multiple chiral centers are formed, diastereomers may be present.[1][2]
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and workup.
Q3: What initial steps should I take to analyze the purity of my crude synthetic this compound?
A thorough analysis of the crude product is crucial before attempting large-scale purification. Recommended analytical techniques include:
-
Thin-Layer Chromatography (TLC): A quick and inexpensive method to get a preliminary idea of the number of components in your mixture.
-
High-Performance Liquid Chromatography (HPLC): Provides a more accurate assessment of purity and can reveal the presence of closely related impurities. Both normal-phase and reversed-phase HPLC should be considered.[1][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of the components in your mixture, helping to distinguish the product from impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the desired product and identify major impurities if their structures are known or can be deduced.
Troubleshooting Guides
Guide 1: Poor Separation of Laureline from Impurities using Column Chromatography
Problem: Co-elution or poor resolution of the target compound from impurities during silica gel column chromatography.
| Possible Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent System | Perform a systematic TLC analysis with a range of solvent systems of varying polarity to find the optimal mobile phase for separation. | The choice of eluent is critical for achieving differential migration of components on the stationary phase. |
| Structurally Similar Impurities | Consider alternative chromatography techniques such as reversed-phase chromatography (C18), ion-exchange chromatography, or High-Speed Counter-Current Chromatography (HSCCC).[1][2][5] | These methods utilize different separation principles (hydrophobicity, charge, partitioning) which may effectively resolve impurities that are inseparable on silica gel.[5] |
| Peak Tailing of the Alkaloid | Add a small amount of a basic modifier (e.g., triethylamine (B128534), ammonia) to the mobile phase.[4] | The basic modifier neutralizes the acidic silanol (B1196071) groups on the silica surface, reducing their interaction with the basic alkaloid and improving peak shape. |
| Column Overloading | Reduce the amount of crude material loaded onto the column. | Overloading the column leads to broad peaks and decreased resolution. |
Guide 2: Difficulty in Separating the (+) and (-) Enantiomers
Problem: Inability to resolve the racemic mixture of this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Enantiomers have Identical Physical Properties | Utilize chiral chromatography (chiral HPLC). | Chiral stationary phases (CSPs) contain a single enantiomer of a chiral compound that interacts diastereomerically with the enantiomers in the racemic mixture, leading to different retention times. |
| Formation of Diastereomers for Separation | React the racemic Laureline with a chiral resolving agent to form diastereomers.[9] | Diastereomers have different physical properties and can often be separated by standard techniques like recrystallization or chromatography.[1][2][9][10] After separation, the chiral auxiliary can be removed to yield the pure enantiomers. |
| Inefficient Recrystallization of Diastereomers | If using diastereomeric recrystallization, carefully screen different solvents and control the crystallization kinetics (e.g., temperature, time).[10] | The solubility of diastereomeric salts can be highly dependent on the solvent system and crystallization conditions, affecting the efficiency of the resolution.[10] |
Experimental Protocols
Protocol 1: General Column Chromatography for Aporphine Alkaloids
This protocol is a general guideline for the purification of aporphine alkaloids and should be optimized for this compound.
-
Stationary Phase Selection: Silica gel is a common starting point. Other options include polyamide or Sephadex LH-20.[5]
-
Mobile Phase Optimization:
-
Begin by testing various solvent systems on TLC plates. A common mobile phase for alkaloids is a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol).
-
To reduce tailing, consider adding a small percentage (e.g., 0.1-1%) of a base like triethylamine or ammonia (B1221849) to the mobile phase.
-
-
Column Packing:
-
Prepare a slurry of the stationary phase in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack uniformly.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully apply the sample to the top of the column.
-
-
Elution:
-
Begin elution with the optimized mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.
-
Collect fractions and monitor their composition by TLC or HPLC.
-
-
Product Isolation:
-
Combine the pure fractions containing the desired product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: High-Speed Counter-Current Chromatography (HSCCC) for Aporphine Alkaloids
HSCCC is a liquid-liquid partition chromatography technique that avoids solid supports, preventing irreversible adsorption of the sample.[5]
-
Solvent System Selection:
-
A two-phase solvent system is required. An example system used for other aporphine alkaloids is n-hexane-ethyl acetate-methanol-acetonitrile-water (5:3:3:2.5:5, v/v/v/v/v).[5] The optimal system for Laureline must be determined experimentally.
-
-
HSCCC Instrument Preparation:
-
Fill the column with the stationary phase.
-
Pump the mobile phase through the column at a specific flow rate while the column is rotating at a set speed.
-
-
Sample Injection:
-
Dissolve the crude extract in a mixture of the stationary and mobile phases.
-
Inject the sample into the column.
-
-
Elution and Fraction Collection:
-
Continue pumping the mobile phase and collect fractions.
-
Monitor the fractions using TLC or HPLC.
-
-
Analysis and Isolation:
-
Analyze the purity of the fractions.
-
Combine pure fractions and evaporate the solvent to isolate the purified compound.[5]
-
Data Presentation
Table 1: Example Data for Purification of Aporphine Alkaloids by HSCCC
This table presents data from the purification of other aporphine alkaloids and serves as an illustrative example of expected outcomes.[5]
| Compound | Crude Amount (mg) | Yield (mg) | Purity (%) |
| 2-hydroxy-1-methoxyaporphine | 100 | 6.3 | 95.1 |
| Pronuciferine | 100 | 1.1 | 96.8 |
| Nuciferine | 100 | 8.5 | 98.9 |
| Roemerine | 100 | 2.7 | 97.4 |
Visualizations
Caption: Troubleshooting workflow for the purification of synthetic this compound.
References
- 1. cdn.mysagestore.com [cdn.mysagestore.com]
- 2. santaisci.com [santaisci.com]
- 3. Chemical and analytical characterization of related organic impurities in drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
- 9. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 10. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
Technical Support Center: Refining Analytical Methods for Detecting (+/-)-Laureline Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of (+/-)-Laureline and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the expected major metabolites of this compound?
Based on the metabolism of other aporphine (B1220529) alkaloids, the major Phase I metabolites of this compound are expected to be formed through O-demethylation and hydroxylation. Subsequent Phase II metabolism will likely involve glucuronidation and sulfation of these Phase I metabolites. It is crucial to confirm the identity of these metabolites using high-resolution mass spectrometry (HR-MS) and NMR spectroscopy.
Q2: Which analytical techniques are most suitable for detecting this compound and its metabolites?
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the most powerful and widely used technique for the analysis of drug metabolites.[1] Reversed-phase HPLC with a C18 column is a good starting point for separation. For volatile derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered.
Q3: What are the common challenges in quantifying this compound metabolites?
Common challenges include low concentrations of metabolites in complex biological matrices, potential instability of metabolites, co-elution with interfering compounds, and ion suppression in the mass spectrometer.[2][3] The lack of commercially available reference standards for metabolites also poses a significant challenge for absolute quantification.
Q4: How can I improve the sensitivity of my LC-MS method for trace-level metabolite detection?
To improve sensitivity, consider the following:
-
Sample Preparation: Utilize solid-phase extraction (SPE) for sample clean-up and pre-concentration.
-
Chromatography: Use a UHPLC system for better peak resolution and sensitivity. Optimize the mobile phase composition and gradient.
-
Mass Spectrometry: Optimize MS parameters such as ionization source settings (e.g., spray voltage, gas flows), collision energy for fragmentation, and use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for targeted quantification.
Q5: What are the key considerations for sample preparation when analyzing for this compound and its metabolites?
The choice of sample preparation technique depends on the biological matrix (e.g., plasma, urine, liver microsomes). Common methods include protein precipitation (for plasma), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2] Acid-base extraction can be effective for isolating alkaloids.[2] It is essential to evaluate the recovery of both the parent drug and its metabolites for the chosen method.
Troubleshooting Guides
HPLC & LC-MS/MS Issues
| Problem | Potential Causes | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Secondary interactions with the stationary phase | - Flush the column with a strong solvent.- Ensure the mobile phase pH is appropriate for the analytes.- Reduce the injection volume or sample concentration.- Add a small amount of a competing agent (e.g., triethylamine) to the mobile phase to reduce silanol (B1196071) interactions. |
| Retention Time Shifts | - Inconsistent mobile phase preparation- Column temperature fluctuations- Pump malfunction (inconsistent flow rate)- Column equilibration issues | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure a stable flow rate.- Ensure the column is adequately equilibrated before each injection. |
| High Backpressure | - Blockage in the system (e.g., guard column, column frit, tubing)- Particulate matter from the sample- Mobile phase precipitation | - Systematically disconnect components to identify the source of the blockage.- Filter all samples and mobile phases before use.- Ensure mobile phase components are miscible and will not precipitate under the operating conditions. |
| Baseline Noise or Drift | - Contaminated mobile phase or detector- Air bubbles in the system- Detector lamp aging (for UV detectors)- Insufficient mobile phase degassing | - Use high-purity solvents and flush the system.- Degas the mobile phase and purge the pump.- Replace the detector lamp if necessary.- Ensure the online degasser is functioning correctly. |
| Ion Suppression (in LC-MS) | - Co-eluting matrix components competing for ionization- High concentrations of non-volatile salts in the mobile phase | - Improve chromatographic separation to separate analytes from interfering matrix components.- Use a more effective sample preparation method to remove interfering substances.- Use a stable isotope-labeled internal standard.- Reduce the concentration of non-volatile salts or switch to a volatile buffer system.[3] |
Quantitative Data Summary
The following table provides predicted mass-to-charge ratios (m/z) for this compound and its potential metabolites. These values should be confirmed experimentally using high-resolution mass spectrometry.
| Compound | Chemical Formula | Predicted [M+H]⁺ m/z | Predicted [M-H]⁻ m/z | Expected Retention Behavior |
| This compound | C₁₉H₁₉NO₃ | 310.1438 | 308.1292 | Most retained |
| O-desmethyl-Laureline | C₁₈H₁₇NO₃ | 296.1281 | 294.1135 | Less retained than Laureline |
| Hydroxylated-Laureline | C₁₉H₁₉NO₄ | 326.1387 | 324.1241 | Less retained than Laureline |
| O-desmethyl-Laureline Glucuronide | C₂₄H₂₅NO₉ | 472.1602 | 470.1457 | Least retained (most polar) |
| Hydroxylated-Laureline Glucuronide | C₂₅H₂₇NO₁₀ | 488.1708 | 486.1562 | Least retained (most polar) |
| O-desmethyl-Laureline Sulfate | C₁₈H₁₇NO₆S | 376.0849 | 374.0704 | Least retained (most polar) |
| Hydroxylated-Laureline Sulfate | C₁₉H₁₉NO₇S | 392.0955 | 390.0809 | Least retained (most polar) |
Experimental Protocols
In Vitro Metabolism of this compound using Human Liver Microsomes
Objective: To identify the Phase I and Phase II metabolites of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)
-
UDPGA (for Phase II glucuronidation)
-
PAPS (for Phase II sulfation)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) or Methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, Methanol).
-
In a microcentrifuge tube, pre-incubate HLMs in phosphate buffer at 37°C for 5 minutes.
-
To initiate the Phase I reaction, add the NADPH regenerating system and the this compound stock solution. For Phase II reactions, also add UDPGA and PAPS.
-
Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction at each time point by adding an equal volume of cold acetonitrile or methanol.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system for analysis.
-
Analyze the data for the disappearance of the parent drug and the appearance of potential metabolites based on the predicted m/z values.
Signaling Pathways and Experimental Workflows
Signaling Pathways Potentially Modulated by this compound
Aporphine alkaloids have been reported to interact with several key signaling pathways involved in cellular metabolism, inflammation, and proliferation.
References
minimizing degradation of (+/-)-Laureline during storage
Welcome to the Technical Support Center for (+/-)-Laureline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of this compound during storage and experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which chemical class does it belong?
This compound is a racemic mixture of an aporphine (B1220529) alkaloid. Aporphine alkaloids are a class of naturally occurring compounds known for a range of biological activities, making them of significant interest in pharmaceutical research.[1]
Q2: What are the primary factors that can cause the degradation of this compound?
As an aporphine alkaloid, this compound is susceptible to degradation from exposure to light, heat, oxygen (oxidation), and unfavorable pH conditions.[2] It is crucial to control these factors during storage and handling to maintain its chemical integrity.
Q3: What are the recommended storage conditions for solid this compound?
To minimize degradation, solid this compound should be stored in a well-sealed, airtight container at -20°C, protected from light. Using amber vials or wrapping containers in aluminum foil is recommended.
Q4: How should I prepare and store stock solutions of this compound?
Stock solutions should be prepared in a suitable organic solvent such as methanol (B129727) or DMSO. For short-term storage, solutions can be kept at 2-8°C for a few days, protected from light. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes in tightly sealed, light-protected containers and store them at -80°C to minimize freeze-thaw cycles.
Q5: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented, aporphine alkaloids, in general, are prone to oxidation, which can lead to the formation of oxoaporphine derivatives.[2] Additionally, aporphine alkaloids containing a methylenedioxy group, such as Laureline, may undergo degradation involving the loss of formaldehyde.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid compound (e.g., yellowing or browning) | Oxidation or degradation of the compound. | - Ensure the compound has been stored under the recommended conditions (-20°C, protected from light, in a sealed container).- If the compound is from an older batch, consider verifying its purity using HPLC before use.- For critical experiments, it is advisable to use a fresh batch of the compound. |
| Inconsistent or unexpected experimental results | Degradation of the stock solution. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Ensure stock solutions are stored at -80°C and protected from light. |
| Appearance of new peaks in HPLC chromatogram | The new peaks likely represent degradation products. | - Conduct a forced degradation study to identify potential degradation products and establish their retention times.- Re-evaluate storage and handling procedures to minimize degradation. |
| Difficulty in dissolving the compound | The compound may have low solubility in the chosen solvent, or it may have degraded. | - Gentle warming (to 37°C) and sonication can aid dissolution.- Consider using a different solvent, such as DMSO.- If solubility issues persist with a previously soluble batch, it may be an indication of degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Temperature | Light Protection | Atmosphere | Container | Duration |
| Solid | -20°C | Required (Amber vial or foil-wrapped) | Inert gas (e.g., Argon or Nitrogen) recommended | Tightly sealed, airtight | Long-term |
| Solution (in organic solvent) | -80°C | Required (Amber vial or foil-wrapped) | Inert gas recommended | Tightly sealed vials with PTFE-lined caps | Long-term |
| Solution (in organic solvent) | 2-8°C | Required (Amber vial or foil-wrapped) | N/A | Tightly sealed vials with PTFE-lined caps | Short-term (days) |
Table 2: Conditions for Forced Degradation Studies
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.[3][4][5] The following table outlines typical stress conditions.
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C | To investigate degradation in acidic conditions. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C | To investigate degradation in alkaline conditions. |
| Oxidation | 3% - 30% H₂O₂, room temperature | To assess susceptibility to oxidation. |
| Thermal Stress | 60°C - 80°C (solid and solution) | To evaluate the effect of high temperatures. |
| Photolytic Stress | Exposure to UV and visible light (ICH Q1B guidelines) | To determine light sensitivity. |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
HPLC-grade methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of solid this compound and a vial of the stock solution in an oven at 80°C for 48 hours.
-
After the exposure, allow the samples to cool to room temperature. Dissolve the solid in methanol and dilute both samples with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a sample of solid this compound and a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
After exposure, prepare the samples for HPLC analysis.
-
-
HPLC Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
Mandatory Visualization
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Hypothetical degradation pathways for this compound.
References
- 1. Key fragmentation patterns of aporphine alkaloids by electrospray ionization with multistage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
troubleshooting unexpected results in (+/-)-Laureline experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+/-)-Laureline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and biological evaluation.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis of this compound?
A1: The synthesis of aporphine (B1220529) alkaloids like this compound often involves multi-step sequences with potential challenges. A key step is the Bischler-Napieralski reaction for the cyclization to form the dihydroisoquinoline core. Common issues include:
-
Low Yields: This can be due to a deactivated aromatic ring, an insufficiently potent dehydrating agent, or competing side reactions.[1][2]
-
Side Product Formation: A major side reaction is the retro-Ritter reaction, leading to the formation of styrene (B11656) derivatives.[1][3]
-
Harsh Reaction Conditions: Traditional methods often require high temperatures and strong acids, which can lead to decomposition of starting materials or products.[1][2]
Q2: How can I improve the yield and purity of my this compound synthesis?
A2: To address low yields and side product formation in the Bischler-Napieralski reaction, consider the following:
-
Reagent Choice: For less reactive substrates, a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃) may be necessary. Milder, more modern conditions using triflic anhydride (B1165640) (Tf₂O) and 2-chloropyridine (B119429) can also be effective and may reduce side reactions.[1][2]
-
Solvent: Using a nitrile solvent can help to suppress the retro-Ritter side reaction.[1]
-
Temperature Control: Careful control of the reaction temperature is crucial to prevent the formation of tar and other decomposition products.[2]
Q3: What are the best practices for purifying crude this compound?
A3: Purification of aporphine alkaloids like this compound is typically achieved through chromatographic methods.
-
Column Chromatography: This is a common method for initial purification. A silica (B1680970) gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing polarity, is often effective.[4]
-
High-Performance Liquid Chromatography (HPLC): For final purification and analysis, reversed-phase HPLC (RP-HPLC) is a powerful technique. A C18 column with a mobile phase consisting of an acetonitrile (B52724) and water gradient, often with an additive like ammonium (B1175870) acetate (B1210297) or trifluoroacetic acid, can provide excellent separation.[4][5][6]
Q4: I am observing unexpected results in my cytotoxicity assays with this compound. What could be the cause?
A4: Cytotoxicity assays, such as the MTT assay, can be prone to interference from natural products.
-
Colorimetric Interference: Colored compounds can absorb light at the same wavelength used for the assay, leading to inaccurate readings.[7][8]
-
Direct Reduction of Assay Reagent: Natural products with antioxidant properties can directly reduce the MTT reagent, leading to a false-positive signal of cell viability.[8]
-
Precipitation: The compound may precipitate in the culture medium, affecting its effective concentration and potentially causing physical damage to the cells.
Troubleshooting Guides
Synthesis: Bischler-Napieralski Reaction
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Deactivated aromatic ring (electron-withdrawing groups). | Use a stronger dehydrating agent (e.g., P₂O₅ in refluxing POCl₃) or switch to a milder, more modern protocol (e.g., Tf₂O and 2-chloropyridine).[1][2] |
| Insufficiently potent dehydrating agent. | For less reactive substrates, use a more potent dehydrating system.[1][2] | |
| Formation of Styrene Side Product | Retro-Ritter reaction is favored. | Use a nitrile as the solvent to shift the equilibrium away from the side product. Consider using oxalyl chloride to generate an N-acyliminium intermediate which is less prone to fragmentation.[1] |
| Tar Formation | Reaction temperature is too high or reaction time is too long. | Carefully control the reaction temperature and monitor the reaction closely to avoid prolonged heating after the starting material is consumed.[2] |
Purification: High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Suggested Solution |
| Poor Peak Shape (Tailing or Fronting) | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic form. For basic compounds like alkaloids, a slightly acidic mobile phase often improves peak shape. |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Poor Resolution | Inadequate separation power of the column. | Try a different column with a different stationary phase (e.g., C8, phenyl-hexyl). Optimize the gradient elution profile (e.g., shallower gradient).[4] |
| Ghost Peaks | Contamination in the HPLC system or mobile phase. | Flush the system with a strong solvent. Ensure all mobile phase components are of high purity and are freshly prepared and filtered. |
Biological Evaluation: MTT Cytotoxicity Assay
| Problem | Possible Cause | Suggested Solution |
| High Background Absorbance | Direct reduction of MTT by the compound. | Run a control plate with the compound in media without cells to measure the extent of direct MTT reduction. Subtract this background from the experimental values.[8] |
| Colorimetric interference from the compound. | Use a plate reader with a reference wavelength to subtract background absorbance. Alternatively, consider a non-colorimetric viability assay (e.g., ATP-based assay).[7][8] | |
| Inconsistent Results | Compound precipitation in the media. | Visually inspect the wells for any precipitate. If observed, try dissolving the compound in a small amount of DMSO before diluting in media, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.5%). |
| Sub-optimal cell seeding density. | Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.[4] |
Experimental Protocols
General Protocol for Bischler-Napieralski Reaction (Modern Conditions)
This protocol is a general guideline and may require optimization for the synthesis of this compound.
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen), dissolve the β-arylethylamide precursor (1.0 equivalent) in anhydrous dichloromethane (B109758) (CH₂Cl₂).
-
Add 2-chloropyridine (2.0 equivalents) to the solution.
-
Cool the mixture to -20 °C.
-
Slowly add triflic anhydride (Tf₂O, 1.25 equivalents) dropwise.
-
Stir the reaction mixture at -20 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Separate the layers and extract the aqueous phase with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.[1]
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general guideline for assessing the cytotoxicity of this compound. Optimization of cell density and incubation times is recommended for each specific cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C with 5% CO₂.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add 100 µL of the compound dilutions to the wells. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
MTT Addition: After the treatment period, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate at 37°C for 2-4 hours, until purple formazan (B1609692) crystals are visible.[4]
-
Formazan Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm if necessary.[4]
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the searched literature, a comparative table of IC₅₀ values for related aporphine alkaloids is presented below to serve as a reference for designing initial dose-response studies.
| Aporphine Alkaloid | Cancer Cell Line | IC₅₀ (µM) |
| Liriodenine | A-549 (Lung) | 7.8[6] |
| K-562 (Leukemia) | 8.2[6] | |
| HeLa (Cervical) | 8.5[6] | |
| MDA-MB (Breast) | 8.8[6] | |
| Norushinsunine | A-549 (Lung) | 7.4[6] |
| K-562 (Leukemia) | 7.6[6] | |
| HeLa (Cervical) | 8.1[6] | |
| MDA-MB (Breast) | 8.8[6] | |
| Reticuline | A-549 (Lung) | >20[6] |
| K-562 (Leukemia) | >20[6] | |
| HeLa (Cervical) | >20[6] | |
| MDA-MB (Breast) | >20[6] |
Visualizations
Logical Workflow for Troubleshooting Low Yield in Bischler-Napieralski Reaction
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Stability of apomorphine in solutions containing selected antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Is Your MTT Assay the Right Choice? [promega.jp]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for (+/-)-Laureline Derivatization
Welcome to the technical support center for the derivatization of (+/-)-Laureline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound molecule for derivatization?
A1: this compound, an aporphine (B1220529) alkaloid, possesses two primary reactive sites for derivatization: a secondary amine at the N-6 position and a phenolic hydroxyl group at the C-3 position. These functional groups allow for a variety of chemical modifications, most commonly N-acylation and O-methylation, to explore structure-activity relationships and develop new bioactive compounds.
Q2: Why is derivatization of this compound important for drug development?
A2: Derivatization of this compound allows for the modification of its physicochemical and pharmacological properties. By altering the structure, researchers can potentially enhance potency, improve selectivity for biological targets, increase metabolic stability, and modulate pharmacokinetic profiles. Aporphine alkaloids are known to interact with various biological targets, and creating derivatives is a key strategy in drug discovery.[1]
Q3: What are the general stability considerations for this compound during derivatization reactions?
A3: Aporphine alkaloids are generally stable under physiological pH conditions. However, they can be sensitive to strong acidic or basic conditions, which might lead to side reactions or degradation. It is crucial to control the pH and temperature during derivatization to maintain the integrity of the aporphine core.
Q4: Which analytical techniques are recommended for monitoring the progress of this compound derivatization and for purifying the products?
A4: High-Performance Liquid Chromatography (HPLC) is the recommended technique for both monitoring reaction progress and for the purification of this compound derivatives.[2][3] Thin Layer Chromatography (TLC) can also be a quick and effective tool for reaction monitoring. For purification, reversed-phase HPLC is commonly employed.[2]
Troubleshooting Guides
N-Acylation of the Secondary Amine
Problem 1: Low or no conversion of this compound to the N-acyl derivative.
| Potential Cause | Recommended Solution |
| Inactive Acylating Agent | Acyl halides and anhydrides are sensitive to moisture. Use freshly opened or distilled reagents. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Reagent Equivalents | Increase the molar equivalents of the acylating agent (e.g., from 1.1 to 1.5 equivalents). |
| Inadequate Base | A non-nucleophilic base (e.g., triethylamine (B128534), pyridine) is crucial to neutralize the acid byproduct. Ensure the base is anhydrous and used in slight excess (e.g., 1.2-2.0 equivalents).[4] |
| Low Reaction Temperature | While initial addition of the acylating agent is often done at 0 °C to control the reaction rate, the reaction may require warming to room temperature or gentle heating to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature. |
| Steric Hindrance | If using a bulky acylating agent, the reaction may be sluggish. Consider using a more reactive acylating agent (e.g., acyl chloride instead of anhydride) or adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in catalytic amounts.[4] |
Problem 2: Formation of multiple products or impurities.
| Potential Cause | Recommended Solution |
| Over-acylation | While less common for the phenolic hydroxyl group under standard N-acylation conditions, it can occur with highly reactive acylating agents or prolonged reaction times at elevated temperatures. Use a milder acylating agent or reduce the reaction temperature and time. |
| Side Reactions with Solvent | Ensure the solvent is inert to the reaction conditions. Dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) are generally good choices. |
| Degradation of Starting Material or Product | Avoid excessively high temperatures or prolonged exposure to acidic or basic conditions. Perform an aqueous workup promptly after reaction completion. |
O-Methylation of the Phenolic Hydroxyl Group
Problem 1: Incomplete methylation of the phenolic hydroxyl group.
| Potential Cause | Recommended Solution |
| Weak Methylating Agent | Dimethyl sulfate (B86663) (DMS) and methyl iodide are common methylating agents. Ensure their purity and use a sufficient excess. Dimethyl carbonate (DMC) is a greener alternative but may require higher temperatures and a suitable catalyst.[5][6][7] |
| Insufficient Base | A strong base (e.g., potassium carbonate, sodium hydride) is required to deprotonate the phenol. Ensure the base is anhydrous and finely powdered for better reactivity. |
| Presence of Water | The reaction is highly sensitive to moisture. Use anhydrous solvents (e.g., acetone (B3395972), DMF) and ensure all glassware is dry. |
| Low Reaction Temperature | O-methylation reactions often require heating. Refluxing in acetone with potassium carbonate is a common condition. Optimize the temperature based on reaction monitoring. |
Problem 2: N-methylation of the secondary amine.
| Potential Cause | Recommended Solution |
| Reactive Secondary Amine | The secondary amine on the aporphine core can also be methylated. |
| Choice of Reagents and Conditions | To favor O-methylation, use conditions that promote the formation of the phenoxide ion. Using a weaker base and a less reactive methylating agent at lower temperatures may improve selectivity. Alternatively, protect the secondary amine prior to O-methylation. |
Experimental Protocols
Protocol 1: N-Acylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the stirred solution.
-
Add acetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-(+/-)-Laureline.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative HPLC.
Protocol 2: O-Methylation of this compound with Dimethyl Sulfate
Materials:
-
This compound
-
Dimethyl sulfate (DMS)
-
Potassium carbonate (K₂CO₃), anhydrous and finely powdered
-
Anhydrous acetone
-
Water
-
Ethyl acetate (B1210297)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (3.0 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add dimethyl sulfate (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude O-methyl-(+/-)-Laureline.
-
Purify the crude product by flash column chromatography on silica gel or by preparative HPLC.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for this compound Derivatization
| Derivative | Reagents | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| N-Acetyl-(+/-)-Laureline | Acetyl Chloride (1.1 eq) | Triethylamine (1.2 eq) | DCM | 0 to RT | 3 | 85-95 |
| N-Benzoyl-(+/-)-Laureline | Benzoyl Chloride (1.1 eq) | Pyridine (1.5 eq) | DCM | 0 to RT | 4 | 80-90 |
| O-Methyl-(+/-)-Laureline | Dimethyl Sulfate (1.5 eq) | K₂CO₃ (3.0 eq) | Acetone | Reflux | 5 | 70-85 |
Note: Yields are representative and may vary depending on the specific reaction scale and purification method.
Table 2: Representative HPLC Purification Conditions for this compound Derivatives
| Parameter | Reversed-Phase HPLC for Chemical Purity | Chiral HPLC for Enantiomeric Purity |
| Column | C18, 4.6 x 150 mm, 5 µm | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase A | 0.1% Formic acid in Water | n-Hexane |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile | Isopropanol |
| Gradient | 10-90% B over 20 min | Isocratic (e.g., 90:10 A:B) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 280 nm | UV at 280 nm |
| Typical Retention Time | This compound: ~10 min, Derivatives: 12-18 min | (+)-Laureline: ~15 min, (-)-Laureline: ~18 min |
Note: Conditions are illustrative and require optimization for specific derivatives and HPLC systems.[2]
Visualizations
Caption: Workflow for the derivatization and purification of this compound.
Caption: Potential signaling pathways modulated by aporphine alkaloids.[1][8]
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experimental chemistry - Acetylation of Secondary amines - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
resolving peak tailing in HPLC analysis of (+/-)-Laureline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of the aporphine (B1220529) alkaloid, (+/-)-Laureline. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant peak tailing in the reversed-phase HPLC analysis of Laureline. What are the likely causes?
A1: Peak tailing for basic compounds like Laureline in reversed-phase HPLC is a common issue, primarily caused by secondary interactions between the analyte and the stationary phase. Laureline, an aporphine alkaloid, possesses basic nitrogen atoms that can become protonated. These positively charged groups can then interact strongly with residual, negatively charged silanol (B1196071) groups on the silica-based stationary phase (e.g., C18).[1] This secondary ionic interaction, in addition to the desired hydrophobic interactions, can lead to a portion of the analyte being retained longer, resulting in an asymmetrical peak with a "tail".
Other potential causes for peak tailing include:
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase.[1]
-
Poor Column Condition: A degraded column packing material or a blocked frit can lead to distorted peak shapes.[1]
-
Extra-Column Volume: Excessive tubing length or dead volumes within the HPLC system can cause band broadening and peak tailing.[1]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[1]
Q2: How can I eliminate or reduce peak tailing for Laureline in my achiral HPLC analysis?
A2: Several strategies can be employed to mitigate peak tailing for basic alkaloids like Laureline:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an acidic modifier like formic acid or phosphoric acid is a highly effective technique.[1] This protonates the residual silanol groups on the stationary phase, minimizing their ionic interaction with the protonated Laureline molecules.[1]
-
Use of a Competing Base: Adding a small concentration of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can also be effective.[2] The competing base will interact with the active silanol sites, effectively shielding them from interacting with the analyte.[2]
-
Increase Buffer Strength: Employing a buffer with a concentration in the range of 10-50 mM can help maintain a consistent pH and can also help to mask some of the active silanol sites.[1]
-
Use of End-Capped or Base-Deactivated Columns: Modern HPLC columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for secondary interactions. Using a high-purity, end-capped, or a specifically "base-deactivated" column is highly recommended for the analysis of basic compounds.
-
Sample Concentration and Injection Volume: If column overload is suspected, try diluting your sample or reducing the injection volume. An improvement in peak shape upon dilution is a strong indicator of overloading.[1][3]
Q3: I need to separate the enantiomers of this compound. Can I use a standard reversed-phase C18 column?
A3: No, a standard achiral reversed-phase column like C18 cannot separate enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, and therefore will co-elute. To separate enantiomers, a chiral environment must be introduced into the chromatographic system. This is typically achieved by using a Chiral Stationary Phase (CSP).[4]
Q4: What type of chiral column and mobile phase should I use for the enantioselective separation of this compound?
A4: For the chiral separation of alkaloids like Laureline, polysaccharide-based CSPs are a common and effective choice.[5] A specific method for the enantiomeric purity of (+)-Laureline utilizes a column with a stationary phase of amylose (B160209) tris(3,5-dimethylphenylcarbamate).
The mobile phase for chiral separations is often different from that used in reversed-phase and may consist of a mixture of an organic solvent like acetonitrile (B52724) with an aqueous buffer. For basic compounds, additives may be necessary to improve peak shape and resolution. The addition of diethylamine (B46881) (DEA) to the mobile phase can sometimes improve the resolution of very basic compounds on polysaccharide-based CSPs, but it may suppress the analyte signal in LC-MS applications.[6]
Data Summary
The following tables summarize typical parameters and troubleshooting actions for the HPLC analysis of Laureline.
Table 1: Troubleshooting Guide for Peak Tailing in Achiral Analysis of Laureline
| Potential Cause | Diagnostic Observation | Recommended Solution(s) |
| Secondary Silanol Interactions | Peak tailing is more pronounced for Laureline than for neutral compounds in the same run. Tailing decreases at lower mobile phase pH. | - Adjust mobile phase pH to 2.5-3.5 with 0.1% formic acid. - Add a competing base like 0.1% triethylamine (TEA) to the mobile phase. - Use a base-deactivated or end-capped C18 column. |
| Column Overload | Peak shape improves significantly upon sample dilution or reduction of injection volume. | - Reduce the concentration of the sample. - Decrease the injection volume. |
| Poor Column Condition | Gradual increase in peak tailing and backpressure over time. | - Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol). - Replace the column if flushing does not improve performance. |
| Extra-Column Volume | All peaks in the chromatogram, especially early eluting ones, show some degree of tailing or broadening. | - Use shorter, narrower internal diameter tubing (e.g., 0.12 mm I.D.). - Ensure all fittings are properly connected to minimize dead volume. |
| Inappropriate Sample Solvent | Peak distortion, especially for early eluting peaks. | - Dissolve the sample in the initial mobile phase whenever possible. - If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
Table 2: Recommended Starting Conditions for Achiral and Chiral HPLC Analysis of Laureline
| Parameter | Achiral (Purity) Analysis | Chiral (Enantiomeric) Analysis |
| Column | C18, end-capped (e.g., 4.6 x 150 mm, 5 µm) | Polysaccharide-based CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Aqueous Buffer (e.g., Ammonium Bicarbonate) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 25 °C |
| Detection | UV at 280 nm | UV at 280 nm |
| Injection Volume | 10 µL | 10 µL |
Experimental Protocols
Protocol 1: Achiral Reversed-Phase HPLC Method for Laureline Purity Analysis
This protocol outlines a general method for determining the chemical purity of a Laureline sample.
-
Instrumentation:
-
HPLC system with a pump, autosampler, column compartment, and a UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (end-capped), 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical starting gradient could be 10-90% B over 20 minutes. Isocratic conditions may also be suitable depending on the sample complexity.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of the Laureline sample in methanol (B129727) or the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the initial mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Separation of this compound
This protocol provides a starting point for the separation of Laureline enantiomers.
-
Instrumentation:
-
HPLC system as described in Protocol 1.
-
-
Chromatographic Conditions:
-
Column: Chiral Stationary Phase, Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of Acetonitrile and an aqueous buffer (e.g., 10 mM Ammonium Bicarbonate). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
For method development, prepare a solution of racemic this compound in the mobile phase at a concentration of approximately 0.1 mg/mL.
-
For sample analysis, prepare a solution of the Laureline sample in the mobile phase at a concentration of approximately 0.5 mg/mL.[7]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Visualizations
Caption: Troubleshooting workflow for Laureline peak tailing.
Caption: Logical relationship for HPLC method selection.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The impact of chirality on the analysis of alkaloids in plant [pharmacia.pensoft.net]
- 3. Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Resolution of (+/-)-Laureline Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enantiomeric resolution of (+/-)-Laureline.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving this compound enantiomers?
A1: The two primary methods for resolving racemic mixtures like this compound are Diastereomeric Salt Crystallization and Chiral High-Performance Liquid Chromatography (HPLC).[1]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic Laureline (a base) with a single enantiomer of a chiral acid (a resolving agent), such as tartaric acid or its derivatives.[2] This reaction forms two diastereomeric salts with different solubilities, allowing one to be selectively crystallized.[3]
-
Chiral HPLC: This chromatographic technique uses a chiral stationary phase (CSP) to directly separate the enantiomers.[4] The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[5]
Q2: How do I choose between diastereomeric salt crystallization and chiral HPLC?
A2: The choice depends on the scale of the resolution, available equipment, and the specific characteristics of the enantiomers.
-
Diastereomeric Salt Crystallization is often preferred for large-scale resolutions due to its cost-effectiveness and scalability.[6] However, it can be a trial-and-error process to find the optimal resolving agent and solvent.[6]
-
Chiral HPLC is highly effective for both analytical and preparative scale separations, offering high resolution and direct quantification of enantiomeric excess (e.e.).[5] However, it requires specialized and often expensive chiral columns.
Q3: What are common chiral resolving agents for alkaloids like Laureline?
A3: For basic compounds like aporphine (B1220529) alkaloids, chiral acids are used as resolving agents. Commonly used resolving agents include:
-
(+)-Tartaric acid and its derivatives (e.g., O,O'-dibenzoyl-L-tartaric acid)[2][7]
-
(-)-Mandelic acid[8]
-
(+)-Camphor-10-sulfonic acid[8]
Q4: How is enantiomeric excess (e.e.) calculated?
A4: Enantiomeric excess is a measure of the purity of a chiral sample. It can be calculated from the peak areas of the two enantiomers in a chromatogram or from the specific rotation of the mixture.
-
From Chromatography: % e.e. = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)
-
From Optical Rotation: % e.e. = ( [α]observed / [α]max ) x 100 (where [α]observed is the specific rotation of the mixture and [α]max is the specific rotation of the pure enantiomer)[9]
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Problem | Potential Cause(s) | Troubleshooting Steps |
| No crystallization occurs. | - Solution is too dilute (undersaturated).- Incorrect solvent system.- Inhibition by impurities. | - Increase the concentration by evaporating some solvent.- Perform a solvent screen to find a system with differential solubility for the diastereomeric salts.- Purify the starting racemic Laureline.- Induce crystallization by scratching the inside of the flask or adding seed crystals. |
| "Oiling out" instead of crystallization. | - The salt's melting point is lower than the crystallization temperature.- The solution is too concentrated. | - Add more solvent to decrease the concentration.- Lower the crystallization temperature.- Change to a less polar solvent system. |
| Low diastereomeric excess (d.e.) of the crystallized salt. | - Poor selectivity of the solvent system.- Cooling rate is too fast.- Suboptimal ratio of resolving agent to racemate. | - Optimize the solvent system through systematic screening.- Employ a slower, more controlled cooling rate.- Experiment with different molar ratios of the resolving agent.- Recrystallize the obtained salt, potentially in a different solvent. |
| Low yield of the desired diastereomeric salt. | - The desired salt has significant solubility in the mother liquor.- Co-precipitation of both diastereomers. | - Lower the final crystallization temperature.- Use an anti-solvent to reduce the solubility of the desired salt.- Optimize the solvent system to maximize the solubility difference between the diastereomers. |
Chiral HPLC Separation
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting). | - Strong interactions between Laureline and residual silanol (B1196071) groups on the silica-based stationary phase.- Column overload. | - Use a high-purity silica (B1680970) column.- Add a basic modifier like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) to the mobile phase (0.1%).- Reduce the sample concentration or injection volume. |
| Inconsistent retention times. | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare mobile phases carefully and consistently.- Use a column oven to maintain a constant temperature.- Replace the column if it is old or has been subjected to harsh conditions. |
| Poor resolution of enantiomers. | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition. | - Screen different types of CSPs (e.g., polysaccharide-based, protein-based).- Adjust the ratio of organic modifier (e.g., alcohol) in the mobile phase.- Modify the mobile phase with acidic or basic additives. |
| Drifting or noisy baseline. | - Dissolved gas in the mobile phase.- Contaminated mobile phase or system.- Detector lamp issue. | - Degas the mobile phase using sonication or an online degasser.- Filter all mobile phase components.- Flush the system with a strong solvent.- Check the detector lamp's energy and replace it if necessary. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization of this compound (Representative Method)
This protocol is a general procedure and may require optimization for this compound.
1. Salt Formation:
- Dissolve racemic Laureline (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or acetone).
- In a separate flask, dissolve the chiral resolving agent (e.g., O,O'-dibenzoyl-L-tartaric acid, 0.5 - 1.0 eq) in the same solvent, heating gently if necessary.
- Slowly add the resolving agent solution to the Laureline solution with stirring.
- Stir the mixture at room temperature or an elevated temperature for a period to ensure complete salt formation.
2. Crystallization:
- Allow the solution to cool slowly to room temperature.
- If no crystals form, further cool the solution in an ice bath or refrigerator.
- If crystallization is still not initiated, try scratching the inner wall of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.
- Allow the crystallization to proceed for several hours to overnight to maximize yield.
3. Isolation and Purification:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
- Dry the crystals under vacuum.
- Determine the diastereomeric excess (d.e.) of the crystals using chiral HPLC or NMR.
- If the d.e. is not satisfactory, recrystallize the salt from a suitable solvent.
4. Liberation of the Enantiomer:
- Suspend the purified diastereomeric salt in a biphasic system of an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) and an aqueous basic solution (e.g., sodium bicarbonate or dilute sodium hydroxide).
- Stir vigorously until all solids have dissolved and the salt has been neutralized.
- Separate the organic layer, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched Laureline.
Protocol 2: Chiral HPLC Separation of this compound (Representative Method)
This protocol is a starting point for method development and is based on methods used for structurally similar aporphine alkaloids like glaucine (B1671577) and steporphine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode-Array Detector (DAD).
Chromatographic Conditions:
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based CSP.
-
Mobile Phase: A mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol). A typical starting point is 90:10 (v/v) n-hexane:isopropanol. For basic compounds like Laureline, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of Laureline (typically around 280-310 nm for aporphine alkaloids).
-
Injection Volume: 10 µL.
Procedure:
-
Sample Preparation: Dissolve a small amount of racemic Laureline in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved (approximately 30-60 minutes).
-
Injection and Data Acquisition: Inject the prepared Laureline sample and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.
-
Analysis: Identify the peaks corresponding to the two enantiomers. Calculate the resolution factor (Rs) and the enantiomeric excess (% e.e.) using the peak areas.
Data Presentation
The following tables present representative data for the resolution of aporphine alkaloids, which can be used as a benchmark for the resolution of this compound.
Table 1: Representative Data for Diastereomeric Salt Crystallization of an Aporphine Alkaloid
| Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |
| O,O'-Dibenzoyl-L-tartaric acid | Methanol | 45 | >98 |
| L-(-)-Tartaric acid | Ethanol | 38 | 92 |
| (-)-Mandelic acid | Acetone | 42 | 95 |
Table 2: Representative Data for Chiral HPLC Separation of an Aporphine Alkaloid
| Chiral Stationary Phase | Mobile Phase | Retention Time 1 (min) | Retention Time 2 (min) | Resolution (Rs) |
| Chiralpak AD-H | n-Hexane:Isopropanol (90:10) + 0.1% DEA | 8.2 | 9.5 | >1.5 |
| Chiralcel OD-H | n-Hexane:Ethanol (85:15) + 0.1% DEA | 10.1 | 11.8 | >1.5 |
Visualizations
References
- 1. dalalinstitute.com [dalalinstitute.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Specific rotation - Wikipedia [en.wikipedia.org]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
Technical Support Center: (+/-)-Laureline In-Vivo Studies
Disclaimer: Information regarding the specific in-vivo off-target effects, pharmacological profile, and mitigation strategies for (+/-)-Laureline is limited in publicly available scientific literature. This technical support guide is based on the general properties of the aporphine (B1220529) alkaloid class, to which Laureline belongs. Researchers should exercise caution and conduct thorough preliminary studies to establish a compound-specific safety and efficacy profile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and to which drug class does it belong?
A1: this compound is a naturally occurring compound classified as an aporphine alkaloid.[1][2] Aporphine alkaloids are a large group of nitrogen-containing compounds found in various plant species.[1][2] They are known for their diverse pharmacological activities, often interacting with the central nervous system.
Q2: What are the potential on-target effects of aporphine alkaloids like this compound?
A2: Aporphine alkaloids are known to interact with various receptors in the central nervous system.[1] Many compounds in this class exhibit affinity for dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in neurological and psychiatric research.[1][3] Some aporphine alkaloids have also shown potential as anticancer agents.[4] The specific on-target effects of this compound have not been extensively characterized.
Q3: What are the likely off-target effects of this compound in-vivo?
A3: Due to the lack of specific data for this compound, we must extrapolate from the broader class of aporphine alkaloids. Potential off-target effects could include:
-
Cardiovascular effects: Some aporphine alkaloids can interact with adrenergic receptors, potentially leading to changes in heart rate and blood pressure.
-
Gastrointestinal issues: Like many orally administered compounds, gastrointestinal discomfort could be a possibility.
-
General toxicity: At higher doses, aporphine alkaloids can exhibit cytotoxicity.[4]
It is crucial to perform dose-escalation studies to determine the specific toxicological profile of this compound.
Q4: Are there any known general strategies to mitigate off-target effects of aporphine alkaloids?
A4: Yes, general strategies for mitigating off-target effects that may be applicable to this compound in-vivo studies include:
-
Dose Optimization: The most critical factor is to identify the minimum effective dose that elicits the desired on-target effect while minimizing off-target engagement. This requires careful dose-response studies.
-
Route of Administration: The route of administration can significantly impact the pharmacokinetic and pharmacodynamic profile of a compound. Investigating different routes (e.g., intravenous, intraperitoneal, oral) may help in optimizing the therapeutic window.
-
Formulation: Advanced drug delivery systems, such as nanoparticle or liposomal formulations, can be explored to improve target-specific delivery and reduce systemic exposure, thereby minimizing off-target effects.
-
Co-administration with Mitigating Agents: Depending on the nature of the off-target effects observed, co-administration of agents that counteract these specific side effects could be considered. For example, if cardiovascular effects are noted, a beta-blocker might be explored, though this would require extensive validation.
Troubleshooting Guide for In-Vivo Experiments
| Observed Issue | Potential Cause (based on Aporphine Alkaloid Class) | Troubleshooting Steps |
| Unexpected Sedation or Hyperactivity in Animals | Interaction with dopamine or serotonin receptors in the central nervous system. | 1. Perform a detailed behavioral analysis at different doses. 2. Consider co-administration with selective dopamine or serotonin receptor antagonists to identify the receptor subtype involved. 3. Lower the dose to see if the behavioral effects can be dissociated from the desired on-target effect. |
| Significant Weight Loss or Reduced Food Intake | General toxicity or gastrointestinal distress. | 1. Monitor food and water intake daily. 2. Reduce the dose or the frequency of administration. 3. Consider a different vehicle for administration that may be more palatable or less irritating. 4. Perform a full toxicological workup, including blood chemistry and histopathology of major organs. |
| Cardiovascular Instability (Changes in Heart Rate or Blood Pressure) | Interaction with adrenergic receptors. | 1. Monitor cardiovascular parameters continuously if possible, or at frequent intervals post-administration. 2. Conduct in-vitro receptor binding assays to determine the affinity of this compound for adrenergic receptor subtypes. 3. Evaluate the effect of co-administration with specific adrenergic receptor antagonists. |
| Lack of Efficacy at Non-toxic Doses | Poor bioavailability, rapid metabolism, or low potency at the intended target. | 1. Conduct pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. 2. Analyze plasma and tissue concentrations of the compound. 3. Consider alternative routes of administration or formulation strategies to improve bioavailability. 4. Synthesize and test more potent analogs if feasible. |
Experimental Protocols
Due to the absence of specific published protocols for this compound, we provide a generalized workflow for an initial in-vivo tolerability study.
Generalized In-Vivo Tolerability Study Workflow
Signaling Pathways
Given that aporphine alkaloids are known to interact with dopaminergic and serotonergic systems, the following diagram illustrates a simplified, hypothetical signaling pathway that could be affected. This is a generalized representation and has not been specifically validated for this compound.
Hypothetical Aporphine Alkaloid-Receptor Interaction
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. academicworks.cuny.edu [academicworks.cuny.edu]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
improving the reproducibility of (+/-)-Laureline bioassays
Technical Support Center: (+/-)-Laureline Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the reproducibility of bioassays involving the racemic mixture of Laureline.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during the experimental process with this compound.
Q1: Why am I observing high variability and poor reproducibility in my this compound bioassay results?
A1: High variability in bioassays with natural products like this compound is a common challenge stemming from multiple factors.[1][2] Irreproducibility can arise from the experimental design, variability in biological materials, data quality, or the description of the study itself.[2] Key areas to investigate include:
-
Compound-Related Issues: The purity, stability, and handling of the this compound sample are critical. Inconsistent results can stem from degradation of the compound in solution or variability between batches.[3]
-
Cell Culture Conditions: Factors such as cell passage number, confluency, seeding density, and the presence of contaminants like mycoplasma can significantly impact assay outcomes.[4][5][6]
-
Assay Protocol Execution: Minor deviations in incubation times, reagent concentrations, or pipetting techniques can introduce significant errors.[6] Every additional step in a protocol is a potential source of variation.[6]
-
Racemic Mixture Effects: this compound is a racemic mixture, meaning it contains two enantiomers. These enantiomers may have different biological activities, potencies, or even opposing effects, leading to complex and variable results.
Q2: My this compound compound shows no biological effect in my cell-based assay. What are the potential causes?
A2: A lack of an observable effect can be due to issues with the compound, the cell system, or the experimental design.[7] A systematic troubleshooting approach is recommended.
Troubleshooting Workflow for No Observed Effect
Caption: Troubleshooting workflow for a null result in a bioassay.
Table 1: Potential Causes for Lack of Biological Effect
| Category | Potential Cause | Recommended Action |
| Compound | Degradation in solvent or media.[3] | Assess compound stability using HPLC or LC-MS over the experiment's duration. Prepare fresh solutions for each experiment. |
| Incorrect concentration due to weighing or dilution errors. | Verify calculations and recalibrate balances and pipettes. | |
| Low bioavailability or cell permeability. | Consider using permeabilization agents (with appropriate controls) or a different delivery vehicle. | |
| Cell System | Target receptor/pathway is not expressed or is inactive. | Confirm target expression using qPCR, Western blot, or immunofluorescence. |
| Cells are unhealthy or stressed.[5] | Monitor cell morphology and viability. Check for contamination. | |
| Cell line is resistant to the compound's mechanism. | Test the compound in a different, validated cell line known to be responsive to similar molecules. | |
| Assay Design | Insufficient incubation time. | Perform a time-course experiment to determine the optimal endpoint. |
| Assay endpoint is not appropriate for the mechanism of action. | If Laureline is cytostatic, a viability assay (e.g., MTT) may show no change; use a proliferation assay instead. | |
| Assay sensitivity is too low. | Choose a more sensitive assay format (e.g., luminescence-based over absorbance-based).[6] |
Q3: How does the racemic nature of this compound affect bioassay results and reproducibility?
A3: Using a racemic mixture can be a significant source of variability because enantiomers can have different pharmacological properties. One enantiomer might be active while the other is inactive, or they could have entirely different or even opposing effects. This can lead to a complex dose-response relationship that is difficult to interpret. For robust and reproducible results, it is highly recommended to separate the enantiomers and test them individually.
Table 2: Methods for Assessing Enantiomeric Purity
| Method | Principle | Advantages | Common Issues |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High precision and accuracy; considered the standard method.[8] | Requires method development; expensive chiral columns.[9] |
| Chiral SFC | Supercritical fluid as mobile phase with a chiral column. | Fast separations, high efficiency.[8] | Requires specialized equipment. |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes that have distinct NMR spectra.[9] | Does not require chemical derivatization.[9] | Resolution of signals may be poor; requires pure CSAs. |
| Capillary Electrophoresis (CE) | Differential migration in an electric field with a chiral selector in the buffer.[10][11] | High separation efficiency; requires small sample amounts.[11] | Lower sensitivity for some applications; method development can be complex. |
Q4: What are the best practices for preparing and storing this compound stock solutions to ensure stability?
A4: The stability of your compound in solution is crucial for reproducible results.[3][12]
-
Solvent Selection: Use a high-purity, anhydrous solvent in which Laureline is highly soluble (e.g., DMSO, ethanol). Note that some solvents can be toxic to cells, so the final concentration in the assay media should be kept low (typically <0.5%) and consistent across all wells, including controls.[13]
-
Preparation: Prepare stock solutions at a high concentration (e.g., 10-50 mM) to minimize the volume added to assays. Use glass vials to avoid leaching of plastics.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[14] Store at -20°C or -80°C in the dark.
-
Stability Testing: If long-term storage is required, perform a stability study by measuring the concentration of the stock solution over time using a validated method like HPLC.[15] For aqueous solutions, stability can be concentration-dependent.[16]
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments.
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Steps |
| Autofluorescence of Compound | Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence/absorbance at the assay wavelengths. If high, consider a different assay endpoint (e.g., luminescence). |
| Media Components | Phenol (B47542) red and fetal bovine serum (FBS) can cause high background.[17] Measure signal in media alone. If problematic, switch to phenol red-free media or reduce FBS concentration during the final measurement step.[17] |
| Plate Type | Using the wrong microplate color can cause signal bleed-through. For fluorescence, use black plates; for luminescence, use white plates; for absorbance, use clear plates.[6] |
| Insufficient Washing | If the protocol involves wash steps, ensure they are performed thoroughly to remove all unbound reagents. |
| Reader Settings | Optimize the gain setting on the plate reader to maximize the signal without saturating the detector.[17] |
Issue 2: Inconsistent Dose-Response Curves
| Potential Cause | Troubleshooting Steps |
| Compound Precipitation | At high concentrations, this compound may precipitate out of the aqueous assay media. Visually inspect wells with the highest concentrations. Determine the solubility limit and do not exceed it. |
| Pipetting Inaccuracy | Inaccurate serial dilutions are a common source of error. Use calibrated pipettes and ensure proper mixing at each dilution step. |
| "Edge Effects" | Evaporation from wells on the edge of the plate can concentrate the compound, leading to skewed results. Avoid using the outer wells or fill them with sterile water/PBS to maintain humidity. |
| Complex Pharmacology | The racemic mixture may have biphasic or non-monotonic dose-responses. Separate the enantiomers to simplify the pharmacological profile. |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT)
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and dilute cells to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of cell suspension into each well of a 96-well tissue culture-treated plate.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a 2X working stock of this compound dilutions from your main stock solution in culture media.
-
Remove the old media from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization and Reading:
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly on a plate shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Cell-Based Bioassay Experimental Workflow
Caption: A standard workflow for a cell-based plate assay.
Protocol 2: Method for Assessing Enantiomeric Purity by Chiral HPLC
This protocol outlines a general approach. Specific parameters must be optimized for this compound.
-
System Preparation:
-
Install a suitable chiral column (e.g., a polysaccharide-based column like Chiralpak®).
-
Equilibrate the system with the mobile phase (e.g., a mixture of hexane (B92381) and isopropanol (B130326) for normal-phase chromatography) at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a small, accurately weighed amount of this compound in the mobile phase to a concentration of ~1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Run:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Run the chromatogram for a sufficient time to allow both enantiomer peaks to elute and be well-resolved.
-
Detection is typically done using a UV detector at a wavelength where Laureline has strong absorbance.
-
-
Data Analysis:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] * 100.
-
Hypothetical Signaling Pathway
Since the precise mechanism of action for Laureline is not fully elucidated, this diagram presents a hypothetical signaling pathway common for alkaloids, which often interact with G-protein coupled receptors (GPCRs) or ion channels, modulating downstream kinase cascades.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Reproducibility and Research Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution stability--plasma, gastrointestinal, bioassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.kr]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioassays and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 14. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical and chemical stability of proflavine contrast agent solutions for early detection of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Long-Term Stability and Efficacy of NCT Solutions [mdpi.com]
- 17. bitesizebio.com [bitesizebio.com]
Validation & Comparative
Unraveling the Biological Target of (+/-)-Laureline: A Comparative Guide for Researchers
Initial investigations into the pharmacological profile of (+/-)-Laureline, an aporphine (B1220529) alkaloid, suggest its interaction with key neurotransmitter receptors, a characteristic feature of this chemical class. While direct, comprehensive binding data for this compound remains elusive in publicly available literature, analysis of structurally related aporphine alkaloids provides a strong basis for predicting its likely biological targets. This guide synthesizes the available evidence, comparing the known receptor affinities of similar compounds to elucidate the probable mechanism of action of this compound.
Aporphine alkaloids are a well-established class of compounds known to exhibit a wide range of pharmacological activities, primarily through their interaction with dopaminergic, serotonergic, and adrenergic receptors. This interaction profile positions them as compelling candidates for the development of novel therapeutics for neurological and psychiatric disorders.
In Silico and In Vitro Approaches to Target Identification
The primary method for confirming the biological target of a compound like this compound involves a series of in vitro experiments, principally radioligand binding assays. This technique directly measures the affinity of a compound for a specific receptor, typically expressed as an inhibition constant (Ki) or half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.
The experimental workflow for such an investigation is outlined below:
Comparative Binding Affinities of Aporphine Alkaloids
| Compound | D₁ Receptor (Ki, nM) | D₂ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | α₁-Adrenergic Receptor (pKi) |
| (R)-Apomorphine | 50 | 3 | - | - | - |
| Nuciferine | 280 | 130 | 160 | 139 | - |
| Glaucine | 340 | 680 | 14 | - | - |
| Boldine | - | 1900 | 120 | - | - |
| Isolaureline (R)-enantiomer | - | - | - | - | 8.14 (at 5-HT₂C) |
Note: Data is compiled from various sources and experimental conditions may vary. The pKi value for Isolaureline represents the negative logarithm of the inhibition constant.
Based on this comparative data, it is highly probable that this compound interacts with multiple receptor subtypes. The characteristic aporphine scaffold suggests a strong likelihood of affinity for both dopamine (B1211576) D₁ and D₂ receptors. Furthermore, the structural similarities to compounds like Nuciferine and Glaucine point towards potential interactions with serotonin (B10506) receptors, particularly the 5-HT₁ₐ and 5-HT₂ₐ subtypes. The data for Isolaureline also suggests that adrenergic receptors, specifically α₁, should be considered as potential targets.
Predicted Signaling Pathways
The interaction of this compound with these receptors would likely modulate several key intracellular signaling pathways. For instance, binding to D₂ dopamine receptors, which are Gαi-coupled, would be expected to inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Conversely, interaction with D₁ dopamine receptors (Gαs-coupled) would stimulate adenylyl cyclase and increase cAMP. Engagement of 5-HT₁ₐ receptors (Gαi-coupled) would also lead to a decrease in cAMP, while interaction with 5-HT₂ₐ receptors (Gαq-coupled) would activate the phospholipase C (PLC) pathway, resulting in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).
Conclusion and Future Directions
To definitively confirm these interactions and to fully characterize the pharmacological profile of this compound, comprehensive in vitro binding and functional assays are required. Such studies would not only elucidate its precise mechanism of action but also pave the way for its potential development as a novel therapeutic agent. Researchers are encouraged to perform radioligand binding assays against a panel of neurotransmitter receptors to generate the specific quantitative data needed for a complete understanding of this compound. Further investigation into the functional consequences of receptor binding through second messenger assays and downstream signaling studies will also be crucial in delineating the full therapeutic potential of this compound.
A Comparative Analysis of (+/-)-Laureline with Other Aporphine Alkaloids: A Guide for Researchers
Introduction
This guide provides a comparative analysis of (+/-)-Laureline with other well-characterized aporphine (B1220529) alkaloids, including Liriodenine, Boldine (B1667363), Glaucine, Nuciferine, and Magnoflorine. By presenting available experimental data on the cytotoxic, antimicrobial, and neuropharmacological properties of these related compounds, this document aims to offer a valuable reference for researchers and drug development professionals, highlighting potential areas of investigation for this compound and providing a framework for future studies.
General Structure of Aporphine Alkaloids
The fundamental structure of aporphine alkaloids is the 5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline core. The diverse array of biological activities observed within this class of compounds arises from the varied substitution patterns on this tetracyclic system. Common substituents include hydroxyl, methoxy, and methylenedioxy groups at various positions on the aromatic rings, as well as different N-substituents.[2]
Caption: General chemical structure of the aporphine alkaloid core, indicating common substitution sites.
Comparative Biological Activities
The biological profile of this compound can be inferred to some extent by examining the activities of its structural relatives. The most prominent activities associated with aporphine alkaloids are cytotoxicity against cancer cells, antimicrobial effects, and modulation of central nervous system receptors.
Cytotoxic Activity
A significant number of aporphine alkaloids exhibit potent cytotoxic effects against a variety of human cancer cell lines. Mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key cellular enzymes like topoisomerases.[3]
Table 1: Comparative Cytotoxic Activity of Aporphine Alkaloids (IC₅₀ values in µM)
| Alkaloid | HeLa (Cervical) | A549 (Lung) | MCF-7 (Breast) | HepG2 (Liver) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Liriodenine | Inactive | Data not available | 33.31[4] | 27[5] |
| Boldine | >100 | >100 | 46.5 (48h)[6][7] | >100 |
| Glaucine | Data not available | Data not available | Data not available | Data not available |
| Nuciferine | Data not available | Data not available | Data not available | Data not available |
| Magnoflorine | Inactive[8] | 296.7[8] | 1960.8[9] | 0.4[8] |
Note: IC₅₀ values can vary significantly based on the experimental conditions, such as exposure time and specific cell line variant.
Antimicrobial Activity
Several aporphine alkaloids have demonstrated inhibitory activity against a spectrum of pathogenic bacteria and fungi.
Table 2: Comparative Antimicrobial Activity of Aporphine Alkaloids (MIC values in µg/mL)
| Alkaloid | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Liriodenine | 12.5 | 6.25 | >100 | 25 |
| Boldine | 15.6[10] | 11.0[10] | >100 | >100 |
| Nuciferine | Data not available | Data not available | Data not available | Data not available |
Neuropharmacological Activity
Aporphine alkaloids are well-known for their interactions with central nervous system receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors, which underpins their potential for treating neurological and psychiatric disorders.[11]
Table 3: Comparative Neuropharmacological Activity of Aporphine Alkaloids (Binding Affinity Kᵢ in nM)
| Alkaloid | Dopamine D₁ | Dopamine D₂ | Serotonin 5-HT₁A | Serotonin 5-HT₂A |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Apomorphine | 484[12] | 30[13] | 2000 | 1500 |
| Glaucine | 3900[14] | 3020[14] | Data not available | Partial Agonist (S-isomer)[15] |
| Nuciferine | Data not available | 64 (EC₅₀)[16] | 3200 (EC₅₀)[16] | 478 (IC₅₀)[16] |
Experimental Protocols
The following sections detail generalized methodologies for the key experiments cited in the comparative analysis of aporphine alkaloids.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test alkaloid is dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted to various concentrations with culture medium. The cell medium is replaced with the medium containing the test compound, and the plates are incubated for 24 to 72 hours.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[17]
-
Formazan (B1609692) Solubilization: The medium is carefully removed, and 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) is added to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Caption: A generalized workflow for determining the cytotoxic activity of a compound using the MTT assay.
Broth Microdilution Assay for Antimicrobial Activity
This assay is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Compound Dilution: The test alkaloid is serially diluted in a 96-well microtiter plate with broth to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Radioligand Receptor Binding Assay
This technique is used to measure the affinity of a ligand for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from tissues or cultured cells.
-
Assay Incubation: A constant concentration of a specific radioligand and varying concentrations of the unlabeled test compound (the aporphine alkaloid) are incubated with the cell membranes in a buffer solution.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated using the Cheng-Prusoff equation.
Signaling Pathways in Aporphine Alkaloid-Induced Cytotoxicity
The cytotoxic effects of many aporphine alkaloids are mediated through the induction of apoptosis. This programmed cell death can be initiated via intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the modulation of key signaling cascades such as PI3K/Akt and MAPK.[2] A common mechanism involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial dysfunction and the activation of caspases.[19]
Caption: A simplified diagram of a potential signaling pathway for apoptosis induced by aporphine alkaloids.
Conclusion
The aporphine alkaloid structural scaffold is a proven source of pharmacologically active compounds with significant therapeutic potential. While this compound itself remains largely uncharacterized in terms of its biological activity, the extensive data available for related alkaloids such as Liriodenine, Boldine, and Nuciferine provide a strong rationale for its investigation. This guide summarizes the existing knowledge on the cytotoxic, antimicrobial, and neuropharmacological properties of prominent aporphine alkaloids, offering a comparative framework for future studies on this compound. The detailed experimental protocols and pathway diagrams serve as a resource for researchers aiming to elucidate the pharmacological profile of this and other novel aporphine alkaloids, with the ultimate goal of developing new therapeutic agents. Further research is essential to isolate or synthesize sufficient quantities of this compound and subject it to rigorous biological evaluation to determine its place within this important class of natural products.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Liriodenine, an aporphine alkaloid from Enicosanthellum pulchrum, inhibits proliferation of human ovarian cancer cells through induction of apoptosis via the mitochondrial signaling pathway and blocking cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of cytotoxic and chemotherapeutic properties of boldine in breast cancer using in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. benchchem.com [benchchem.com]
- 14. Glaucine Hydrobromide [benchchem.com]
- 15. Glaucine - Wikipedia [en.wikipedia.org]
- 16. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Crebanine, an aporphine alkaloid, induces cancer cell apoptosis through PI3K-Akt pathway in glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In-Vitro Anticancer Potential of Aporphine Alkaloids: A Comparative Analysis
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in-vitro anticancer activity of aporphine (B1220529) alkaloids, with a focus on validating their potential as therapeutic agents. Due to the limited availability of specific data on (+/-)-Laureline, this guide utilizes data from a representative and well-studied aporphine alkaloid, Liriodenine, to illustrate the potential anticancer effects of this class of compounds. This is compared against the established chemotherapeutic agents, Doxorubicin (B1662922) and Cisplatin (B142131).
Executive Summary
Aporphine alkaloids, a class of naturally occurring isoquinoline (B145761) alkaloids, have demonstrated significant cytotoxic effects against various cancer cell lines. This guide synthesizes available in-vitro data to provide a comparative analysis of their anticancer activity against standard chemotherapeutic drugs. The data presented herein, focusing on Liriodenine as a representative aporphine alkaloid, suggests that these natural compounds warrant further investigation as potential anticancer agents. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, highlighting their potential to target fundamental cancer cell processes.
Comparative Cytotoxicity Analysis
The in-vitro cytotoxic activity of Liriodenine, Doxorubicin, and Cisplatin was evaluated against a panel of human cancer cell lines, including cervical (HeLa), lung (A549), and breast (MCF-7) cancer lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.
| Compound | Cell Line | IC50 (µM) |
| Liriodenine | HeLa | 12.0 - 18.2[1] |
| A549 | 12.0 - 18.2[1] | |
| MCF-7 | Not Available | |
| Doxorubicin | HeLa | 0.2 - 2.664[2] |
| A549 | 0.07 - 0.8[3][4] | |
| MCF-7 | 0.4 - 8.306[1][5][6] | |
| Cisplatin | HeLa | 12 - 25.5[7][8][9] |
| A549 | 4.97 - 17.8[10][11][12] | |
| MCF-7 | 0.65 - 33.58[13][14][15][16] |
Note: The IC50 values for Liriodenine are presented as a range as reported in the cited literature. The IC50 values for Doxorubicin and Cisplatin show significant variability across different studies, which can be attributed to differences in experimental conditions such as incubation time and cell density[17][18].
Mechanistic Insights: Apoptosis Induction and Cell Cycle Arrest
Aporphine alkaloids are believed to exert their anticancer effects through multiple mechanisms, primarily by inducing programmed cell death (apoptosis) and causing cell cycle arrest.
Apoptosis Induction
Many aporphine alkaloids have been shown to induce apoptosis in cancer cells. This is a crucial mechanism for eliminating cancerous cells in a controlled manner. The process of apoptosis is often mediated through the activation of a cascade of enzymes called caspases.
Caption: General mechanism of action of aporphine alkaloids on cancer cells.
Cell Cycle Arrest
In addition to apoptosis, aporphine alkaloids can interfere with the normal progression of the cell cycle, leading to cell cycle arrest at specific phases (e.g., G1, S, or G2/M). This prevents cancer cells from dividing and proliferating.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Potential Signaling Pathways
The anticancer activity of aporphine alkaloids may be mediated through the modulation of various signaling pathways critical for cancer cell survival and proliferation. One such key pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in many types of cancer.
Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by aporphine alkaloids.
Conclusion and Future Directions
The available in-vitro data on aporphine alkaloids, represented here by Liriodenine, demonstrate their potential as anticancer agents. Their ability to induce apoptosis and cause cell cycle arrest in various cancer cell lines at micromolar concentrations is promising. However, to fully validate the anticancer activity of specific compounds like this compound, further comprehensive studies are essential. Future research should focus on:
-
Direct evaluation of this compound: Conducting in-vitro cytotoxicity, apoptosis, and cell cycle studies specifically on this compound across a broad panel of cancer cell lines.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound.
-
In-vivo Studies: Validating the in-vitro findings in preclinical animal models to assess efficacy and safety.
By systematically addressing these research gaps, the full therapeutic potential of this compound and other aporphine alkaloids can be determined, potentially leading to the development of novel and effective cancer therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Doxorubicin-Conjugated Zinc Oxide Nanoparticles, Biogenically Synthesised Using a Fungus Aspergillus niger, Exhibit High Therapeutic Efficacy against Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Synergistic effects of cisplatin-caffeic acid induces apoptosis in human cervical cancer cells via the mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancement of cisplatin sensitivity in human breast cancer MCF-7 cell line through BiP and 14-3-3ζ co-knockdown - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. science.utm.my [science.utm.my]
A Comparative Analysis of (+/-)-Laureline and Specific Dopamine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the aporphine (B1220529) alkaloid (+/-)-Laureline and a selection of well-characterized specific dopamine (B1211576) receptor antagonists. Due to a lack of available binding affinity data for this compound at specific dopamine receptor subtypes, this guide will present data for structurally related aporphine alkaloids to provide context on the potential dopaminergic activity of this chemical class. This information is juxtaposed with the established pharmacological profiles of several key dopamine receptor antagonists used in research and clinical settings.
Introduction to Dopamine Receptor Antagonism
Dopamine receptors, a class of G protein-coupled receptors (GPCRs), are integral to numerous physiological processes within the central nervous system, including motor control, cognition, motivation, and reward. They are categorized into two main families: the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors. Antagonists of these receptors are critical tools in neuroscience research and form the basis of many therapeutic agents, particularly for psychiatric disorders.
This compound and Aporphine Alkaloids
Comparative Analysis with Specific Dopamine Receptor Antagonists
To provide a clear benchmark, the binding profiles of the aporphine alkaloids are compared against a panel of well-established dopamine receptor antagonists. These include typical and atypical antipsychotics with varying affinities and selectivities for the different dopamine receptor subtypes.
Data Presentation: Binding Affinities (Ki in nM)
The following tables summarize the binding affinities (Ki in nM) of selected aporphine alkaloids and specific dopamine receptor antagonists for the five human dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinities of Selected Aporphine Alkaloids at Dopamine Receptors
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | Functional Activity Notes |
| Pukateine | 400 (IC50)[1][2] | 600 (IC50)[1][2] | Not Reported | Not Reported | Not Reported | Described as having agonist-like interaction.[2] |
| Nuciferine | >10,000 | 64 (EC50) | Not Reported | Agonist | Partial Agonist | Partial agonist at D2 and D5, agonist at D4.[3][4] |
| Boldine (B1667363) | 400 (IC50)[5] | 500 (IC50)[5] | Not Reported | Not Reported | Not Reported | Displays antagonist activities in some models.[5] |
| Glaucine (B1671577) | 3900 (IC50)[6] | 3020 (IC50)[6] | Not Reported | Not Reported | Not Reported | Exhibits some antidopaminergic properties in vivo.[5][6] |
Note: IC50 and EC50 values are presented where Ki values were not available. These values are not directly equivalent to Ki but provide an indication of potency.
Table 2: Binding Affinities of Specific Dopamine Receptor Antagonists
| Compound | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) |
| Haloperidol | 250 | 1.5 | 0.7 | 5 | 830 |
| Clozapine | 85 | 125 | 445 | 21 | 1400 |
| Risperidone | 5.7 | 3.3 | 7.3 | 7.2 | 16 |
| Olanzapine | 31 | 11 | 24 | 27 | 62 |
| Quetiapine | 1180 | 350 | 770 | 1660 | 2250 |
| Aripiprazole | 1400 | 0.34 | 0.8 | 44 | 1500 |
Experimental Protocols
The binding affinity data presented in this guide are typically determined using radioligand binding assays. Below is a generalized protocol for such an assay.
Radioligand Binding Assay for Dopamine Receptors
1. Objective: To determine the binding affinity (Ki) of a test compound for a specific dopamine receptor subtype.
2. Materials:
- Membrane Preparations: Cell membranes from cell lines stably expressing the human dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).
- Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone or [³H]-Raclopride for D2-like receptors).
- Test Compound: The unlabeled compound to be tested (e.g., this compound or a specific antagonist).
- Non-specific Binding Control: A high concentration of a known antagonist for the receptor to determine non-specific binding (e.g., 10 µM Haloperidol for D2 receptors).
- Assay Buffer: Typically a buffered saline solution (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM EDTA, pH 7.4).
- Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).
- Scintillation Counter and Cocktail.
3. Procedure:
- Assay Setup: In a 96-well plate, combine the membrane preparation, assay buffer, and either the radioligand alone (for total binding), the radioligand with the non-specific binding control, or the radioligand with varying concentrations of the test compound.
- Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
- Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Signaling Pathways
Dopamine receptors mediate their effects through distinct G protein-coupled signaling pathways. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels. Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.
Caption: Canonical signaling pathways for D1-like and D2-like dopamine receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a test compound.
Caption: A generalized workflow for a competitive radioligand binding assay.
Conclusion
While direct comparative data for this compound is currently unavailable, the information on related aporphine alkaloids suggests that this class of compounds can interact with dopamine receptors, exhibiting a range of affinities and functional activities. In contrast, the specific dopamine receptor antagonists presented here have well-defined and potent binding profiles. Further research, including comprehensive binding and functional assays, is required to elucidate the precise pharmacological profile of this compound at dopamine receptors and to determine its potential as a modulator of the dopaminergic system. The provided experimental protocol offers a standard methodology for conducting such investigations.
References
- 1. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dopaminergic pharmacology and antioxidant properties of pukateine, a natural product lead for the design of agents increasing dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical and behavioral effects of boldine and glaucine on dopamine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of (+/-)-Laureline Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of the enantiomers of the aporphine (B1220529) alkaloid, Laureline. Due to the limited availability of specific experimental data for (+)-Laureline and (-)-Laureline in publicly accessible literature, this guide will utilize data from a comprehensive study on the closely related structural isomer, Isolaureline , to illustrate the principles of stereoselectivity and differential efficacy between enantiomers in this class of compounds. The experimental data presented herein is derived from the study by Ortega et al. (2019) on the in vitro functional activity of (R)- and (S)-isolaureline at human 5-HT₂ and α₁ adrenergic receptor subtypes.[1][2] This approach provides a robust framework for understanding the potential pharmacological differences between the Laureline enantiomers.
Data Presentation
The functional activities of the (R)- and (S)-enantiomers of Isolaureline, acting as antagonists at various serotonin (B10506) and adrenergic receptors, are summarized below. The data is presented as pKb values, which represent the negative logarithm of the antagonist dissociation constant (Kb). A higher pKb value indicates a greater binding affinity of the antagonist for the receptor.
| Receptor Subtype | Agonist | (R)-Isolaureline pKb (Mean ± SEM) | (S)-Isolaureline pKb (Mean ± SEM) |
| Serotonin Receptors | |||
| 5-HT₂ₐ | Serotonin | 7.78 ± 0.08 | 7.72 ± 0.08 |
| 5-HT₂B | Serotonin | 7.14 ± 0.12 | 7.08 ± 0.13 |
| 5-HT₂C | Serotonin | 8.14 ± 0.10 | 7.91 ± 0.11 |
| Adrenergic Receptors | |||
| α₁ₐ | Phenylephrine (B352888) | 6.78 ± 0.08 | 6.57 ± 0.07 |
| α₁B | Phenylephrine | 6.81 ± 0.09 | 6.64 ± 0.08 |
| α₁D | Phenylephrine | 6.59 ± 0.11 | 6.42 ± 0.10 |
Data sourced from Ortega et al. (2019).[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, adapted from the study on Isolaureline enantiomers.[1][2] These protocols can serve as a foundation for designing similar comparative studies for Laureline enantiomers.
In Vitro Functional Antagonism Assay (TGFα Shedding Assay)
This assay determines the functional antagonist activity of the test compounds at Gq-coupled receptors (5-HT₂ and α₁ subtypes) by measuring the inhibition of agonist-induced shedding of transforming growth factor-alpha (TGFα).
1. Cell Culture and Transfection:
-
Human Embryonic Kidney (HEK293) cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently co-transfected with plasmids encoding the specific human receptor subtype (e.g., 5-HT₂ₐ, α₁ₐ) and an alkaline phosphatase-tagged version of TGFα.
2. Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
After 24 hours, the culture medium is replaced with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Cells are pre-incubated with various concentrations of the antagonist (e.g., (R)-Isolaureline or (S)-Isolaureline) or vehicle for 30 minutes at 37°C.
-
The respective agonist (serotonin for 5-HT₂ receptors or phenylephrine for α₁ receptors) is then added at a concentration that produces approximately 80% of the maximal response (EC₈₀).
-
The plates are incubated for a further 60 minutes at 37°C.
3. Measurement and Data Analysis:
-
A colorimetric substrate for alkaline phosphatase (e.g., p-nitrophenyl phosphate) is added to the supernatant.
-
The absorbance is measured at a specific wavelength (e.g., 405 nm) to quantify the amount of shed TGFα.
-
The antagonist potencies are expressed as pKb values, calculated from the IC₅₀ values (concentration of antagonist that inhibits 50% of the agonist response) using the Cheng-Prusoff equation.
Radioligand Binding Assay (General Protocol)
This protocol describes a competitive binding assay to determine the affinity of unlabeled compounds for a target receptor by measuring their ability to displace a known radioligand.
1. Membrane Preparation:
-
Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
The tissue or cells are homogenized in a lysis buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-ketanserin for 5-HT₂ₐ receptors or [³H]-prazosin for α₁-adrenergic receptors), and varying concentrations of the unlabeled competitor drug (e.g., (+)-Laureline or (-)-Laureline).
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled ligand.
-
The plates are incubated at a specific temperature for a set time to reach equilibrium.
3. Filtration and Scintillation Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer.
-
Scintillation cocktail is added to the filters, and the radioactivity is counted using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined.
-
The inhibition constant (Ki) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams illustrate the canonical signaling pathways for the Gq-coupled 5-HT₂ and α₁-adrenergic receptors, which are the likely targets for Laureline enantiomers based on the activity of related aporphine alkaloids.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Aporphine Alkaloids as Analogs of (+/-)-Laureline
For Researchers, Scientists, and Drug Development Professionals
While specific structure-activity relationship (SAR) studies on (+/-)-Laureline analogs are not extensively available in public literature, a wealth of information exists for the broader class of aporphine (B1220529) alkaloids, to which Laureline belongs. This guide provides a comparative analysis of the SAR of various aporphine alkaloids at key biological targets, primarily dopamine (B1211576) and serotonin (B10506) receptors. The data presented here for structurally related compounds can serve as a valuable surrogate for predicting the potential activity of novel this compound analogs.
Quantitative Data Presentation
The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) of several aporphine alkaloids at various dopamine and serotonin receptor subtypes. This data is crucial for understanding the structural requirements for receptor affinity and selectivity.
Table 1: Binding Affinities of Aporphine Alkaloids at Dopamine Receptors
| Compound | D1 Receptor Ki (nM) | D2 Receptor Ki (nM) | Reference |
| (R)-(-)-2-methoxy-11-hydroxy-N-methyl-aporphine | 46 | 235 | |
| (R)-(-)-2-methoxy-11-hydroxy-N-n-propylnoraporphine | 1690 | 44 | |
| (R)-(-)-2-methoxy-N-n-propylnorapomorphine | 6450 | 1.3 | |
| Apomorphine | 51 | 3.1 | [1] |
| Nuciferine | 230 | 160 | [1] |
| Bulbocapnine | 7.9 | 200 | [1] |
| (+)-Glaucine | 3900 (IC50) | 3020 (IC50) | [2] |
Table 2: Binding Affinities of Aporphine Alkaloids at Serotonin Receptors
| Compound | 5-HT1A Receptor Ki (nM) | 5-HT2A Receptor Ki (nM) | 5-HT7A Receptor Ki (nM) | Reference |
| (R)-Roemerine | >10000 | 62 | - | [1][3] |
| (±)-Nuciferine | - | 139 | - | [3] |
| Nantenine (B1222069) | >10000 | 890 | - | [1] |
| C1-ethyl nantenine analog | - | 890 (Ke) | - | [4] |
| C1-propyl nantenine analog | - | 297 (Ke) | - | [4] |
| C1-butyl nantenine analog | - | 274 (Ke) | - | [4] |
| C1-hexyl nantenine analog | - | 71 (Ke) | - | [4] |
| C10-nitro-N6-methyl aporphine analog (103a) | 49 | - | 4.5 | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on radioligand binding assays to determine receptor affinity.
Membrane Preparation from Rodent Striatum
This protocol is suitable for preparing crude membrane fractions enriched with dopamine and serotonin receptors.[6]
-
Materials:
-
Rodent striata (fresh or frozen)
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2
-
Protease inhibitors
-
Glass-Teflon homogenizer
-
Refrigerated centrifuge
-
-
Procedure:
-
Dissect the striata on ice and place them in ice-cold Homogenization Buffer supplemented with protease inhibitors.
-
Homogenize the tissue using a glass-Teflon homogenizer with approximately 10-15 strokes at a moderate speed.
-
Transfer the homogenate to centrifuge tubes and centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Carefully collect the supernatant and centrifuge at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation step. This wash step is typically repeated twice.
-
After the final wash, resuspend the pellet in a known volume of Assay Buffer.
-
Determine the protein concentration of the membrane preparation using a standard method such as the Bicinchoninic Acid (BCA) assay.
-
Store the membrane aliquots at -80°C until use.
-
Bicinchoninic Acid (BCA) Protein Assay
This assay is used to quantify the total protein concentration in the membrane preparations.[1][2]
-
Materials:
-
BCA Reagent A and Reagent B
-
Bovine Serum Albumin (BSA) standards (e.g., 0.1 to 2.0 mg/mL)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a working reagent by mixing 50 parts of BCA Reagent A with 1 part of BCA Reagent B.
-
Prepare a series of BSA standards by diluting a stock solution to known concentrations.
-
Pipette a small volume (e.g., 10-25 µL) of each standard and the unknown membrane samples into separate wells of the microplate.
-
Add a larger volume (e.g., 200 µL) of the BCA working reagent to each well and mix thoroughly.
-
Incubate the plate at 37°C for 30 minutes.
-
Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.
-
Determine the protein concentration of the membrane samples by interpolating their absorbance values on the standard curve.
-
Radioligand Competition Binding Assay
This assay is used to determine the affinity (Ki) of an unlabeled test compound (e.g., a Laureline analog) for a specific receptor.
-
Materials:
-
Prepared membrane fraction
-
Assay Buffer
-
Radioligand specific for the target receptor (e.g., [³H]SCH23390 for D1, [³H]raclopride for D2, [³H]-8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)
-
Unlabeled test compounds (analogs)
-
Non-specific binding agent (a high concentration of a known ligand for the target receptor)
-
96-well filter plates with glass fiber filters (GF/B or GF/C)
-
Filtration manifold (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and for each concentration of the test compound.
-
To all wells, add a fixed concentration of the specific radioligand (typically at or near its Kd value).
-
To the non-specific binding wells, add a high concentration of the non-specific binding agent.
-
To the competition wells, add increasing concentrations of the unlabeled test compound.
-
Initiate the binding reaction by adding the membrane preparation (typically 50-100 µg of protein per well).
-
Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold Assay Buffer (typically 3-4 times) to remove any non-specifically bound radioligand.
-
Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways of dopamine and serotonin receptors and a typical workflow for a radioligand binding assay.
Caption: Dopamine D1-like receptors stimulate adenylyl cyclase, while D2-like receptors inhibit it.
Caption: 5-HT1A receptors inhibit adenylyl cyclase, while 5-HT2A receptors activate phospholipase C.
Caption: A typical workflow for determining the binding affinity of a compound using a radioligand assay.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. Interpretation of Scatchard plots for aggregating receptor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for (+/-)-Laureline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis and enantiomeric purity assessment of (+/-)-Laureline, a promising aporphine (B1220529) alkaloid in pharmaceutical research. The cross-validation of analytical methods is a critical step to ensure data integrity, reliability, and consistency, particularly when methods are transferred between laboratories or when different techniques are employed within a single study.
While specific cross-validation data for this compound is not extensively available in public literature, this guide presents a comparison based on established methods for structurally similar aporphine alkaloids. The experimental data and protocols provided are representative of the typical performance characteristics of these analytical techniques and are intended to offer a practical framework for method validation and comparison.
Data Presentation: A Comparative Analysis
The selection of an analytical method is often a balance between sensitivity, selectivity, speed, and the specific requirements of the analysis (e.g., chemical purity vs. enantiomeric separation). The following tables summarize the typical performance characteristics of HPLC-UV/MS and GC-MS methods for the analysis of aporphine alkaloids, adapted for this compound.
Table 1: Comparison of Analytical Methods for Quantitative Analysis of this compound
| Validation Parameter | HPLC-UV/MS | GC-MS |
| Linearity (r²) | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.01 - 1.0 µg/kg | 0.02 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 0.02 - 3.0 µg/kg | 0.06 - 5.0 µg/kg |
| Accuracy (Recovery) | 80 - 120% | 70 - 110% |
| Precision (RSD%) | < 15% | < 20% |
Table 2: Comparison of Chiral HPLC Methods for Enantiomeric Purity of this compound
| Parameter | Chiral HPLC (Direct Method) |
| Stationary Phase | Polysaccharide-based or Macrocyclic Glycopeptide-based CSP |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | > 1.1 |
| Analysis Time | 15 - 30 minutes |
Experimental Protocols
Below are detailed methodologies for the key analytical techniques. These protocols are generalized and may require optimization for specific applications and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
This method is highly sensitive and specific for the analysis of this compound and its related impurities.
-
Instrumentation: HPLC system equipped with a UV or Mass Spectrometry (MS) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm or MS with electrospray ionization (ESI).
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol) to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of Laureline.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase (CSP) column (e.g., polysaccharide-based or macrocyclic glycopeptide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with an additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. The exact composition should be optimized for the specific CSP.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Sample Preparation:
-
Dissolve the racemic and individual enantiomer standards of Laureline in the mobile phase to confirm peak identification and resolution.
-
Prepare the this compound sample in the mobile phase at a suitable concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For aporphine alkaloids like Laureline, derivatization may be necessary to improve volatility and thermal stability.[1]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 50-550.
-
Sample Preparation:
-
Extraction: Extract this compound from the sample matrix using a suitable solvent.
-
Derivatization (if required): Silylation is a common derivatization technique for alkaloids to increase their volatility.[1]
-
Dissolve the extracted and derivatized sample in a volatile solvent for injection.
-
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
References
Comparative Analysis of Synthetic vs. Natural (+/-)-Laureline: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of synthetic and natural (+/-)-Laureline, a member of the aporphine (B1220529) alkaloid family. Due to the limited availability of direct comparative studies, this document synthesizes general knowledge on the synthesis and extraction of aporphine alkaloids, alongside reported biological activities, to offer a foundational understanding for future research.
While a definitive total synthesis of this compound and a detailed, direct comparison with its natural counterpart are not extensively documented in publicly available literature, this guide constructs a comparative framework based on established principles of synthetic chemistry and natural product extraction, supported by general data on related aporphine alkaloids.
Data Presentation: A Comparative Overview
Given the absence of specific quantitative data from a direct comparative study of synthetic and natural this compound, the following table provides a generalized comparison based on typical characteristics observed in the synthesis and extraction of natural products.
| Property | Synthetic this compound (Anticipated) | Natural this compound (Anticipated) |
| Purity | High, controllable, and free from other alkaloids and plant metabolites. | Variable, dependent on the extraction and purification methods; may contain trace amounts of related alkaloids. |
| Yield | Scalable and potentially high, depending on the efficiency of the synthetic route. | Generally low and dependent on the concentration in the natural source material. |
| Stereochemistry | Produced as a racemic mixture (this compound). Enantioselective synthesis would be required for specific stereoisomers. | Occurs naturally, potentially as a specific enantiomer, although often isolated as a racemate. |
| Cost | Potentially high initial investment for route development and optimization. | Can be cost-effective for small-scale extraction, but large-scale production may be limited by source availability. |
| Consistency | High batch-to-batch consistency in terms of purity and composition. | Variability can occur due to factors like plant origin, harvest time, and extraction conditions. |
Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and extraction of aporphine alkaloids, which would be applicable to this compound.
General Synthetic Approach for Aporphine Alkaloids
The synthesis of the aporphine alkaloid core can be achieved through various methods, with the intramolecular cyclization of benzylisoquinoline precursors being a common strategy.[1][2][3]
Key Synthetic Steps:
-
Synthesis of the Benzylisoquinoline Core: This typically involves the condensation of a substituted phenethylamine (B48288) with a substituted phenylacetic acid or its derivative to form an amide, followed by a Bischler-Napieralski or Pictet-Spengler reaction to construct the isoquinoline (B145761) ring system.
-
Intramolecular Cyclization: The key step in forming the aporphine skeleton is the intramolecular coupling of the two aromatic rings of the benzylisoquinoline precursor. This can be achieved through various methods, including:
-
Oxidative Phenol Coupling: Using reagents like ferric chloride or other oxidizing agents to induce radical-mediated cyclization.[1]
-
Photocatalytic Oxidative Phenol Coupling: A modern approach utilizing light and a photocatalyst for a milder and more controlled cyclization.[1][2]
-
Benzyne (B1209423) Chemistry: Utilizing benzyne intermediates to facilitate the ring closure.[3]
-
-
Functional Group Manipulations: Following the core synthesis, further steps may be required to introduce or modify functional groups to achieve the final structure of this compound.
General Extraction Protocol for Natural Aporphine Alkaloids
Aporphine alkaloids are typically extracted from plant materials, particularly from families like Lauraceae.[4]
Extraction and Isolation Steps:
-
Plant Material Preparation: The plant material (e.g., leaves, bark) is dried and ground into a fine powder to increase the surface area for extraction.
-
Solvent Extraction: The powdered plant material is extracted with a suitable solvent, often methanol (B129727) or ethanol, using methods like maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is acidified to protonate the basic nitrogen of the alkaloids, making them soluble in the aqueous acidic phase. The aqueous phase is then separated and basified, causing the alkaloids to precipitate or be extracted into an immiscible organic solvent.
-
Chromatographic Purification: The enriched alkaloid fraction is further purified using chromatographic techniques such as column chromatography (using silica (B1680970) gel or alumina) and preparative high-performance liquid chromatography (HPLC) to isolate the desired aporphine alkaloid, such as Laureline.
-
Characterization: The structure and purity of the isolated compound are confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Mandatory Visualization
Experimental Workflow: Synthesis and Extraction
Caption: Workflow for Synthesis, Extraction, and Comparison.
Hypothesized Signaling Pathway for Aporphine Alkaloids
Aporphine alkaloids have been reported to interact with various biological targets, including dopamine (B1211576) receptors.[5] The following diagram illustrates a generalized signaling pathway that could be modulated by Laureline.
Caption: Hypothesized Dopaminergic Signaling Pathway.
Biological Activity of Aporphine Alkaloids
While specific data for Laureline is limited, the broader class of aporphine alkaloids exhibits a range of biological activities. These compounds are known to interact with central nervous system receptors, particularly dopamine receptors, and some have shown potential as antipsychotic agents.[5] Furthermore, various aporphine alkaloids have demonstrated cytotoxic effects against cancer cell lines and antimicrobial properties.[4] The essential oils of plants from the Lauraceae family, potential sources of Laureline, have shown antifungal and antibacterial activities. It is important to note that without direct experimental data on purified Laureline, these activities are only suggestive of its potential biological profile.
References
- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Syntheses of Aporphine Alkaloids via Benzyne Chemistry: An Approach to the Formation of Aporphine Cores. | Semantic Scholar [semanticscholar.org]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Mechanism of Action of Aporphine Alkaloids: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals.
While specific experimental data on the mechanism of action of (+/-)-Laureline is not currently available in published literature, its classification as an aporphine (B1220529) alkaloid allows for a predictive comparison with other members of this class. This guide provides a comparative overview of the known mechanisms of action of various aporphine alkaloids, offering a valuable framework for investigating novel compounds like this compound. The information presented here is based on experimental data from related compounds and outlines potential biological targets and signaling pathways.
Comparative Biological Activities of Aporphine Alkaloids
Aporphine alkaloids are a diverse class of natural products known to exhibit a range of biological activities, including interactions with dopamine (B1211576) receptors, modulation of inflammatory pathways, and anticancer effects.[1] The specific activity of an aporphine alkaloid is highly dependent on its chemical structure.[2]
Interaction with Dopamine Receptors
Many aporphine alkaloids are known to interact with dopamine receptors, acting as either agonists or antagonists.[2][3] This interaction is a key area of investigation for their potential therapeutic applications in neurological disorders. The affinity of these compounds for different dopamine receptor subtypes can vary significantly.
Below is a comparison of the binding affinities (Ki) of several aporphine alkaloids for dopamine D1 and D2 receptors.
| Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| (R)-Apomorphine | 484 | 52 |
| (R)-Aporphine | 717 | 527 |
| 1,2,10-trisubstituted aporphine 49 | 58 | 854 |
(Data sourced from multiple studies)[3][4]
Anti-inflammatory Activity via TLR2 Antagonism
Recent studies have identified certain aporphine alkaloids as antagonists of Toll-like receptor 2 (TLR2), a key receptor in the innate immune system.[5] By inhibiting TLR2 signaling, these compounds can suppress the production of pro-inflammatory cytokines, highlighting their potential as anti-inflammatory agents.
A derivative of the aporphine alkaloid Taspine, SMU-Y6, has been shown to be a potent TLR2 antagonist.
| Compound | TLR2 Binding Affinity (Kd) | TLR2/1 Signaling IC50 | TLR2/6 Signaling IC50 |
| SMU-Y6 | 0.18 µM | - | - |
| MMG-11 | - | 1.7 µM | 5.7 µM |
| C29 | - | 19.7 µM | 37.6 µM |
(Data sourced from multiple studies)[5][6]
Anticancer Activity
Several aporphine alkaloids have demonstrated cytotoxic activity against various cancer cell lines.[1][7] Their anticancer effects are often attributed to the induction of apoptosis and interference with cancer cell signaling pathways.
The following table summarizes the in vitro anticancer activity (IC50) of selected aporphine alkaloids against different human cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
| 7-hydroxy-dehydronuciferine | AGS (gastric cancer) | 62.9 |
| 7-hydroxy-dehydronuciferine | DU-145 (prostate cancer) | 80.8 |
| Boldine | Kasumi-1 (leukemia) | 46 |
| Boldine | KG-1 (leukemia) | 116 |
| Boldine | K-562 (leukemia) | 145 |
(Data sourced from multiple studies)[7][8]
Experimental Protocols for Validating Mechanism of Action
To validate the mechanism of action of a novel aporphine alkaloid such as this compound, a series of established experimental protocols would be employed.
Receptor Binding Assays
These assays are crucial for determining the affinity of a compound for its molecular target.
-
Objective: To quantify the binding affinity of the test compound to specific receptors (e.g., dopamine receptors, TLR2).
-
Methodology:
-
Membrane Preparation: Membranes from cells expressing the target receptor are prepared.
-
Radioligand Binding: A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation and Detection: The bound and free radioligand are separated by filtration, and the radioactivity of the filter-bound membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.
-
Cell-Based Signaling Assays
These assays measure the functional consequences of compound binding to its target.
-
Objective: To determine whether the compound acts as an agonist or antagonist and to characterize its effect on downstream signaling pathways.
-
Methodology (for a G-protein coupled receptor like a dopamine receptor):
-
Cell Culture: Cells expressing the receptor of interest are cultured.
-
Compound Treatment: Cells are treated with the test compound alone (to test for agonist activity) or in combination with a known agonist (to test for antagonist activity).
-
Second Messenger Measurement: The levels of downstream signaling molecules, such as cyclic AMP (cAMP) for Gs or Gi-coupled receptors, are measured using techniques like ELISA or FRET-based biosensors.[9][10]
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Cytotoxicity Assays
These assays are used to evaluate the anticancer potential of a compound.
-
Objective: To determine the concentration of the test compound that inhibits cancer cell growth.
-
Methodology (MTT Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).[11]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for its conversion to formazan (B1609692) by metabolically active cells.[11]
-
Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value, the concentration that causes 50% inhibition of cell growth, is calculated from the dose-response curve.[11]
-
Visualizing Potential Mechanisms
The following diagrams illustrate a potential signaling pathway that could be modulated by an aporphine alkaloid and a general workflow for its mechanism of action validation.
Caption: Hypothetical signaling pathways modulated by an aporphine alkaloid.
Caption: General experimental workflow for MOA validation.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aporphine - Wikipedia [en.wikipedia.org]
- 4. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel aporphine alkaloid derivative as potent TLR2 antagonist reversing macrophage polarization and neutrophil infiltration against acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antioxidant and Anticancer Aporphine Alkaloids from the Leaves of Nelumbo nucifera Gaertn. cv. Rosa-plena - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deciphering Steroidal and Aporphine Alkaloids as Antileukemic Agents by Approaches of Molecular Networking and Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
The quest for novel neuroprotective agents to combat the growing burden of neurodegenerative diseases is a paramount challenge in modern medicine. Aporphine (B1220529) alkaloids, a class of naturally occurring compounds, have emerged as promising candidates due to their diverse pharmacological activities. While direct research on the neuroprotective effects of (+/-)-Laureline is limited, this guide provides a comprehensive comparison of related and structurally similar aporphine alkaloids, namely Boldine (B1667363) , Nuciferine , and Glaucine , for which significant experimental data exists. This guide synthesizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to offer an objective comparison of their neuroprotective potential.
Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the neuroprotective effects of Boldine, Nuciferine, and related aporphine alkaloids. These metrics provide a basis for comparing their efficacy in mitigating neuronal damage.
Table 1: Effects on Cell Viability and Neuronal Survival
| Compound | Model System | Insult | Concentration | % Increase in Cell Viability / Neuronal Survival | Reference |
| Boldine | HT22 hippocampal cells | AβO (1 µM) | 1-10 µM | Protective effect observed (specific % not stated) | [1] |
| Spinal cord cell cultures | mutSOD1-ACM | 25 µM | Rescued 50% of motor neuron death | [2] | |
| Pronuciferine | SH-SY5Y cells | H₂O₂ | 10 µM | Suppressed neuronal death (specific % not stated) | [3] |
| Nuciferine | Not Specified | Not Specified | Not Specified | Not Specified | |
| Glaucine | Not Specified | Not Specified | Not Specified | Not Specified |
Table 2: Modulation of Oxidative Stress Markers
| Compound | Model System | Oxidative Stress Marker | Concentration | % Reduction in Oxidative Stress | Reference |
| Boldine | HT22 hippocampal cells | Mitochondrial ROS | 1 µM | Prevented AβO-induced increase | [1] |
| Hypertensive and diabetic rats | ROS production and lipid peroxidation | 50 mg/kg | Inhibition observed | [1] | |
| Brain homogenate | Autooxidation | Low micromolar | Prevention observed | [4] | |
| Hippocampal slices | Lipoperoxidation | Not specified | Prevention observed | [5] | |
| Nuciferine | Not Specified | Not Specified | Not Specified | Not Specified | |
| Glaucine | Not Specified | Not Specified | Not Specified | Not Specified |
Table 3: Anti-Apoptotic Effects
| Compound | Model System | Apoptotic Marker | Concentration | Effect on Apoptotic Marker | Reference |
| Boldine | MDA-MB-231 cells | Bcl-2 | Not specified | Downregulation | [6] |
| MDA-MB-231 cells | Bax | Not specified | Upregulation | [6] | |
| Nuciferine | NSCLC cells | Bcl-2/Bax ratio | Not specified | Decrease | [7] |
| Pronuciferine | SH-SY5Y cells | Apoptosis | 10 µM | Suppressed H₂O₂-induced apoptosis | [3] |
| Glaucine | Not Specified | Not Specified | Not Specified | Not Specified |
Key Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9]
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, HT22, or primary neurons) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.[10]
-
Compound Treatment: Pre-treat the cells with various concentrations of the aporphine alkaloid for a specified period (e.g., 2-24 hours).
-
Induction of Neurotoxicity: Introduce the neurotoxic agent (e.g., H₂O₂, Aβ oligomers, glutamate) and incubate for the desired duration (e.g., 24 hours).
-
MTT Incubation: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm can be used to subtract background.[9]
Apoptosis Detection (Caspase-3 Activity Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[11][12][13][14]
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and scrape in a cold lysis buffer.
-
For suspension cells, centrifuge and resuspend the pellet in lysis buffer.
-
Incubate the lysate on ice for 10-30 minutes.[12]
-
Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the cellular debris.[12]
-
Collect the supernatant containing the cytosolic proteins.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
Caspase-3 Activity Measurement:
-
In a 96-well plate, add 50-200 µg of protein lysate per well.
-
Prepare a reaction mix containing a reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or a fluorogenic substrate).[12]
-
Add the reaction mix to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays, typically at 400-405 nm) or fluorescence using a microplate reader.[14]
-
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.[15][16]
-
Protein Extraction: Prepare cell lysates as described in the Caspase-3 Activity Assay protocol.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometrically analyze the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of aporphine alkaloids are mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways influenced by Boldine and Nuciferine.
Boldine's Neuroprotective Signaling Pathway
Caption: Boldine's inhibition of the NF-κB signaling pathway.
Boldine exerts its anti-inflammatory and neuroprotective effects primarily by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[17][18][19][20] By suppressing the activation of NF-κB, Boldine reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammation and subsequent neuronal apoptosis.[17][18]
Nuciferine's Neuroprotective Signaling Pathway
Caption: Nuciferine's activation of the PI3K/Akt signaling pathway.
Nuciferine has been shown to promote neuronal survival by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[21][22][23] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn can inhibit pro-apoptotic proteins and activate downstream targets like mTOR to promote cell survival.[23]
Conclusion
The available evidence strongly suggests that aporphine alkaloids, particularly Boldine and Nuciferine, possess significant neuroprotective properties. Their mechanisms of action, centered around the mitigation of oxidative stress, inflammation, and apoptosis, make them compelling candidates for further investigation in the context of neurodegenerative diseases.
This guide provides a foundational comparison based on current literature. It is important to note that direct comparative studies under identical experimental conditions are lacking, and the reported effective concentrations and in vivo dosages vary. Future research should focus on head-to-head comparisons of these and other aporphine alkaloids, including this compound and its derivatives, to delineate their relative potencies and therapeutic potential. The detailed protocols and pathway diagrams provided herein offer a framework for such future investigations, aiming to accelerate the discovery and development of novel neuroprotective therapies.
References
- 1. Boldine Attenuates Synaptic Failure and Mitochondrial Deregulation in Cellular Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boldine as a neuroprotective agent against motor neuron degeneration in models of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant properties of the alkaloid boldine in systems undergoing lipid peroxidation and enzyme inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant and pro-oxidant properties of boldine on hippocampal slices exposed to oxygen-glucose deprivation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Nuciferine, extracted from Nelumbo nucifera Gaertn, inhibits tumor-promoting effect of nicotine involving Wnt/β-catenin signaling in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 12. mpbio.com [mpbio.com]
- 13. innoprot.com [innoprot.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nuciferine Inhibited the Differentiation and Lipid Accumulation of 3T3-L1 Preadipocytes by Regulating the Expression of Lipogenic Genes and Adipokines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Boldine protects against carbon tetrachloride-induced chronic liver injury by regulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Effects of Boldine and Reticuline Isolated from Litsea cubeba through JAK2/STAT3 and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Boldine prevents the inflammatory response of cardiac fibroblasts induced by SGK1-NFκB signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nuciferine reduces vascular leakage and improves cardiac function in acute myocardial infarction by regulating the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Nuciferine Restores Autophagy via the PI3K-AKT-mTOR Pathway to Alleviate Renal Fibrosis in Diabetic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis and Bioactivity of Aporphine Alkaloids: A Comparative Guide
Aporphine (B1220529) alkaloids are a large group of naturally occurring isoquinoline (B145761) alkaloids characterized by a tetracyclic core structure.[1] They are found in numerous plant families and have garnered significant interest due to their wide range of biological activities.[1][2][3][4][5] This guide will delve into the common synthetic approaches and key biological findings for this compound class, providing a framework for understanding their therapeutic potential.
Synthetic Strategies for Aporphine Alkaloids
The construction of the characteristic aporphine ring system has been approached through various synthetic routes. A common strategy involves the intramolecular cyclization of benzylisoquinoline precursors.
One prominent method is the Pschorr cyclization , which involves the diazotization of an aminobenzyltetrahydroisoquinoline followed by a copper-catalyzed cyclization. Another approach is photocyclization , which utilizes light to induce the formation of the aporphine core. Additionally, palladium-catalyzed ortho-arylations have been employed to construct the tetracyclic framework.[6]
The table below summarizes key aspects of different synthetic approaches for aporphine alkaloids, providing a comparative overview of their general characteristics.
| Synthetic Approach | Key Features | General Yields | Ref |
| Pschorr Cyclization | Diazotization of an aminobenzyltetrahydroisoquinoline followed by copper-catalyzed cyclization. | Often low to moderate | [7] |
| Photocyclization | Utilizes photochemical reaction to induce intramolecular cyclization of a stilbene (B7821643) or styrylisoquinoline precursor. | Variable, can be efficient for specific substrates | [8] |
| Palladium-Catalyzed Ortho-Arylation | Employs a palladium catalyst to form a key C-C bond, leading to the aporphine core. | Can provide good to excellent yields | [6] |
| Reductive Acid-Mediated Cyclization | A diastereoselective approach for the synthesis of 7-oxygenated aporphine alkaloids. | Moderate to good overall yields | [6] |
Biological Activities of Aporphine Alkaloids
Aporphine alkaloids exhibit a remarkable diversity of biological activities, with potential applications in various therapeutic areas. Extensive research has focused on their anticancer, anti-diabetic, and neurological effects.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of aporphine alkaloids against a range of cancer cell lines.[2][4] The mechanisms of action are often multifactorial and can include the induction of apoptosis, cell cycle arrest, and inhibition of topoisomerase.[9]
The following table presents a selection of aporphine alkaloids and their reported cytotoxic activities against different cancer cell lines.
| Aporphine Alkaloid | Cancer Cell Line | Activity (IC50) | Ref |
| Liriodenine | A549 (human lung carcinoma) | 1.3 µM | [3] |
| Liriodenine | BGC-823 (human gastric carcinoma) | 2.5 µM | [3] |
| Oxoputerine | A549 (human lung carcinoma) | 3.2 µM | [3] |
| Oxoputerine | BGC-823 (human gastric carcinoma) | 4.1 µM | [3] |
| Magnoflorine | Liver carcinoma cell lines | Cytotoxic activity reported | [9] |
| Lanuginosine | Liver carcinoma cell lines | Cytotoxic activity reported | [9] |
Anti-Diabetic Activity
Certain aporphine alkaloids have shown promise in the management of metabolic disorders, including type 2 diabetes.[5][8] Their mechanisms of action can involve enhancing glucose uptake and improving insulin (B600854) sensitivity.
For instance, the aporphine alkaloid Nuciferine has been shown to significantly increase glucose uptake in insulin-resistant 3T3-L1 adipocytes.[5] Another example is Filiforidine , which has demonstrated significant glucose consumption-promoting effects in HL-7702 cells without cytotoxicity.[8]
Experimental Protocols and Workflows
To facilitate the independent replication of findings, detailed experimental protocols are crucial. Below are generalized workflows for the synthesis of aporphine alkaloids and the evaluation of their biological activity.
General Synthetic Workflow for Aporphine Alkaloids
Caption: A generalized workflow for the chemical synthesis of aporphine alkaloids.
General Workflow for In Vitro Cytotoxicity Assay
Caption: A standard workflow for evaluating the in vitro cytotoxicity of a compound.
Signaling Pathways
The biological effects of aporphine alkaloids are mediated through their interaction with various cellular signaling pathways. For example, their anticancer activity can involve the modulation of pathways that control cell survival and proliferation.
Hypothesized Anticancer Signaling Pathway
Caption: A simplified diagram illustrating a hypothesized anticancer signaling pathway for aporphine alkaloids.
References
- 1. Aporphine alkaloids - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Aporphine Alkaloids with Potential to Impact Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi-res.com [mdpi-res.com]
Hypothetical Preclinical Comparison: (+/-)-Laureline vs. a Standard-of-Care Agent in Cancer Research
As a large language model, I am unable to provide a head-to-head comparison of "(+/-)-Laureline" with a standard-of-care drug. This is because "this compound" is a natural compound that is the subject of ongoing scientific research and has not been approved as a therapeutic agent. Therefore, no established "standard-of-care" context exists for its use, and the comprehensive experimental data required for a direct comparison with an approved drug is not available in the public domain.
To provide a resource that aligns with the user's request for in-depth scientific information, the following guide will focus on the known pharmacological activities of "this compound" and outline a hypothetical experimental framework for how such a compound might be compared against a standard-of-care drug in a preclinical setting. This will include theoretical data tables, detailed experimental protocols, and the requested visualizations to illustrate the scientific process.
This guide presents a hypothetical comparison between the natural product "this compound" and a standard-of-care chemotherapy agent, Doxorubicin, in the context of preclinical cancer research. The data and experimental outcomes presented are purely illustrative to demonstrate the methodology of such a comparison.
Overview of Compounds
-
This compound: An aporphine (B1220529) alkaloid with reported activity in various biological assays. Its mechanism of action is a subject of ongoing investigation, with some studies suggesting potential effects on cell signaling pathways related to apoptosis and cell cycle regulation.
-
Doxorubicin: A well-established chemotherapy drug used in the treatment of a wide range of cancers. Its primary mechanism of action is the intercalation of DNA, leading to the inhibition of topoisomerase II and the generation of reactive oxygen species, ultimately inducing cell death.
Comparative In Vitro Cytotoxicity
This section details a hypothetical experiment to compare the cytotoxic effects of "this compound" and Doxorubicin on a human breast cancer cell line (MCF-7).
Table 1: Comparative IC50 Values against MCF-7 Cells
| Compound | IC50 (µM) after 48h |
| This compound | 15.2 |
| Doxorubicin | 1.8 |
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media was replaced with fresh media containing serial dilutions of "this compound" or Doxorubicin. A vehicle control (DMSO) was also included.
-
Incubation: The plates were incubated for 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The media was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Workflow for In Vitro Cytotoxicity Screening
Caption: A flowchart illustrating the key steps of the MTT assay.
Analysis of Apoptosis Induction
To investigate the mechanism of cell death, the induction of apoptosis by both compounds was hypothetically assessed using flow cytometry.
Table 2: Percentage of Apoptotic MCF-7 Cells after 24h Treatment
| Treatment (at IC50) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| Vehicle Control | 2.1 | 1.5 | 3.6 |
| This compound | 18.5 | 12.3 | 30.8 |
| Doxorubicin | 25.7 | 15.1 | 40.8 |
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: MCF-7 cells were treated with the respective IC50 concentrations of "this compound" and Doxorubicin for 24 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive, PI negative cells were considered to be in early apoptosis, while cells positive for both stains were considered to be in late apoptosis or necrosis.
Investigation of a Key Signaling Pathway
Let's hypothesize that "this compound" is investigated for its effect on the PI3K/Akt signaling pathway, a critical pathway for cell survival.
Table 3: Effect on Protein Expression in the PI3K/Akt Pathway
| Treatment | p-Akt (Ser473) / Total Akt Ratio |
| Vehicle Control | 1.00 |
| This compound | 0.45 |
| Doxorubicin | 0.92 |
Experimental Protocol: Western Blotting
-
Protein Extraction: MCF-7 cells were treated with the compounds for 24 hours, and total protein was extracted using RIPA buffer.
-
Protein Quantification: Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Band intensities were quantified using image analysis software, and the ratio of phosphorylated Akt to total Akt was calculated.
Hypothesized PI3K/Akt Signaling Pathway Inhibition
Caption: A diagram showing the potential inhibition of the PI3K/Akt pathway.
Summary and Future Directions
This hypothetical comparison demonstrates a framework for the preclinical evaluation of a novel compound like "this compound" against a standard-of-care drug. Based on this illustrative data, Doxorubicin shows greater in vitro cytotoxicity. However, the hypothetical finding that "this compound" may act through inhibition of the PI3K/Akt signaling pathway suggests a different mechanism of action that could be valuable, potentially in combination therapies or for specific cancer subtypes.
Further research would be necessary to validate these findings, including:
-
In vivo studies in animal models to assess efficacy and toxicity.
-
Comprehensive mechanism of action studies to fully elucidate the molecular targets of "this compound."
-
Pharmacokinetic and pharmacodynamic studies to understand the drug's behavior in a biological system.
This guide underscores the rigorous, multi-faceted process of drug discovery and development, highlighting how new compounds are benchmarked against existing therapies to determine their potential clinical utility.
A Comparative Guide to Validating the Purity of Synthesized (+/-)-Laureline
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pharmacologically active compounds such as the aporphine (B1220529) alkaloid (+/-)-Laureline necessitates rigorous purity validation to ensure experimental reliability, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for assessing the chemical and enantiomeric purity of synthesized this compound. Furthermore, it explores alternative synthetic strategies and compares this compound with other relevant aporphine alkaloids, supported by experimental data and detailed protocols.
Comparative Analysis of Purity Validation Techniques
The comprehensive assessment of synthesized this compound's purity relies on a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the cornerstone for quantitative analysis of chemical purity, while chiral HPLC is indispensable for determining enantiomeric excess. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural confirmation and impurity identification.
| Technique | Principle | Advantages | Limitations | Primary Application |
| Reversed-Phase HPLC (RP-HPLC) | Differential partitioning of analytes between a nonpolar stationary phase and a polar mobile phase. | High resolution for separating impurities from the main compound. Excellent for quantification. | Requires a reference standard for accurate quantification of impurities. May not resolve all co-eluting impurities. | Determination of chemical purity and quantification of known and unknown impurities. |
| Chiral HPLC | Enantioselective interaction with a chiral stationary phase (CSP). | Directly separates and quantifies the (+) and (-) enantiomers. | CSPs can be expensive and have a limited lifespan. Method development can be complex. | Determination of enantiomeric purity and enantiomeric excess (% ee). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Provides detailed structural information for the main compound and impurities. Can be used for quantitative analysis (qNMR). | Lower sensitivity compared to HPLC and MS. Complex spectra for mixtures can be challenging to interpret. | Structural elucidation, confirmation of identity, and identification of major impurities. |
| Mass Spectrometry (MS), often coupled with LC (LC-MS) | Ionization of molecules followed by separation based on their mass-to-charge ratio. | High sensitivity and specificity. Provides molecular weight information for impurity identification. | Primarily a qualitative technique unless used with isotopic standards. Ionization efficiency can vary between compounds. | Identification of process-related impurities, degradation products, and confirmation of molecular weight. |
Comparison with Alternative Aporphine Alkaloids
While this compound is a significant subject of research, other aporphine alkaloids with related structures and biological activities are also of great interest. The choice of an alkaloid for research or drug development often depends on its specific biological targets, potency, and synthetic accessibility.
| Aporphine Alkaloid | Key Biological Activities | Notes on Synthesis and Purity |
| This compound | Potential serotonergic and adrenergic receptor activity. | Can be synthesized through various routes, including the aryne pathway. Purity is assessed by HPLC and chiral HPLC. |
| (S)-Glaucine | Bronchodilator, anti-inflammatory, and potential antipsychotic effects. | Total synthesis has been achieved through methods like photocatalytic oxidative phenol (B47542) coupling. Enantiomeric purity is crucial and determined by chiral HPLC. |
| (S)-Nuciferine | Dopaminergic and serotonergic receptor antagonist activity, with potential antipsychotic and anti-obesity effects. | Isolated from natural sources and also synthesized. Purity from natural extracts has been reported to be high (e.g., 98.9% by HPLC). |
| (S)-Boldine | Antioxidant, anti-inflammatory, and hepatoprotective properties. | Primarily isolated from the boldo tree. Purity analysis is typically performed using HPLC. |
Comparison of Synthetic Routes for Aporphine Alkaloids
The synthetic route employed for this compound and other aporphine alkaloids can influence the yield, scalability, and impurity profile of the final product. Key classic methods for constructing the core tetrahydroisoquinoline skeleton are the Bischler-Napieralski and Pictet-Spengler reactions. More modern approaches, such as those involving aryne chemistry, have also been developed.
| Synthetic Route | Description | Advantages | Potential Impurities |
| Bischler-Napieralski Reaction | Intramolecular cyclization of a β-arylethylamide using a dehydrating agent to form a dihydroisoquinoline, which is then reduced. | A well-established and versatile method. | Incomplete cyclization, over-oxidation to the isoquinoline, and side products from the dehydrating agent. |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by acid-catalyzed cyclization to directly form a tetrahydroisoquinoline. | Can be performed under milder conditions than the Bischler-Napieralski reaction. | Incomplete condensation, and side products from the aldehyde/ketone starting material. |
| Aryne Pathway | Involves the generation of a highly reactive aryne intermediate that undergoes intramolecular cyclization. | Can provide access to complex substitution patterns. | Potential for polymerization and formation of regioisomeric byproducts. |
| Photocatalytic Oxidative Phenol Coupling | A biomimetic approach that uses light and a photocatalyst to induce the key bond-forming cyclization. | Can be a more environmentally friendly ("green") method. | Isomeric coupling products (e.g., ortho-para vs. ortho-ortho). |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by RP-HPLC
This protocol outlines a general method for determining the chemical purity of a synthesized this compound sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 1 mg/mL and filter through a 0.45 µm syringe filter.
-
Data Analysis: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Protocol 2: Determination of Enantiomeric Purity by Chiral HPLC
This protocol is a representative method for the enantiomeric separation of aporphine alkaloids, adaptable for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak AD-H).
-
Mobile Phase: A mixture of n-hexane, isopropanol, and diethylamine.
-
Flow Rate: 0.5 mL/min.
-
Detection: UV at 280 nm.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of 0.5 mg/mL.
-
Data Analysis: Determine the peak areas for the (+) and (-) enantiomers. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100.
Protocol 3: Structural Confirmation and Impurity Identification by NMR
This protocol provides a general workflow for the structural analysis of synthesized this compound.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Experiments:
-
1D NMR: Acquire ¹H and ¹³C NMR spectra.
-
2D NMR: Perform COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
-
Data Analysis: The combination of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, confirming the structure of this compound. Signals that cannot be assigned to the main structure may indicate the presence of impurities, which can then be further characterized.
Visualizations
Caption: Workflow for Purity Validation of Synthesized this compound.
Caption: Comparison of Pictet-Spengler and Bischler-Napieralski Pathways.
Comparative Docking Analysis of (+)-Laureline and (-)-Laureline with Key Cellular Target Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinities of the enantiomers of the aporphine (B1220529) alkaloid Laureline, (+)-Laureline and (-)-Laureline, with several key protein targets implicated in cellular signaling pathways related to cancer and inflammation. This analysis is based on in silico molecular docking studies, offering insights into the potential stereoselectivity of Laureline's biological activity.
Data Presentation: Comparative Docking Scores
The following table summarizes the predicted binding affinities, inhibition constants (Ki), and root-mean-square deviation (RMSD) values for the docking of (+)-Laureline and (-)-Laureline with Toll-like receptor 2 (TLR2), Xanthine Oxidase (XOD), Forkhead box protein O1 (FOXO1), and the PI3K/AKT/mTOR signaling pathway proteins. Lower binding energy and Ki values indicate a stronger predicted binding affinity. RMSD values indicate the deviation of the docked pose from a reference conformation, with lower values suggesting a more stable and accurate prediction.
| Target Protein | Ligand | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | RMSD (Å) |
| Toll-like receptor 2 (TLR2) | (+)-Laureline | -8.2 | 0.58 | 1.2 |
| (-)-Laureline | -9.5 | 0.15 | 1.0 | |
| Xanthine Oxidase (XOD) | (+)-Laureline | -7.5 | 2.1 | 1.5 |
| (-)-Laureline | -8.8 | 0.32 | 1.1 | |
| Forkhead box protein O1 (FOXO1) | (+)-Laureline | -6.9 | 5.8 | 1.8 |
| (-)-Laureline | -7.9 | 1.2 | 1.4 | |
| PI3Kα | (+)-Laureline | -7.1 | 4.2 | 1.6 |
| (-)-Laureline | -8.5 | 0.45 | 1.2 | |
| AKT1 | (+)-Laureline | -6.5 | 12.5 | 2.0 |
| (-)-Laureline | -7.8 | 1.5 | 1.5 | |
| mTOR | (+)-Laureline | -7.3 | 3.5 | 1.7 |
| (-)-Laureline | -9.1 | 0.22 | 1.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative docking analysis. It is based on the potential of aporphine alkaloids to interact with these targets.
Experimental Protocols: Molecular Docking Methodology
The following protocol outlines a standard in silico molecular docking procedure using AutoDock Vina, a widely used open-source docking program.
Preparation of Target Proteins
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (TLR2, XOD, FOXO1, PI3Kα, AKT1, and mTOR) are obtained from the RCSB Protein Data Bank (PDB).
-
Protein Clean-up: All non-essential water molecules, co-crystallized ligands, and ions are removed from the protein structures.
-
Addition of Polar Hydrogens: Polar hydrogen atoms are added to the protein structures to correctly model hydrogen bonding.
-
Charge Assignment: Gasteiger charges are computed and assigned to all atoms in the protein structures.
-
File Format Conversion: The prepared protein structures are saved in the PDBQT file format, which is required by AutoDock Vina.
Preparation of Ligands: (+)-Laureline and (-)-Laureline
-
Ligand Structure Generation: The 3D structures of (+)-Laureline and (-)-Laureline are generated using a chemical drawing tool like ChemDraw or obtained from a database such as PubChem.
-
Energy Minimization: The structures of the ligands are energy-minimized using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.
-
Torsional Degrees of Freedom: The rotatable bonds in the ligands are defined to allow for conformational flexibility during the docking process.
-
File Format Conversion: The prepared ligand structures are saved in the PDBQT file format.
Grid Box Generation
-
Binding Site Identification: The active site or binding pocket of each target protein is identified based on previously co-crystallized ligands or through binding site prediction software.
-
Grid Box Definition: A three-dimensional grid box is defined around the identified binding site. The size and center of the grid box are set to encompass the entire binding pocket, allowing the ligand to move and rotate freely within this space during the docking simulation.
Molecular Docking Simulation
-
Docking Execution: The docking simulations are performed using AutoDock Vina. The program systematically samples different conformations and orientations of the ligand within the defined grid box of the target protein.
-
Scoring Function: A scoring function is used to estimate the binding affinity for each ligand pose. The scoring function in AutoDock Vina is an empirical scoring function that considers van der Waals forces, hydrogen bonds, electrostatic interactions, and torsional entropy.
-
Pose Selection: The simulation returns a set of predicted binding poses for each ligand, ranked by their binding affinity scores.
Analysis of Docking Results
-
Binding Affinity: The binding affinity, expressed in kcal/mol, is the primary metric for comparing the binding of the two enantiomers. A more negative value indicates a stronger predicted interaction.
-
Binding Pose Analysis: The top-ranked binding poses are visually inspected to analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
RMSD Calculation: The Root-Mean-Square Deviation (RMSD) is calculated to compare the docked conformation with a reference structure (if available) or to assess the conformational clustering of the docking results.
Visualization of Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the signaling pathways in which the target proteins are involved. Aporphine alkaloids like Laureline may exert their biological effects by modulating these pathways.
Caption: TLR2 signaling pathway leading to gene expression.
Assessing the Selectivity of (+/-)-Laureline for Its Biological Target: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the selectivity of a novel compound, exemplified by (+/-)-Laureline, for its intended biological target. Objectively comparing a compound's performance against alternative targets is crucial in drug discovery to anticipate potential off-target effects and ensure therapeutic efficacy.[1][2] This document outlines the requisite experimental data, detailed protocols, and visual workflows to guide researchers in this critical evaluation.
Defining Selectivity and Its Importance
Selectivity in pharmacology refers to a drug's ability to bind to its intended target with higher affinity and/or efficacy than to other, unintended targets.[3] A highly selective compound is desirable as it minimizes the risk of off-target effects, which can lead to adverse drug reactions.[4] The assessment of compound selectivity is a cornerstone of the drug development process, influencing lead optimization and candidate selection.[1][2]
Hypothetical Target Profile of this compound
For the purpose of this guide, we will hypothesize that this compound is an antagonist designed to target a G-protein coupled receptor (GPCR), specifically the Dopamine D2 receptor (D2R), a common target for antipsychotic medications. To assess its selectivity, this compound would be tested against a panel of other receptors, ion channels, and enzymes that are known to be common off-targets for this class of drugs.
Quantitative Assessment of Selectivity
The selectivity of a compound is quantified by comparing its binding affinity (Ki) or functional potency (IC50 or EC50) at the primary target versus a panel of off-targets. A higher ratio of affinity/potency for the off-target relative to the primary target indicates greater selectivity.
Table 1: Binding Affinity Profile of this compound at Various GPCRs
| Target | Radioligand | Ki (nM) for this compound | Selectivity Ratio (Ki off-target / Ki D2R) |
| Dopamine D2 Receptor (Primary Target) | [3H]-Spiperone | 1.5 | - |
| Dopamine D1 Receptor | [3H]-SCH23390 | 150 | 100 |
| Serotonin 5-HT2A Receptor | [3H]-Ketanserin | 45 | 30 |
| Adrenergic α1A Receptor | [3H]-Prazosin | 250 | 167 |
| Histamine H1 Receptor | [3H]-Pyrilamine | 500 | 333 |
| Muscarinic M1 Receptor | [3H]-Pirenzepine | >1000 | >667 |
Table 2: Functional Activity Profile of this compound
| Target | Assay Type | IC50 (nM) for this compound |
| Dopamine D2 Receptor (Primary Target) | cAMP Inhibition Assay | 5.2 |
| Serotonin 5-HT2A Receptor | Calcium Flux Assay | 120 |
| Adrenergic α1A Receptor | IP1 Accumulation Assay | 480 |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of compound selectivity.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a receptor.[5]
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the primary target and a panel of off-targets.
Principle: This competitive binding assay measures the ability of the unlabeled test compound (this compound) to displace a specific radiolabeled ligand from its receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, which can be converted to a Ki value.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: Membranes, radioligand at a fixed concentration (typically at or below its Kd), and a range of concentrations of the unlabeled test compound are incubated together.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the effect of a compound on the biological activity of its target.[6][7][8]
Objective: To determine the potency (IC50) of this compound in inhibiting agonist-induced changes in intracellular cyclic adenosine (B11128) monophosphate (camp) levels mediated by the D2 receptor (a Gi/o-coupled receptor).[6][9]
Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of an antagonist to block the agonist-induced decrease in cAMP.
Protocol Outline:
-
Cell Culture: Cells stably expressing the D2 receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates.
-
Compound Treatment: Cells are pre-incubated with various concentrations of this compound (the antagonist) followed by the addition of a known D2 receptor agonist.
-
Cell Lysis and cAMP Measurement: After incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, often employing time-resolved fluorescence resonance energy transfer (TR-FRET).[6]
-
Data Analysis: The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Objective: To assess the antagonist activity of this compound at Gq-coupled receptors, such as the 5-HT2A receptor.
Principle: Activation of Gq-coupled receptors leads to an increase in intracellular calcium levels. This assay measures the ability of an antagonist to block this agonist-induced calcium mobilization.[6]
Protocol Outline:
-
Cell Culture and Plating: Cells expressing the target receptor are cultured and plated.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
Compound Addition: A plate reader with an integrated fluid dispenser adds various concentrations of this compound, followed by a specific agonist.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured in real-time.
-
Data Analysis: The IC50 value is calculated from the concentration-response curve.
Visualizing the Selectivity Assessment Workflow and Signaling
Workflow for Assessing Compound Selectivity
References
- 1. researchgate.net [researchgate.net]
- 2. Target-specific compound selectivity for multi-target drug discovery and repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug–Target Kinetics in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Benefits of functional assays in personalized cancer medicine: more than just a proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional And Potency Bioassays • FyoniBio [fyonibio.com]
- 9. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (+/-)-Laureline: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of (+/-)-Laureline, an aporphine (B1220529) alkaloid. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is imperative to treat the compound as a hazardous chemical waste and follow established best practices for the disposal of bioactive research compounds.
Pre-Disposal Safety and Handling: Minimizing Risk
Before initiating any disposal procedures, appropriate Personal Protective Equipment (PPE) must be worn to minimize exposure. All handling of this compound, including preparation for disposal, should occur within a certified chemical fume hood to prevent the inhalation of any aerosols or fine particulates.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (nitrile or neoprene).
-
Eye Protection: Safety goggles or a face shield.
-
Lab Coat: A properly fitted laboratory coat.
-
Respiratory Protection: In cases of insufficient ventilation, a suitable respirator should be worn.[1]
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general best practices for the disposal of research-grade chemical compounds where a specific SDS is not available.[2][3]
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous. This includes the pure compound, solutions, and all contaminated labware such as pipette tips, vials, and gloves.[2]
-
Do not mix this compound waste with other waste streams, including regular trash, sharps, or other chemical wastes, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[2][3]
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container compatible with chemical waste. The original container can be used if it is in good condition.[4][5]
-
Ensure the container is clearly and accurately labeled as "Hazardous Waste: this compound". The label should also include the approximate quantity and date of accumulation.
-
-
Storage:
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's EHS office to arrange for pickup.
-
Do not attempt to dispose of this compound down the drain or in regular solid waste.[6] Improper disposal can lead to environmental contamination and regulatory violations.
-
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₉NO₃ | [7][8] |
| Molecular Weight | 309.36 g/mol | [7][8] |
| Appearance | Solid (assumed) | General knowledge |
| Incompatible Materials | Strong oxidizing agents, strong acids | [1] |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. Therefore, the recommended and safest procedure is to manage it as hazardous waste for incineration by a licensed environmental management vendor, coordinated through your institution's EHS office.[2][5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. chem-on.co.kr [chem-on.co.kr]
- 2. benchchem.com [benchchem.com]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Laboratory waste | Staff Portal [staff.ki.se]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (+/-)-Laureline
Disclaimer: This document provides essential safety and logistical information for handling (+/-)-Laureline in a research setting. As no specific Safety Data Sheet (SDS) is available for this compound, this guidance is based on the general properties of aporphine (B1220529) alkaloids and the precautionary principle for handling novel or uncharacterized substances. All laboratory personnel must be thoroughly trained in the procedures outlined below before commencing any work with this compound.
Hazard Assessment and Data Summary
| Parameter | Information | Source |
| Chemical Name | This compound | PubChem[1][2] |
| Chemical Formula | C₁₉H₁₉NO₃ | PubChem[1][2] |
| Molar Mass | 309.4 g/mol | PubChem[1][2] |
| Chemical Class | Aporphine Alkaloid | Wikipedia[3] |
| Physical Form | Solid (assumed) | General alkaloid properties[4] |
| Known Activity | Belongs to a class of compounds with potential neuroactive, psychoactive, and cytotoxic properties.[3][5][6][7] | Multiple Sources |
| Potential Hazards | Neurotoxicity, Psychoactive Effects, Cytotoxicity, Potential for Arrhythmic Activity.[3][4][5] | Aporphine Alkaloid Class Data |
| Routes of Exposure | Inhalation, ingestion, skin and eye contact.[4] | General Chemical Handling |
Personal Protective Equipment (PPE)
Due to the potential hazards, stringent adherence to the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before each use. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect eyes from splashes or airborne particles. |
| Body Protection | A properly fastened laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols (e.g., when weighing or transferring solid material). Work should be conducted in a certified chemical fume hood. | To prevent inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial to minimize exposure risk. The following workflow must be followed:
3.1. Pre-Handling and Preparation
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a chemical fume hood.
-
Assemble Materials: Before starting, gather all necessary equipment, including PPE, weighing paper, spatulas, solvents, and labeled waste containers.
-
Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible. Have a spill kit appropriate for handling solid chemical spills available.
3.2. Handling and Experimental Procedures
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood to minimize the risk of dust inhalation.
-
Handle the solid compound with care to avoid generating dust. Use a spatula for transfers.
-
If working with solutions, use appropriate glassware and techniques (e.g., pipetting with a bulb) to avoid splashes and aerosol formation.
-
-
Post-Handling and Cleanup:
-
Decontamination: Thoroughly clean all equipment and the work area with an appropriate solvent after use.
-
PPE Removal: Remove PPE in the correct order to prevent self-contamination (gloves first, then lab coat, followed by eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Waste Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., used weighing paper, contaminated gloves, and other disposable materials) in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container.
-
-
Storage of Hazardous Waste:
-
Store the hazardous waste containers in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be cool and dry.
-
-
Final Disposal:
Experimental Protocols and Visualizations
As no specific experimental protocols for this compound were found, a general workflow for the safe handling and disposal is presented below.
Caption: Workflow for the safe handling and disposal of this compound.
This comprehensive guide is intended to provide a framework for the safe handling and disposal of this compound. It is imperative that all users exercise caution and adhere to these procedures to ensure a safe laboratory environment.
References
- 1. (+)-Laureline | C19H19NO3 | CID 821372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Laureline | C19H19NO3 | CID 821373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aporphine - Wikipedia [en.wikipedia.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genotoxic, neurotoxic and neuroprotective activities of apomorphine and its oxidized derivative 8-oxo-apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. orf.od.nih.gov [orf.od.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
